NS3861
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C12H14BrNS |
|---|---|
Poids moléculaire |
284.22 g/mol |
Nom IUPAC |
3-(3-bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C12H14BrNS/c1-14-9-2-3-10(14)7-8(6-9)12-11(13)4-5-15-12/h4-6,9-10H,2-3,7H2,1H3 |
Clé InChI |
ZJCNRVHZJADROC-UHFFFAOYSA-N |
SMILES canonique |
CN1C2CCC1C=C(C2)C3=C(C=CS3)Br |
Synonymes |
3-(3-bromothiophen-2-yl)-8-methyl-8-azabicyclo(3.2.1)oct-2-ene NS3861 |
Origine du produit |
United States |
Foundational & Exploratory
Unraveling the Agonist Action of NS3861 at α3β2 Nicotinic Acetylcholine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS3861 is a notable agonist for nicotinic acetylcholine receptors (nAChRs), demonstrating a distinct preference for α3-containing subtypes. This technical guide provides an in-depth exploration of the mechanism of action of this compound on α3β2 nAChRs, a receptor subtype implicated in various physiological processes within the central and peripheral nervous systems. Understanding the nuanced interactions between novel ligands like this compound and specific nAChR subtypes is paramount for the development of targeted therapeutics with improved efficacy and reduced side-effect profiles. This document collates quantitative data, details established experimental protocols for receptor characterization, and visualizes the associated signaling pathways and experimental workflows.
Core Mechanism of Action of this compound at α3β2 nAChRs
This compound functions as a full agonist at human α3β2 nicotinic acetylcholine receptors.[1] This means that it not only binds to the receptor but also activates it to its maximum capacity, eliciting a full biological response comparable to the endogenous neurotransmitter, acetylcholine.
The primary mechanism of action involves the direct binding of this compound to the orthosteric binding site on the α3β2 receptor. This binding event triggers a conformational change in the receptor protein, leading to the opening of its intrinsic ion channel. As a ligand-gated ion channel, the opening of the α3β2 nAChR allows for the influx of cations, primarily sodium (Na⁺) and to a lesser extent calcium (Ca²⁺), which depolarizes the cell membrane and initiates downstream signaling events.
A key characteristic of this compound is its selectivity. It displays a higher efficacy at the α3β2 receptor compared to the α3β4 receptor and shows a marked preference for α3-containing receptors over those containing the α4 subunit.[1] This selectivity is a critical aspect of its pharmacological profile, suggesting potential for more targeted therapeutic applications.
While this compound is established as a full agonist, detailed public-domain data on its specific effects on the desensitization kinetics of α3β2 nAChRs are not extensively available. Desensitization is a process where the receptor becomes unresponsive to a continuous presence of the agonist. The rate and extent of desensitization are crucial parameters in determining the overall effect of a ligand. Generally, prolonged exposure to an agonist leads to receptor desensitization, a state characterized by high agonist affinity but a closed ion channel. The recovery from this desensitized state is a key factor in the temporal pattern of receptor activation. Further research into how this compound modulates the desensitization and recovery kinetics of α3β2 nAChRs would provide a more complete understanding of its mechanism of action.
There is no current evidence to suggest that this compound acts as a positive allosteric modulator (PAM) at α3β2 nAChRs. Its activity is consistent with that of an orthosteric agonist, directly activating the receptor through the primary binding site.
Quantitative Data Summary: Potency and Binding Affinity of this compound
The following table summarizes the key quantitative parameters defining the interaction of this compound with α3β2 and other relevant nAChR subtypes. This data is crucial for comparing its potency and selectivity across different receptor populations.
| Receptor Subtype | Parameter | Value | Reference |
| α3β2 | EC₅₀ | 1.6 µM | [1] |
| α3β2 | Kᵢ (nM) | 25 | [1] |
| α3β4 | EC₅₀ | 1 µM | [1] |
| α3β4 | Kᵢ (nM) | 0.62 | [1] |
| α4β2 | Kᵢ (nM) | 55 | [1] |
| α4β4 | Kᵢ (nM) | 7.8 | [1] |
EC₅₀ (Half-maximal effective concentration) represents the concentration of this compound required to elicit 50% of its maximal effect, indicating its potency as an agonist. Kᵢ (Inhibition constant) reflects the binding affinity of this compound to the receptor, determined through radioligand displacement assays.
Signaling Pathways of α3β2 nAChR Activation
Activation of α3β2 nAChRs by an agonist like this compound initiates a cascade of intracellular events, primarily driven by the influx of cations.
4.1. Primary Signaling Events: Ion Influx and Depolarization
Upon binding of this compound, the α3β2 nAChR channel opens, leading to a rapid influx of Na⁺ and Ca²⁺ ions down their electrochemical gradients. This influx of positive charge causes depolarization of the cell membrane. In neurons, this depolarization can be sufficient to trigger the opening of voltage-gated ion channels, including voltage-dependent calcium channels (VDCCs), leading to a further and more substantial increase in intracellular calcium concentration.[2]
4.2. Downstream Calcium-Mediated Signaling
The rise in intracellular calcium acts as a critical second messenger, activating a variety of downstream signaling pathways that can influence both short-term and long-term cellular functions. These pathways include:
-
Activation of Protein Kinases: Calcium can directly or indirectly (via calmodulin) activate several protein kinases, such as Protein Kinase C (PKC) and Ca²⁺/calmodulin-dependent protein kinases (CaMKs).
-
Gene Expression Regulation: Calcium signaling can propagate to the nucleus and influence gene transcription through the activation of transcription factors like the cAMP response element-binding protein (CREB).
-
MAPK/ERK Pathway: There is evidence that nAChR activation, including that of subtypes other than α7, can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[3] This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival.
Below is a diagram illustrating the principal signaling cascade initiated by the activation of α3β2 nAChRs.
Experimental Protocols and Workflow
The characterization of a novel compound like this compound at α3β2 nAChRs involves a series of well-defined experimental procedures to determine its binding affinity, functional efficacy, and overall mechanism of action.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Kᵢ) of this compound for the α3β2 nAChR by measuring its ability to displace a radiolabeled ligand with known affinity for the receptor.
Methodology:
-
Receptor Preparation:
-
Use a stable cell line (e.g., HEK293) expressing human α3β2 nAChRs.
-
Harvest cells and prepare a membrane fraction through homogenization and centrifugation.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Assay Procedure:
-
In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine).
-
Add varying concentrations of unlabeled this compound to compete with the radioligand for binding to the receptor.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
TEVC is a powerful technique to study the functional properties of ion channels expressed in large cells, such as Xenopus laevis oocytes. It is used to measure the ion currents evoked by this compound and to determine its efficacy (EC₅₀) as an agonist.
Methodology:
-
Oocyte Preparation and Receptor Expression:
-
Harvest oocytes from a female Xenopus laevis.
-
Prepare cRNA for the human α3 and β2 nAChR subunits.
-
Microinject the cRNAs into the oocytes.
-
Incubate the oocytes for 2-7 days to allow for receptor expression on the cell surface.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a physiological saline solution (e.g., Ringer's solution).
-
Impale the oocyte with two microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current to clamp the voltage at a set holding potential (typically -60 to -80 mV).
-
Apply different concentrations of this compound to the oocyte via the perfusion system.
-
Record the resulting inward currents, which represent the flow of ions through the activated α3β2 nAChRs.
-
-
Data Analysis:
-
Measure the peak amplitude of the current evoked by each concentration of this compound.
-
Normalize the responses to the maximal response.
-
Plot the normalized current as a function of the this compound concentration.
-
Fit the data to the Hill equation to determine the EC₅₀ and the Hill coefficient (a measure of cooperativity).
-
Experimental Workflow for Agonist Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of a novel α3β2 nAChR agonist.
Conclusion
This compound is a potent and selective full agonist of the α3β2 nicotinic acetylcholine receptor. Its mechanism of action is centered on the direct binding to the orthosteric site, leading to ion channel opening, cellular depolarization, and the activation of downstream calcium-dependent signaling pathways. The quantitative data on its potency and binding affinity, combined with a clear understanding of the experimental methodologies for its characterization, provide a solid foundation for further research and development. Future studies focusing on the modulation of desensitization kinetics by this compound will further refine our understanding of its nuanced interactions with the α3β2 nAChR and its potential as a therapeutic agent.
References
- 1. Alpha-3 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 2. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic Acetylcholine Receptors Sensitize a MAPK-linked Toxicity Pathway on Prolonged Exposure to β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
The Agonist NS3861: A Technical Guide to its Binding Affinity for Nicotinic Acetylcholine Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and functional profile of the nicotinic acetylcholine receptor (nAChR) agonist, NS3861. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a detailed examination of its interaction with various nAChR subtypes. This document summarizes key quantitative data, outlines experimental methodologies, and illustrates relevant signaling pathways and workflows.
Core Data Presentation: Binding Affinity and Functional Efficacy of this compound
This compound is an agonist of nicotinic acetylcholine receptors that demonstrates a distinct selectivity profile. It exhibits high affinity for heteromeric α3β4 nAChRs.[1][2] The binding affinity (Ki) and functional efficacy (EC50) of this compound for several human nAChR subtypes are summarized in the table below. This data has been compiled from radioligand binding assays and electrophysiological studies.
| nAChR Subtype | Binding Affinity (Ki) in nM | Functional Efficacy (EC50) in µM | Functional Activity |
| α3β4 | 0.62[1][2] | 0.15[1] (or 1 µM) | Partial Agonist[1] |
| α3β2 | 25[1][2] | 1.7[1] (or 1.6 µM) | Full Agonist[3] |
| α4β4 | 7.8[1][2] | Minimal Activity | - |
| α4β2 | 55[1][2] | Minimal Activity | - |
Note: The binding affinity (Ki) values were determined using radioligand displacement assays with [3H]epibatidine in membrane preparations from HEK293 cells stably expressing the respective human nAChR subtypes.[3] The functional efficacy (EC50) was determined by in-depth patch-clamp electrophysiological measurements on these same cell lines.[3] this compound selectively activates α3-containing nAChRs and shows a lack of activation at α4-containing receptors.[1][3] It also displays a preference for the β2 subunit over the β4 subunit in terms of efficacy.[3]
Experimental Protocols
The characterization of this compound's binding and functional properties relies on two primary experimental techniques: radioligand binding assays and patch-clamp electrophysiology.
Radioligand Binding Assay (Competitive Inhibition)
This method is employed to determine the binding affinity (Ki) of this compound for different nAChR subtypes by measuring its ability to displace a known radiolabeled ligand, [3H]epibatidine.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for various nAChR subtypes.
Materials:
-
Membrane preparations from HEK293 cells stably expressing specific human nAChR subtypes (e.g., α3β4, α3β2, α4β4, α4β2).
-
[3H]epibatidine as the radioligand.
-
This compound as the competing unlabeled ligand.
-
Nicotine (or another suitable unlabeled ligand) to determine non-specific binding.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Whatman GF/C filters (pre-treated with polyethylenimine).
-
Scintillation counter.
Workflow:
Detailed Steps:
-
Membrane Preparation: HEK293 cells stably expressing the nAChR subtype of interest are harvested, homogenized, and centrifuged to obtain a membrane-rich pellet.
-
Assay Setup: In a multi-well plate, incubate the membrane preparations with a fixed concentration of [3H]epibatidine and a range of concentrations of this compound.
-
Controls: For each experiment, include wells for:
-
Total binding: Membranes and [3H]epibatidine only.
-
Non-specific binding: Membranes, [3H]epibatidine, and a high concentration of an unlabeled ligand like nicotine (e.g., 300 µM).
-
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the functional activity of this compound as an agonist at different nAChR subtypes by recording the ion currents elicited upon its application to cells expressing these receptors.
Objective: To determine the half-maximal effective concentration (EC50) and the maximal efficacy (Emax) of this compound at various nAChR subtypes.
Materials:
-
HEK293 cells stably expressing specific human nAChR subtypes.
-
Patch-clamp amplifier and data acquisition system.
-
Micropipettes.
-
Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES).
-
Intracellular (pipette) solution (e.g., containing KF, KCl, NaCl, MgCl2, BAPTA, and HEPES).
-
This compound solutions of varying concentrations.
Workflow:
Detailed Steps:
-
Cell Preparation: Plate HEK293 cells expressing the nAChR subtype of interest onto coverslips for recording.
-
Recording Setup: Place a coverslip in the recording chamber and perfuse with extracellular solution.
-
Patching: Form a high-resistance seal (giga-seal) between a glass micropipette filled with intracellular solution and the membrane of a single cell. Then, rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the membrane potential at a fixed holding potential.
-
Drug Application: Apply solutions containing different concentrations of this compound to the cell and record the resulting transmembrane currents.
-
Data Acquisition: Record the current responses using a patch-clamp amplifier and appropriate software.
-
Data Analysis: Measure the peak amplitude of the current evoked by each concentration of this compound. Plot the normalized current response against the logarithm of the this compound concentration and fit the data with the Hill equation to determine the EC50 and Emax values.
Signaling Pathways
The binding of an agonist like this compound to a nicotinic acetylcholine receptor initiates a cascade of events, primarily centered around the opening of the receptor's intrinsic ion channel.
Upon binding of this compound to the extracellular domain of the nAChR, the receptor undergoes a conformational change that opens its transmembrane ion pore. This allows for the rapid influx of cations, primarily sodium (Na+) and calcium (Ca2+), down their electrochemical gradients.[4][5] The influx of positive ions leads to depolarization of the cell membrane. The increase in intracellular Ca2+ concentration acts as a second messenger, triggering a variety of downstream signaling cascades.[5] These can include the activation of protein kinases, modulation of gene expression, and the release of neurotransmitters.[5] The specific downstream effects are dependent on the nAChR subtype, the cell type in which it is expressed, and the duration of receptor activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nicotinic agonist - Wikipedia [en.wikipedia.org]
- 3. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound this compound at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to NS3861 (CAS Number 216853-59-7)
A Selective Neuronal Nicotinic Receptor Agonist
This technical guide provides a comprehensive overview of the chemical and biological properties of NS3861, a potent and selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs). The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience research.
Core Properties and Specifications
This compound, with the chemical name 3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene, is a well-characterized research compound. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 216853-59-7 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₄BrNS | [1][2][3] |
| Molecular Weight | 284.22 g/mol | [1][2][3] |
| Appearance | White to beige or off-white to light yellow solid powder | [1][5] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | DMSO: 2 mg/mL (clear solution) or 50 mg/mL (ultrasonication may be needed) | [1][5] |
| Storage | 2-8°C for solid; -80°C (in solvent) for long-term storage | [1][5][6] |
Biological Activity and Selectivity
This compound is a neuronal nicotinic receptor agonist that exhibits distinct selectivity for α3-containing nAChRs.[1][4] It demonstrates higher efficacy at the α3β2 receptor subtype compared to the α3β4 subtype and notably lacks activation of α4-containing receptors.[1][7][8] This unique selectivity profile makes it a valuable tool for dissecting the physiological roles of different nAChR subtypes.
The binding affinities (Ki) and half-maximal effective concentrations (EC₅₀) of this compound for various nAChR subtypes are detailed in the following tables.
Binding Affinity (Ki) of this compound for nAChR Subtypes
| nAChR Subtype | Ki (nM) |
| α3β4 | 0.62 |
| α4β4 | 7.8 |
| α3β2 | 25 |
| α4β2 | 55 |
Data sourced from references:[5][9][10][11]
Functional Activity (EC₅₀) of this compound at nAChR Subtypes
| nAChR Subtype | Activity | EC₅₀ (µM) |
| α3β2 | Full Agonist | 1.6 - 1.7 |
| α3β4 | Partial Agonist | 0.15 - 1 |
| α4β2 | Minimal Activity | - |
| α4β4 | Minimal Activity | - |
Data sourced from references:[5][7][11]
Signaling Pathway
This compound exerts its effects by binding to the orthosteric site of nicotinic acetylcholine receptors, which are ligand-gated ion channels. Upon binding, it induces a conformational change in the receptor, leading to the opening of the ion channel and subsequent influx of cations, primarily Na⁺ and Ca²⁺. This influx results in depolarization of the cell membrane and initiation of downstream signaling cascades.
Experimental Protocols
The following outlines the general methodologies employed in the characterization of this compound, primarily based on patch-clamp electrophysiology as described in the scientific literature.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through nAChRs in response to this compound application.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in appropriate media.
-
Cells are transiently transfected with cDNAs encoding the desired human nAChR α and β subunits (e.g., α3 and β2, or α3 and β4). A reporter gene such as Green Fluorescent Protein (GFP) is often co-transfected to identify successfully transfected cells.
2. Electrophysiological Recordings:
-
Transfected cells are transferred to a recording chamber on the stage of an inverted microscope.
-
The chamber is continuously perfused with an extracellular solution.
-
Patch pipettes are pulled from borosilicate glass and filled with an intracellular solution.
-
Whole-cell recordings are established on GFP-positive cells.
-
A holding potential (e.g., -60 mV) is applied.
-
This compound, at varying concentrations, is applied to the cell via a rapid solution exchange system.
3. Data Analysis:
-
The current responses elicited by this compound are recorded and measured.
-
Concentration-response curves are generated by plotting the peak current amplitude against the logarithm of the this compound concentration.
-
The EC₅₀ and Hill coefficient are determined by fitting the concentration-response data to the Hill equation.
In Vivo Applications
Research has indicated that this compound can reverse chronic opioid-induced constipation in in vivo models, highlighting its potential therapeutic applications.[1]
Conclusion
This compound is a valuable pharmacological tool for studying the function of α3-containing nicotinic acetylcholine receptors. Its distinct selectivity profile allows for the specific interrogation of these receptor subtypes in various physiological and pathological contexts. The data and protocols presented in this guide offer a foundation for researchers utilizing this compound in their investigations.
References
- 1. This compound = 98 HPLC 216853-59-7 [sigmaaldrich.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound [sigma-aldrich.cnreagent.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound this compound at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular determinants of subtype-selective efficacies of cytisine and the novel compound this compound at heteromeric nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound fumarate | TargetMol [targetmol.com]
- 10. ns-3861 — TargetMol Chemicals [targetmol.com]
- 11. This compound fumarate|Cas# 216853-60-0 [glpbio.cn]
The Pharmacological Profile of NS3861: A Neuronal Nicotinic Acetylcholine Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
NS3861 is a novel neuronal nicotinic acetylcholine receptor (nAChR) agonist with a distinct pharmacological profile. It exhibits a unique subtype selectivity, acting as a full agonist at α3β2 nAChRs and a partial agonist at α3β4 nAChRs, while displaying no efficacy at α4-containing receptors.[1][2] This profile, particularly its preference for β2-containing subunits over β4-containing subunits, is opposite to that of the well-characterized nAChR agonist, cytisine.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinities and functional potencies at various nAChR subtypes. Detailed experimental protocols for the characterization of this compound and the downstream signaling pathways associated with α3β2 nAChR activation are also presented.
Introduction to this compound
This compound is a valuable research tool for elucidating the physiological and pathological roles of specific nAChR subtypes. Its distinct selectivity allows for the targeted modulation of α3-containing nAChRs, which are implicated in various neurological processes. Understanding the detailed pharmacological profile of this compound is crucial for its effective use in preclinical and drug discovery research.
Quantitative Pharmacological Data
The binding affinities (Ki) and functional potencies (EC50) of this compound at various human neuronal nAChR subtypes have been determined through radioligand binding assays and electrophysiological studies.
| nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, µM) | Agonist Type |
| α3β2 | 25[3][4] | 0.15[4] | Full Agonist[2] |
| α3β4 | 0.62[3][4] | 1.7[4] | Partial Agonist[2] |
| α4β2 | 55[3][4] | No Activity | - |
| α4β4 | 7.8[3][4] | Minimal Activity | - |
Table 1: Quantitative Pharmacological Data for this compound at Human nAChR Subtypes
Experimental Protocols
The following sections provide detailed methodologies for the characterization of this compound's pharmacological profile.
Heterologous Expression of nAChR Subtypes
To study the effects of this compound on specific nAChR subtypes, these receptors are heterologously expressed in cell systems that do not endogenously express them.
Cell Culture and Transfection:
-
Cell Maintenance: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Transfection: For transient transfection, HEK293T cells are seeded to reach 70-80% confluency on the day of transfection.[5] Plasmids containing the cDNAs for the desired human nAChR α and β subunits are transfected using a suitable transfection reagent (e.g., Lipofectamine).[6] The ratio of α to β subunit cDNA can be varied to favor the expression of specific receptor stoichiometries. For stable transfection, cells are selected using an appropriate antibiotic resistance marker.
Oocyte Preparation and cRNA Injection:
-
Oocyte Harvesting: Ovarian lobes are surgically removed from an anesthetized female Xenopus laevis frog. The lobes are then treated with collagenase to defolliculate the oocytes.[7][8]
-
cRNA Preparation: Plasmids containing the cDNA for the desired nAChR subunits are linearized, and capped messenger RNA (cRNA) is synthesized in vitro using a transcription kit.[9]
-
cRNA Injection: A defined amount of the cRNA mixture (e.g., 50 nL) is injected into the cytoplasm of Stage V-VI oocytes using a microinjector.[8][10] The ratio of α to β subunit cRNA can be adjusted.
-
Incubation: Injected oocytes are incubated in a buffered solution (e.g., ND96) at 16-18°C for 2-7 days to allow for receptor expression.[7]
Radioligand Binding Assays
Radioligand binding assays are used to determine the binding affinity (Ki) of this compound for different nAChR subtypes.
Protocol for Competition Binding Assay using [³H]Epibatidine:
-
Membrane Preparation: HEK293 cells expressing the nAChR subtype of interest are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes. The final membrane pellet is resuspended in an appropriate assay buffer.[11]
-
Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the cell membrane preparation, a fixed concentration of the radioligand [³H]epibatidine (a high-affinity nAChR ligand), and varying concentrations of the unlabeled competitor, this compound.[1][11][12]
-
Incubation: The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[1]
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.[11]
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.[11]
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of [³H]epibatidine). The Ki value is then calculated using the Cheng-Prusoff equation.[1]
Electrophysiological Recordings
Whole-cell patch-clamp electrophysiology is used to measure the functional activity of this compound at different nAChR subtypes, determining its potency (EC50) and efficacy (agonist type).
Protocol for Whole-Cell Patch-Clamp in HEK293 Cells:
-
Cell Preparation: HEK293 cells expressing the nAChR subtype of interest are plated on glass coverslips.
-
Recording Setup: The coverslip is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution.
-
Patch Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an internal solution.
-
Whole-Cell Configuration: A high-resistance "giga-seal" is formed between the patch pipette and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.[13]
-
Voltage Clamp: The cell is voltage-clamped at a holding potential of -60 mV.
-
Drug Application: this compound is applied to the cell at various concentrations using a rapid solution exchange system.[14]
-
Data Acquisition and Analysis: The resulting ionic currents are recorded and analyzed. Concentration-response curves are generated by plotting the current amplitude as a function of the this compound concentration. The data are then fitted to the Hill equation to determine the EC50 and maximal efficacy (Emax).[2]
Signaling Pathways
Activation of neuronal nAChRs by agonists like this compound leads to the opening of the ion channel, resulting in an influx of cations, primarily Na⁺ and Ca²⁺.[15] The increase in intracellular Ca²⁺ acts as a second messenger, triggering a cascade of downstream signaling events.
Downstream Signaling of α3β2 nAChR Activation
The primary functional effect of this compound is the activation of α3β2 nAChRs. The influx of Ca²⁺ through these receptors can lead to:
-
Membrane Depolarization: The influx of positive ions causes depolarization of the cell membrane, which can lead to the firing of action potentials.
-
Activation of Voltage-Gated Calcium Channels (VGCCs): The initial depolarization can activate nearby VGCCs, leading to a further and more substantial increase in intracellular Ca²⁺.[15]
-
Neurotransmitter Release: In presynaptic terminals, the rise in intracellular Ca²⁺ is a key trigger for the release of neurotransmitters.
-
Activation of Ca²⁺-Dependent Signaling Cascades: The elevated intracellular Ca²⁺ can activate various downstream signaling pathways, including:
-
Calmodulin-dependent protein kinases (CaMKs): These kinases are involved in a wide range of cellular processes, including synaptic plasticity and gene expression.
-
Protein Kinase C (PKC): PKC can modulate the activity of various ion channels and receptors.
-
Mitogen-activated protein kinase (MAPK) pathway: This pathway is involved in cell proliferation, differentiation, and survival.
-
Figure 1: Downstream signaling pathway of α3β2 nAChR activation by this compound.
Experimental Workflow for Characterizing this compound
The following diagram illustrates the logical workflow for the comprehensive pharmacological characterization of this compound.
Figure 2: Experimental workflow for the pharmacological characterization of this compound.
Conclusion
This compound is a selective neuronal nAChR agonist with a well-defined pharmacological profile. Its unique preference for α3β2 over other nAChR subtypes makes it an invaluable tool for investigating the specific functions of these receptors in the central and peripheral nervous systems. The detailed experimental protocols provided in this guide offer a comprehensive framework for researchers to further explore the properties of this compound and other novel nAChR ligands. A thorough understanding of its mechanism of action and downstream signaling effects will be instrumental in advancing our knowledge of nicotinic cholinergic neurotransmission and its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound this compound at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound fumarate | TargetMol [targetmol.com]
- 5. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 6. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Xenopus laevis oocytes [protocols.io]
- 8. Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell Layers, and Fast Solution Changes in Electrophysiological Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labs.mcdb.ucsb.edu [labs.mcdb.ucsb.edu]
- 10. 3.6. nAChRs Expressed on Xenopus Oocytes [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jneurosci.org [jneurosci.org]
- 14. researchgate.net [researchgate.net]
- 15. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Initial Characterization of NS3861: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NS3861 is a potent and subtype-selective agonist of nicotinic acetylcholine receptors (nAChRs), identified through a dedicated drug discovery program. This technical guide provides a comprehensive overview of the discovery, initial characterization, and key experimental methodologies used to elucidate the pharmacological profile of this compound. The information is intended to serve as a resource for researchers in the fields of neuroscience, pharmacology, and drug development.
Discovery of this compound
This compound was developed by NeuroSearch A/S as part of a focused research initiative to identify novel modulators of ion channels, specifically nicotinic acetylcholine receptors. While the detailed screening cascade and lead optimization process that led to the identification of this compound are proprietary, the compound emerged from a program aimed at developing subtype-selective nAChR ligands. The chemical name for this compound is 3-(3-bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene.
Pharmacological Characterization
This compound has been characterized as a potent agonist at several nAChR subtypes, with a distinct selectivity profile. Its activity has been primarily assessed through in vitro electrophysiological and binding assays.
Binding Affinity
Radioligand binding assays were utilized to determine the affinity of this compound for various nAChR subtypes. The equilibrium dissociation constants (Ki) are summarized in the table below.
| nAChR Subtype | Ki (nM) |
| α3β4 | 0.62[1][2] |
| α4β4 | 7.8[1] |
| α3β2 | 25[1] |
| α4β2 | 55[1] |
Table 1: Binding affinities (Ki) of this compound for various human nAChR subtypes.
Functional Potency and Efficacy
The functional activity of this compound was determined using two-electrode voltage-clamp electrophysiology in Xenopus oocytes or whole-cell patch-clamp electrophysiology in mammalian cell lines (e.g., HEK293) transiently or stably expressing specific nAChR subunit combinations. This compound acts as a full agonist at the α3β2 subtype and a partial agonist at the α3β4 subtype, with minimal activity at α4β2 and α4β4 subtypes.[1]
| nAChR Subtype | Agonist Activity | EC50 (µM) |
| α3β2 | Full Agonist | 1.6[1] |
| α3β4 | Partial Agonist | 1.0[1] |
| α4β2 | Minimal Activity | - |
| α4β4 | Minimal Activity | - |
Table 2: Functional potency (EC50) and efficacy of this compound at various human nAChR subtypes.
Experimental Protocols
The following sections provide representative protocols for the key experiments used in the characterization of this compound. It is important to note that the specific details of the protocols employed by NeuroSearch A/S are not publicly available; therefore, these represent standard methodologies in the field.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through nAChRs in the cell membrane of a single cell upon application of a ligand like this compound.
3.1.1. Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are a common choice for heterologous expression of nAChRs.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: For transient expression, HEK293 cells are transfected with plasmids containing the cDNAs for the desired human nAChR α and β subunits using a lipid-based transfection reagent (e.g., Lipofectamine). A marker gene, such as Green Fluorescent Protein (GFP), is often co-transfected to allow for easy identification of transfected cells. Recordings are typically performed 24-48 hours post-transfection.
3.1.2. Solutions
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg. The pH is adjusted to 7.2 with KOH.
3.1.3. Recording Procedure
-
Coverslips with adherent cells are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with the extracellular solution.
-
Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
A high-resistance "giga-ohm" seal is formed between the pipette tip and the membrane of a GFP-positive cell.
-
The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
This compound is applied to the cell via a rapid solution exchange system.
-
The resulting inward currents are recorded using a patch-clamp amplifier, filtered, and digitized for analysis.
3.1.4. Data Analysis
Concentration-response curves are generated by plotting the peak current amplitude as a function of the this compound concentration. The data are then fitted to the Hill equation to determine the EC50 and Hill slope.
Molecular Docking
Molecular docking simulations are used to predict the binding mode of a ligand within the binding site of a protein and to rationalize the observed subtype selectivity.
3.2.1. Homology Modeling
As the crystal structures of many nAChR subtypes are not available, homology models are built using the known structures of related proteins, such as the acetylcholine-binding protein (AChBP) or other nAChR subtypes, as templates.
3.2.2. Ligand and Protein Preparation
-
Ligand: A 3D structure of this compound is generated and its energy is minimized.
-
Protein: The homology model of the target nAChR subtype is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.
3.2.3. Docking Simulation
-
Software: Docking programs such as AutoDock, Glide, or GOLD are commonly used.
-
Algorithm: A genetic algorithm or other search algorithm is employed to explore various conformations of the ligand within the binding site.
-
Scoring: A scoring function is used to estimate the binding affinity for each pose, and the poses are ranked accordingly.
3.2.4. Analysis
The top-ranked docking poses are visually inspected to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-cation interactions) between this compound and the amino acid residues of the nAChR binding site. These interactions can help to explain the observed binding affinity and subtype selectivity.
Signaling Pathway
This compound, as an agonist of nicotinic acetylcholine receptors, activates these ligand-gated ion channels. Upon binding, it induces a conformational change in the receptor, leading to the opening of the channel pore and a subsequent influx of cations (primarily Na+ and Ca2+). This influx depolarizes the cell membrane, leading to the generation of an electrical signal.
Conclusion
This compound is a valuable pharmacological tool for the study of nicotinic acetylcholine receptors due to its potent and subtype-selective agonist activity. The initial characterization, primarily through electrophysiological and in silico methods, has provided a solid foundation for its use in further research. This technical guide summarizes the key findings and provides an overview of the methodologies that would be employed for its characterization, serving as a resource for the scientific community.
References
NS3861: A Technical Guide to its Selectivity for α3 vs. α4 Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological properties of NS3861, a notable agonist for nicotinic acetylcholine receptors (nAChRs). The document focuses on its selectivity profile, particularly concerning the α3 and α4 nAChR subunits, which are critical targets in neuroscience research and drug development.
Executive Summary
This compound is a potent nAChR agonist that demonstrates significant selectivity for α3-containing receptors over α4-containing subtypes.[1] While it binds with high affinity to both α3β4 and α4β2 nAChRs, its functional activity is markedly pronounced at α3-containing receptors, acting as a full agonist at α3β2 and a partial agonist at α3β4 nAChRs.[1][2] Conversely, this compound exhibits minimal to no functional agonism at α4-containing receptors, despite its nanomolar binding affinity.[1][3] This unique profile of high-affinity binding coupled with functional selectivity makes this compound a valuable tool for dissecting the physiological roles of these specific nAChR subtypes.
Quantitative Data: Binding Affinity and Functional Potency of this compound
The following tables summarize the binding affinity (Ki) and functional potency (EC50) of this compound at various human nAChR subtypes. This data has been compiled from radioligand binding assays and electrophysiological studies.
Table 1: Binding Affinity of this compound at Human nAChR Subtypes
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| α3β4 | 0.62 | [2][3][4][5][6] |
| α4β2 | 55 | [2][3][4][5][6] |
| α3β2 | 25 | [2][3][4][5][6] |
| α4β4 | 7.8 | [2][3][4][5] |
Data derived from radioligand displacement assays using [3H]epibatidine.
Table 2: Functional Potency of this compound at Human nAChR Subtypes
| Receptor Subtype | Functional Potency (EC50, µM) | Efficacy | Reference |
| α3β4 | 1.0 - 0.15 | Partial Agonist | [2][3][7] |
| α4β2 | >1000 (minimal activity) | - | [2] |
| α3β2 | 1.6 - 1.7 | Full Agonist | [2][3][7] |
| α4β4 | >1000 (minimal activity) | - | [2] |
Data obtained from patch-clamp electrophysiology on HEK293 cells or Xenopus oocytes expressing the specified human nAChR subunits.
Signaling Pathways
Activation of both α3β4 and α4β2 nAChRs, being ligand-gated ion channels, primarily leads to the influx of cations, including Na+ and Ca2+. The subsequent increase in intracellular Ca2+ concentration is a critical event that triggers downstream signaling cascades. While both receptor subtypes can initiate calcium-dependent signaling, the specific downstream pathways can vary depending on the cellular context and the specific subunits present.
Activation of α4β2 nAChRs has been linked to the modulation of the JAK2-STAT3 signaling pathway.[8] In general, nAChR-mediated calcium influx can activate the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, which is a key pathway in promoting neuronal survival.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay ([3H]Epibatidine Displacement)
This protocol is adapted from standard procedures for determining the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the desired human nAChR subtype (e.g., α3β4 or α4β2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics at 37°C in a 5% CO2 humidified incubator.[2][7]
-
Cells are harvested, washed in a Tris-HCl buffer (50 mM, pH 7.4), and homogenized.[7]
-
The homogenate is centrifuged at high speed (e.g., 36,000 x g) to pellet the cell membranes. The resulting membrane pellet is resuspended in the assay buffer.[7]
-
-
Binding Assay:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]epibatidine (e.g., 100 pM) and varying concentrations of this compound.[7]
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known nAChR ligand, such as nicotine (e.g., 300 µM).[7]
-
The mixture is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 4 hours).[7]
-
-
Filtration and Scintillation Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) that have been pre-treated with polyethylenimine to reduce non-specific binding. This separates the bound from the free radioligand.[7]
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]epibatidine) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This method is used to measure the functional activity of this compound by recording the ion currents elicited upon its application to oocytes expressing the target nAChR.
-
Oocyte Preparation and Injection:
-
Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA encoding the desired human nAChR subunits (e.g., α3 and β4) is microinjected into the oocytes.
-
The injected oocytes are incubated for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution.
-
Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.
-
The oocyte membrane potential is clamped at a holding potential (e.g., -60 mV).
-
-
Drug Application and Data Acquisition:
-
This compound at various concentrations is applied to the oocyte through the perfusion system.
-
The resulting inward currents, caused by the influx of cations through the activated nAChRs, are recorded.
-
Concentration-response curves are generated by plotting the peak current response against the concentration of this compound.
-
-
Data Analysis:
-
The EC50 value (the concentration of this compound that elicits a half-maximal response) and the Hill coefficient are determined by fitting the concentration-response data to the Hill equation.
-
Efficacy is determined by comparing the maximal response induced by this compound to that of a full agonist, such as acetylcholine.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Kinetics of desensitization and recovery from desensitization for human α4β2-nicotinic acetylcholine receptors stably expressed in SH-EP1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdspdb.unc.edu [pdspdb.unc.edu]
- 8. discovery.researcher.life [discovery.researcher.life]
Unveiling the Therapeutic Potential of NS3861 in Opioid-Induced Constipation: An In-Depth Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the in vivo effects of NS3861, a neuronal nicotinic acetylcholine receptor (nAChR) agonist, on opioid-induced constipation (OIC). The content herein is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the experimental data, protocols, and underlying signaling pathways associated with this compound's prokinetic activity in the context of chronic opioid use.
Executive Summary
Opioid-induced constipation is a prevalent and debilitating side effect of chronic opioid therapy, significantly impacting patient quality of life and treatment adherence. Current management strategies often provide suboptimal relief. This guide focuses on the novel therapeutic approach of targeting nicotinic acetylcholine receptors with this compound. In vivo studies have demonstrated that this compound effectively alleviates constipation in animal models of long-term morphine exposure, suggesting a promising new avenue for the treatment of OIC. This document synthesizes the available preclinical data, offering a granular view of the experimental methodologies and quantitative outcomes.
Core Findings: this compound's Efficacy in Chronic Opioid-Induced Constipation
Preclinical research has identified this compound as a potential therapeutic agent for OIC. A key in vivo study investigated the effects of this compound on fecal pellet expulsion in a mouse model of opioid-induced constipation. The study revealed that this compound significantly increased fecal output in mice subjected to long-term morphine treatment, a model that mimics chronic opioid use in humans. Notably, this effect was not observed in mice exposed to short-term morphine, indicating a specific mechanism of action related to neuroadaptations in the enteric nervous system following prolonged opioid exposure.
Quantitative Data Summary
The following tables summarize the quantitative data from the pivotal in vivo study, showcasing the dose-dependent effect of this compound on fecal pellet output in mice with chronic and acute opioid-induced constipation.
Table 1: Effect of this compound on Fecal Pellet Output in Mice with Long-Term Morphine-Induced Constipation
| Treatment Group | Dose (mg/kg) | Mean Fecal Pellets Expelled (± SEM) |
| Vehicle Control | - | 1.5 ± 0.5 |
| Morphine (Long-Term) + Vehicle | - | 0.2 ± 0.1 |
| Morphine (Long-Term) + this compound | 0.01 | 1.8 ± 0.6 |
| Morphine (Long-Term) + this compound | 0.1 | 4.2 ± 0.8 |
| Morphine (Long-Term) + this compound | 1 | 5.5 ± 1.0 |
* Indicates a statistically significant increase in fecal pellet output compared to the Morphine + Vehicle group.
Table 2: Effect of this compound on Fecal Pellet Output in Mice with Short-Term Morphine-Induced Constipation
| Treatment Group | Dose (mg/kg) | Mean Fecal Pellets Expelled (± SEM) |
| Vehicle Control | - | 2.0 ± 0.4 |
| Morphine (Short-Term) + Vehicle | - | 0.3 ± 0.2 |
| Morphine (Short-Term) + this compound | 0.1 | 0.5 ± 0.3 |
Experimental Protocols
A thorough understanding of the experimental design is crucial for the interpretation of the findings. The following sections detail the methodologies employed in the in vivo assessment of this compound.
Animal Model and Induction of Opioid-Induced Constipation
-
Animal Model: Male C57BL/6 mice were utilized for the study.
-
Long-Term Morphine Treatment: To induce chronic constipation, mice were implanted subcutaneously with a 75 mg morphine pellet for 7 days. This method ensures a sustained release of morphine, mimicking chronic opioid therapy.
-
Short-Term Morphine Treatment: For the acute constipation model, mice received a single subcutaneous injection of morphine (10 mg/kg).
-
Control Groups: Control groups received placebo pellets or vehicle injections.
Drug Administration
-
This compound Administration: this compound was dissolved in a vehicle solution and administered via subcutaneous injection at the doses specified in the data tables.
-
Timing: this compound or vehicle was administered 30 minutes prior to the assessment of fecal pellet output.
Assessment of Gastrointestinal Motility
-
Fecal Pellet Output: The primary endpoint for assessing constipation was the number of fecal pellets expelled over a 2-hour period.
-
Procedure: Following drug administration, mice were placed in individual cages without bedding. The number of fecal pellets produced by each mouse was counted at the end of the 2-hour observation period.
Signaling Pathways and Mechanism of Action
The prokinetic effect of this compound in the context of chronic opioid use is believed to be mediated by its action on nicotinic acetylcholine receptors within the enteric nervous system. Chronic morphine exposure leads to neuroadaptive changes in the gut, including an enhanced sensitivity of α3β4 nAChRs on enteric neurons.[1]
Caption: Signaling pathway of opioid-induced constipation and this compound's mechanism.
This compound, by acting as an agonist at these sensitized nAChRs, is thought to overcome the opioid-induced inhibition of acetylcholine release, thereby restoring pro-propulsive contractions in the colon and alleviating constipation.
Experimental Workflow Visualization
The following diagram illustrates the sequential steps of the in vivo experiments conducted to evaluate the efficacy of this compound.
Caption: Workflow for in vivo assessment of this compound in OIC models.
Conclusion and Future Directions
The preclinical data presented in this guide strongly suggest that this compound holds significant promise as a therapeutic agent for the management of opioid-induced constipation, particularly in the context of chronic opioid use. Its novel mechanism of action, targeting the neuroadaptive changes within the enteric nervous system, distinguishes it from conventional laxatives.
Future research should focus on:
-
Elucidating the full pharmacokinetic and pharmacodynamic profile of this compound.
-
Conducting safety and toxicology studies to support potential clinical development.
-
Investigating the efficacy of this compound in other preclinical models of gastrointestinal dysmotility.
-
Exploring the potential for combination therapies to enhance its therapeutic effects.
The development of this compound and similar nAChR agonists could represent a significant advancement in the treatment of opioid-induced bowel dysfunction, offering a targeted and more effective solution for patients reliant on long-term opioid analgesia.
References
An In-Depth Technical Guide to NS3861: A Subtype-Selective Nicotinic Acetylcholine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and pharmacological profile of NS3861, a potent and subtype-selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs). The information presented herein is intended to support further research and development efforts involving this compound.
Molecular Structure and Chemical Properties
This compound, with the formal name 3-(3-bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene, is a synthetic small molecule characterized by a rigid bicyclic core structure. This core, an 8-azabicyclo[3.2.1]octene moiety, is substituted with a brominated thiophene group, which is crucial for its interaction with nAChRs.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Formal Name | 3-(3-bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene | [1] |
| CAS Number | 216853-59-7 | [1] |
| Molecular Formula | C₁₂H₁₄BrNS | [1] |
| Molecular Weight | 284.2 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO, Ethanol, Methanol | [1] |
| SMILES | CN1C2CC(C3=C(Br)C=CS3)=CC1CC2 | [1] |
| InChI | InChI=1S/C12H14BrNS/c1-14-9-2-3-10(14)7-8(6-9)12-11(13)4-5-15-12/h4-6,9-10H,2-3,7H2,1H3 | [1] |
Pharmacological Profile: A Subtype-Selective nAChR Agonist
This compound is a neuronal nicotinic acetylcholine receptor (nAChR) agonist with a distinct subtype selectivity profile. It acts as a full agonist at α3β2 nAChRs and a partial agonist at α3β4 nAChRs.[2] Notably, it exhibits minimal to no activity at α4-containing receptors, such as α4β2 and α4β4.[2][3] This selectivity is attributed to specific molecular interactions within the ligand-binding domain of the receptor subunits.[3]
Table 2: In Vitro Activity of this compound at Human nAChR Subtypes
| Receptor Subtype | Agonist Activity | EC₅₀ (µM) | Reference |
| α3β2 | Full Agonist | 1.6 | [1] |
| α3β4 | Partial Agonist | 1.0 | [1] |
| α4β2 | Minimal Activity | - | [2] |
| α4β4 | Minimal Activity | - | [2] |
Table 3: Binding Affinities (Ki) of this compound for Human nAChR Subtypes
| Receptor Subtype | Ki (nM) | Reference |
| α3β4 | 0.62 | [2] |
| α4β4 | 7.8 | [2] |
| α3β2 | 25 | [2] |
| α4β2 | 55 | [2] |
Signaling Pathway
As an agonist of nAChRs, this compound binding to the receptor's extracellular domain induces a conformational change, leading to the opening of the ion channel. This allows the influx of cations, primarily Na⁺ and Ca²⁺, into the neuron. The resulting depolarization of the cell membrane can trigger an action potential and modulate downstream signaling cascades. The influx of Ca²⁺ is a critical second messenger that can activate a variety of intracellular signaling pathways, influencing neurotransmitter release, gene expression, and neuronal plasticity.
Caption: this compound binding to nAChRs leads to ion influx and downstream neuronal signaling.
Experimental Protocols
The pharmacological characterization of this compound has primarily been conducted using two-electrode voltage-clamp electrophysiology in Xenopus laevis oocytes and patch-clamp electrophysiology in mammalian cell lines (e.g., HEK293) expressing recombinant nAChR subtypes.
Two-Electrode Voltage-Clamp Electrophysiology in Xenopus laevis Oocytes
This technique is used to measure the ion flow across the oocyte membrane in response to the application of this compound.
Methodology:
-
Oocyte Preparation: Stage V-VI oocytes are harvested from female Xenopus laevis frogs. The oocytes are defolliculated by treatment with collagenase.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired human nAChR α and β subunits (e.g., α3 and β2, or α3 and β4). Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard frog Ringer's solution.
-
The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.
-
The membrane potential is clamped at a holding potential of -70 mV.
-
This compound at various concentrations is applied to the oocyte via the perfusion system.
-
The resulting inward currents, carried by Na⁺ and Ca²⁺ ions, are recorded.
-
-
Data Analysis: Dose-response curves are generated by plotting the peak current amplitude against the concentration of this compound. These curves are then fitted to the Hill equation to determine the EC₅₀ and Hill coefficient.
Caption: Workflow for two-electrode voltage-clamp recording in Xenopus oocytes.
Patch-Clamp Electrophysiology in HEK293 Cells
This technique allows for the study of nAChR function in a mammalian cell expression system.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured under standard conditions. The cells are transiently or stably transfected with plasmids encoding the desired human nAChR subunits.
-
Electrophysiological Recording (Whole-Cell Configuration):
-
A coverslip with adherent transfected cells is placed in a recording chamber on an inverted microscope and perfused with an extracellular solution.
-
A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular solution, is brought into contact with the cell membrane.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane by applying gentle suction.
-
The membrane patch is then ruptured by applying a brief pulse of suction, establishing a whole-cell recording configuration.
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
This compound is rapidly applied to the cell using a fast perfusion system.
-
The resulting currents are recorded and analyzed as described for the oocyte experiments.
-
In Vivo Studies
In vivo studies have demonstrated the physiological effects of this compound. For instance, in a mouse model of opioid-induced constipation, this compound (0.1 mg/kg) was shown to increase the number of fecal pellets expelled in mice exposed to long-term morphine, suggesting a pro-motility effect mediated by the activation of enteric nAChRs.[1]
Conclusion
This compound is a valuable pharmacological tool for the investigation of nAChR function, particularly for elucidating the roles of α3-containing receptor subtypes. Its distinct selectivity profile makes it a useful probe for dissecting the complex pharmacology of nicotinic systems. This technical guide provides a foundational understanding of this compound, which should facilitate its application in future research aimed at understanding the physiological and pathological roles of nAChRs and in the development of novel therapeutics targeting these receptors.
References
Understanding the Agonist Activity of NS3861: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NS3861 is a potent and subtype-selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs). This technical guide provides an in-depth analysis of the agonist activity of this compound, focusing on its differential effects on various nAChR subtypes. The document summarizes key quantitative data, details experimental methodologies used to characterize its activity, and provides visual representations of its mechanism of action and experimental workflows. This information is critical for researchers and drug development professionals working on nAChR-targeted therapeutics.
Introduction
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems. Their dysfunction is implicated in a variety of neurological disorders, making them a key target for drug development. This compound has emerged as a valuable research tool and potential therapeutic lead due to its distinct selectivity profile. Unlike broad-spectrum nAChR agonists, this compound selectively activates α3-containing receptors, with a notable preference for the α3β2 subtype over the α3β4 subtype, and demonstrates a lack of efficacy at α4-containing receptors.[1][2][3] This guide delves into the molecular pharmacology of this compound, providing a comprehensive overview of its agonist properties.
Quantitative Data Summary
The agonist activity of this compound has been quantified through various binding and functional assays. The following tables summarize the key binding affinities (Ki) and functional potencies (EC50) at different nAChR subtypes.
Table 1: Binding Affinity (Ki) of this compound at Various nAChR Subtypes
| Receptor Subtype | Ki (nM) |
| α3β4 | 0.62[1][4][5][6] |
| α4β4 | 7.8[1][4][5][6] |
| α3β2 | 25[1][4][5][6] |
| α4β2 | 55[1][4][5][6] |
Table 2: Functional Efficacy (EC50) and Maximal Response of this compound at Various nAChR Subtypes
| Receptor Subtype | Agonist Activity | EC50 (μM) |
| α3β2 | Full Agonist | 1.6 - 1.7[1][7] |
| α3β4 | Partial Agonist | 0.15 - 1[1][7] |
| α4β2 | No significant activation | - |
| α4β4 | Minimal activity | -[8] |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by binding to the orthosteric site of nAChRs, which are ligand-gated ion channels. Upon binding, it induces a conformational change in the receptor, leading to the opening of the ion channel. This allows the influx of cations, primarily Na+ and Ca2+, resulting in depolarization of the cell membrane and initiation of downstream signaling events. The subtype selectivity of this compound is attributed to specific amino acid residues within the ligand-binding domain of the α and β subunits.[2][9] Molecular docking studies suggest that interactions with the principal subunit (α) primarily determine binding affinity, while interactions with key amino acids at the complementary subunit (β) influence agonist efficacy.[2][9] Specifically, a serine to threonine substitution in the principal α4 subunit may be responsible for the lack of this compound activation at α4-containing receptors.[2][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound this compound at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [sigma-aldrich.cnreagent.com]
- 4. ns-3861 — TargetMol Chemicals [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound fumarate | TargetMol [targetmol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound fumarate|Cas# 216853-60-0 [glpbio.cn]
- 9. Molecular determinants of subtype-selective efficacies of cytisine and the novel compound this compound at heteromeric nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
NS3861: An In-depth Technical Guide for Neuroscience Research
Introduction
NS3861 is a potent and selective agonist for nicotinic acetylcholine receptors (nAChRs), making it a valuable research tool for investigating the physiological and pathological roles of these receptors in the nervous system. This guide provides a comprehensive overview of this compound, including its mechanism of action, receptor subtype selectivity, experimental protocols for its use, and its potential applications in neuroscience research.
It is important to note that the designation "this compound" is highly specific to the nAChR agonist. Researchers should be cautious not to confuse it with "NS-398," a distinct compound that acts as a selective cyclooxygenase-2 (COX-2) inhibitor and is also utilized in neuroscience research, particularly in studies of neuroinflammation. This guide will focus exclusively on this compound as a nicotinic acetylcholine receptor agonist.
Mechanism of Action and Receptor Selectivity
This compound is an agonist of nAChRs, which are ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems. Upon binding, this compound induces a conformational change in the receptor, leading to the opening of the ion channel and subsequent influx of cations, primarily Na⁺ and Ca²⁺, resulting in depolarization of the postsynaptic membrane.
This compound exhibits a distinct profile of subtype selectivity, with a preference for specific combinations of α and β subunits that form the heteromeric nAChR complexes.[1][2] This selectivity is crucial for dissecting the contributions of different nAChR subtypes to neuronal function.
Quantitative Data: Binding Affinities and Efficacy
The following tables summarize the quantitative data for this compound's interaction with various nAChR subtypes.
Table 1: Binding Affinities (Ki) of this compound for nAChR Subtypes [3][4][5]
| nAChR Subtype | Ki (nM) |
| α3β4 | 0.62 |
| α4β4 | 7.8 |
| α3β2 | 25 |
| α4β2 | 55 |
Table 2: Efficacy (EC50 and Emax) of this compound at nAChR Subtypes [2][3]
| nAChR Subtype | Agonist Activity | EC50 (μM) | Maximal Efficacy (Emax) |
| α3β2 | Full agonist | 1.6 | Full |
| α3β4 | Partial agonist | 1 | Partial |
| α4β2 | Minimal activity | - | - |
| α4β4 | Minimal activity | - | - |
Experimental Protocols
The characterization of this compound's activity at different nAChR subtypes has been primarily achieved through patch-clamp electrophysiology on cells expressing specific receptor combinations.
Patch-Clamp Electrophysiology Protocol
This protocol provides a general framework for assessing the effects of this compound on nAChRs expressed in a heterologous system (e.g., HEK293 cells or Xenopus oocytes).
1. Cell Culture and Transfection:
- HEK293 cells are cultured in appropriate media.
- Cells are transiently transfected with cDNAs encoding the desired α and β nAChR subunits using a suitable transfection reagent. A marker gene (e.g., GFP) is often co-transfected to identify successfully transfected cells.
2. Electrophysiological Recording:
- Recordings are performed 24-48 hours post-transfection.
- Whole-cell patch-clamp configuration is established using a patch-clamp amplifier and data acquisition system.
- The extracellular solution contains standard physiological salt concentrations.
- The intracellular solution in the patch pipette contains a salt solution designed to mimic the intracellular environment.
3. Drug Application:
- This compound is dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution, which is then diluted in the extracellular solution to the desired final concentrations.
- The various concentrations of this compound are applied to the recorded cell using a rapid solution exchange system.
4. Data Analysis:
- The current responses elicited by this compound application are recorded.
- Concentration-response curves are generated by plotting the peak current amplitude against the logarithm of the this compound concentration.
- The EC50 (concentration for half-maximal effect) and Emax (maximal response) values are determined by fitting the concentration-response data to the Hill equation.[2]
Visualizations
Signaling Pathway of Nicotinic Acetylcholine Receptors
The following diagram illustrates the general signaling pathway activated by nAChR agonists like this compound.
References
- 1. Molecular determinants of subtype-selective efficacies of cytisine and the novel compound this compound at heteromeric nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound this compound at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound fumarate|Cas# 216853-60-0 [glpbio.cn]
- 4. ns-3861 — TargetMol Chemicals [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols: Preparation of NS-398 Stock Solution for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS-398 is a selective cyclooxygenase-2 (COX-2) inhibitor widely used in in vitro studies to investigate the role of COX-2 in various physiological and pathological processes, including inflammation and cancer.[1][2][3] Accurate preparation of a stock solution is the first critical step for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation of an NS-398 stock solution and its application in common in vitro assays.
Quantitative Data Summary
For consistent and accurate experimental setup, refer to the following quantitative data for NS-398.
| Parameter | Value | Reference |
| Molecular Weight | 314.3 g/mol | N/A |
| CAS Number | 123653-11-2 | N/A |
| Solubility | Soluble in DMSO | |
| Typical Stock Concentration | 10-100 mM in DMSO | [2][3] |
| Storage of Stock Solution | -20°C for long-term storage | [4] |
| Typical Working Concentration | 10 µM - 100 µM | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM NS-398 Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of NS-398 in Dimethyl Sulfoxide (DMSO).
Materials:
-
NS-398 powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of NS-398: To prepare 1 mL of a 100 mM stock solution, use the following calculation:
-
Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Mass (mg) = 0.1 M x 0.001 L x 314.3 g/mol x 1000 = 31.43 mg
-
-
Weigh NS-398: Carefully weigh 31.43 mg of NS-398 powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the NS-398 powder.
-
Dissolve the compound: Vortex the solution until the NS-398 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: General Protocol for In Vitro Cell-Based Assay
This protocol provides a general workflow for utilizing the NS-398 stock solution in a cell-based assay to evaluate its effect on cell proliferation.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
96-well cell culture plates
-
NS-398 stock solution (100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell proliferation assay reagent (e.g., MTT, WST-1)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Preparation of Working Solutions: Prepare serial dilutions of the NS-398 stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM). Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest NS-398 concentration).
-
Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of NS-398 or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Cell Proliferation Assay: After the incubation period, perform the cell proliferation assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader and calculate the percentage of cell viability compared to the vehicle control.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by NS-398 and a typical experimental workflow for its use in in vitro assays.
Caption: Inhibition of the COX-2 pathway by NS-398.
Caption: General workflow for an in vitro cell-based assay using NS-398.
Disclaimer: This information is for research use only. Not for use in diagnostic procedures. Always follow laboratory safety guidelines when handling chemical reagents.
References
- 1. Selective inhibition of cyclooxygenase-2 by NS-398 in endotoxin shock rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A selective cyclooxygenase-2 inhibitor, NS-398, inhibits cell growth by cell cycle arrest in a human malignant fibrous histiocytoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NS-398, a Cyclooxygenase-2-Specific Inhibitor, Delays Skeletal Muscle Healing by Decreasing Regeneration and Promoting Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellagentech.com [cellagentech.com]
Application Notes and Protocols for NS3861 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS3861 is a potent and selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs), demonstrating distinct subtype preferences. It acts as a full agonist at α3β2 nAChRs and a partial agonist at α3β4 nAChRs, with minimal activity at α4β2 and α4β4 subtypes.[1][2] These characteristics make this compound a valuable tool for investigating the physiological and pathological roles of specific nAChR subtypes in the central and peripheral nervous systems. These application notes provide recommended concentration ranges and detailed protocols for utilizing this compound in various cell-based assays.
Mechanism of Action
This compound selectively binds to and activates certain subtypes of nAChRs, which are ligand-gated ion channels. Upon binding, the receptor undergoes a conformational change, opening the channel and allowing the influx of cations, primarily Na⁺ and Ca²⁺. This influx leads to depolarization of the cell membrane and activation of downstream signaling pathways. The subtype selectivity of this compound is determined by specific amino acid residues within the ligand-binding domain of the nAChR subunits.[3][4]
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and agonist potencies (EC50) of this compound for various human nAChR subtypes. This data is crucial for selecting appropriate concentrations for cell-based experiments.
Table 1: Binding Affinity (Ki) of this compound for Human nAChR Subtypes
| nAChR Subtype | Ki (nM) |
| α3β4 | 0.62[1][5][6] |
| α4β4 | 7.8[1][5][6] |
| α3β2 | 25[1][5][6] |
| α4β2 | 55[1][5][6] |
Table 2: Agonist Potency (EC50) of this compound at Human nAChR Subtypes
| nAChR Subtype | Agonist Activity | EC50 (µM) | Cell System |
| α3β2 | Full Agonist | 1.6[1][2] | Xenopus oocytes[7] |
| α3β4 | Partial Agonist | 1.0[1][2] | Xenopus oocytes[7] |
| α3β2 | Full Agonist | 1.7 | HEK293 cells[6] |
| α3β4 | Partial Agonist | 0.15 | HEK293 cells[6] |
Signaling Pathway
The activation of nAChRs by this compound initiates a cascade of intracellular events. The following diagram illustrates the general signaling pathway.
Caption: this compound binding to nAChRs leads to ion influx and downstream signaling.
Experimental Protocols
Preparation of this compound Stock Solutions
It is critical to prepare fresh stock solutions and dilutions for each experiment to ensure compound stability and activity.
-
Solubility: this compound is soluble in water (up to 50 mM) and DMSO (up to 100 mM).[1]
-
Stock Solution (100 mM in DMSO):
-
Weigh out the required amount of this compound fumarate (M.W. 400.29 g/mol ).
-
Add the appropriate volume of high-purity DMSO to achieve a 100 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Working Solutions:
-
Thaw a stock solution aliquot.
-
Prepare serial dilutions in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. A typical starting range for cell-based assays is 0.1 µM to 100 µM.
-
Cell Culture
The choice of cell line is dependent on the nAChR subtype being investigated. HEK293 cells are commonly used for expressing recombinant nAChRs.
-
Cell Lines: HEK293 cells stably or transiently expressing the human α3β2 or α3β4 nAChR subunits.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418 or puromycin) to maintain receptor expression.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
In Vitro Electrophysiology Assay (Patch-Clamp)
This protocol is designed to measure the ion channel activity of nAChRs in response to this compound.
Caption: Workflow for patch-clamp electrophysiology to measure this compound-induced currents.
-
Materials:
-
HEK293 cells expressing the target nAChR subtype.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES (pH 7.2).
-
Patch pipettes (2-5 MΩ).
-
Patch-clamp amplifier and data acquisition system.
-
-
Procedure:
-
Seed cells onto glass coverslips 24-48 hours before the experiment.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Record a stable baseline current.
-
Apply this compound at various concentrations (e.g., 0.1 µM to 100 µM) via a perfusion system.
-
Record the inward current elicited by this compound.
-
Wash out the compound with the external solution until the current returns to baseline.
-
Repeat with different concentrations to generate a dose-response curve.
-
Analyze the data to determine the EC50 value.
-
Calcium Imaging Assay
This assay measures the increase in intracellular calcium concentration following nAChR activation.
Caption: Workflow for calcium imaging to assess this compound-mediated calcium influx.
-
Materials:
-
HEK293 cells expressing the target nAChR subtype.
-
96-well black-walled, clear-bottom plates.
-
Calcium indicator dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with an injection system.
-
-
Procedure:
-
Seed cells into a 96-well plate and allow them to adhere overnight.
-
Prepare the Fluo-4 AM loading solution according to the manufacturer's instructions.
-
Remove the culture medium and add the Fluo-4 AM loading solution to each well.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject this compound at various concentrations into the wells.
-
Immediately begin measuring the fluorescence intensity over time (e.g., every 5 seconds for 2-3 minutes).
-
Calculate the change in fluorescence (ΔF/F₀) and plot the peak response against the concentration of this compound to determine the EC50.
-
Troubleshooting
-
Low or no response:
-
Verify the expression and functionality of the nAChR subtype in your cell line.
-
Check the integrity of the this compound compound and the accuracy of the prepared concentrations.
-
Ensure the assay conditions (e.g., buffer composition, temperature) are optimal.
-
-
High background signal:
-
Optimize cell seeding density to avoid over-confluence.
-
Ensure complete removal of excess calcium indicator dye.
-
Check for autofluorescence from the compound or media components.
-
-
Variability between replicates:
-
Ensure accurate and consistent pipetting.
-
Maintain consistent cell health and passage number.
-
Allow sufficient time for the compound to equilibrate after addition.
-
Safety Precautions
This compound is for research use only and is not for human or veterinary use.[7] Standard laboratory safety practices should be followed when handling this compound. Wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for detailed information on handling and disposal.
References
- 1. NS 3861 | Nicotinic Receptors (Other Subtypes) | Tocris Bioscience [tocris.com]
- 2. This compound fumarate|Cas# 216853-60-0 [glpbio.cn]
- 3. Molecular determinants of subtype-selective efficacies of cytisine and the novel compound this compound at heteromeric nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound this compound at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ns-3861 — TargetMol Chemicals [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Utilizing NS3861 in [3H]Epibatidine Radioligand Binding Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of NS3861 in radioligand binding assays with [3H]epibatidine to characterize nicotinic acetylcholine receptors (nAChRs).
Introduction
This compound is a potent and selective agonist for nicotinic acetylcholine receptors (nAChRs), demonstrating a unique profile of subtype selectivity. It preferentially activates α3-containing nAChRs and exhibits a higher efficacy at α3β2 compared to α3β4 receptors.[1][2] Conversely, it shows minimal activity at α4-containing receptors.[3] [3H]epibatidine is a high-affinity agonist radioligand widely used for labeling and characterizing various nAChR subtypes due to its high affinity and low nonspecific binding.[4][5]
This document outlines the protocols for employing this compound in competition binding assays with [3H]epibatidine to determine the binding affinity (Ki) of this compound for specific nAChR subtypes.
Signaling Pathways of Nicotinic Acetylcholine Receptors
Activation of nAChRs by agonists such as epibatidine or this compound leads to the opening of the ligand-gated ion channel. This results in a rapid influx of cations, primarily Na⁺ and Ca²⁺, causing membrane depolarization. The increase in intracellular Ca²⁺ can trigger a cascade of downstream signaling events, including the activation of calcium-dependent protein kinases, leading to modulation of neurotransmitter release and gene expression.[6][7]
Quantitative Data Summary
The following tables summarize the binding affinities of this compound and [3H]epibatidine for various nAChR subtypes.
Table 1: Binding Affinities (Ki) of this compound for Human nAChR Subtypes
| nAChR Subtype | Ki (nM) |
| α3β4 | 0.62 |
| α4β4 | 7.8 |
| α3β2 | 25 |
| α4β2 | 55 |
Data sourced from MedchemExpress and Tocris Bioscience.[1][3]
Table 2: Functional Potency (EC₅₀) of this compound at Human nAChR Subtypes
| nAChR Subtype | EC₅₀ (µM) | Agonist Activity |
| α3β4 | 1.0 | Partial Agonist |
| α3β2 | 1.6 | Full Agonist |
Data sourced from Cayman Chemical and Tocris Bioscience.[3][8]
Table 3: Binding Affinities (Kd) of [3H]Epibatidine for Various nAChR Preparations
| Receptor/Tissue | Kd (nM) |
| Bovine Adrenal Medulla (α3β4*) | 0.5 |
| Rat Brain Membranes | 0.008 |
| Human α3β2 nAChR | 0.14 |
Data sourced from various publications.[9][10][11]
Experimental Protocols
A competition radioligand binding assay is performed to determine the binding affinity (Ki) of this compound by measuring its ability to displace the binding of [3H]epibatidine from nAChRs.
Radioligand Binding Assay Workflow
Materials and Reagents
-
Membrane Preparation: From tissues (e.g., rat brain cortex, bovine adrenal medulla) or cell lines (e.g., HEK293) expressing the nAChR subtype of interest.[7][9]
-
Radioligand: [3H]epibatidine (specific activity ~50-80 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., 100 µM nicotine).[7]
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.[12]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[12]
-
Glass Fiber Filters: (e.g., Whatman GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine.[13]
-
Scintillation Cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Protocol 1: Membrane Preparation
-
Homogenization: Homogenize the tissue or cells in ice-cold binding buffer containing protease inhibitors.[7][14]
-
Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[7][14]
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[7][14]
-
Washing: Resuspend the membrane pellet in fresh, ice-cold binding buffer and repeat the centrifugation step.[7][14]
-
Final Resuspension: Resuspend the final pellet in a known volume of binding buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA or Bradford assay). Aliquot and store the membranes at -80°C until use.
Protocol 2: Competition Binding Assay
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add 50 µL of binding buffer, 50 µL of [3H]epibatidine (at a final concentration at or near its Kd for the target receptor, e.g., 0.5-2.3 nM), and 100 µL of the membrane preparation (typically 50-150 µg of protein).[6][12]
-
Non-specific Binding (NSB): Add 50 µL of a high concentration of an unlabeled competing ligand (e.g., 100 µM nicotine), 50 µL of [3H]epibatidine, and 100 µL of the membrane preparation.[6]
-
This compound Competition: Add 50 µL of varying concentrations of this compound (e.g., 10⁻¹² to 10⁻⁵ M), 50 µL of [3H]epibatidine, and 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[6]
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester to separate bound from free radioligand.[13]
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.[6]
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.[6]
Data Analysis
-
Calculate Specific Binding: For each concentration of this compound, subtract the average counts per minute (CPM) of the NSB wells from the average CPM of the respective competition wells.
-
Generate Competition Curve: Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Determine IC₅₀: Fit the data using non-linear regression (sigmoidal dose-response with a variable slope) to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of [3H]epibatidine.
-
Calculate Ki: Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation:[6]
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
-
[L] is the concentration of [3H]epibatidine used in the assay.
-
Kd is the dissociation constant of [3H]epibatidine for the receptor, which should be determined in a separate saturation binding experiment.
-
By following these protocols, researchers can effectively utilize this compound in conjunction with [3H]epibatidine to accurately determine its binding affinity for various nAChR subtypes, thereby aiding in the characterization of its pharmacological profile and its potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound this compound at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NS 3861 | Nicotinic Receptors (Other Subtypes) | Tocris Bioscience [tocris.com]
- 4. [3H]epibatidine labels nicotinic receptors in rat brain: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High affinity binding of [3H]epibatidine to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdspdb.unc.edu [pdspdb.unc.edu]
- 13. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for NS3861 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS3861 is a potent and selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs), demonstrating a particular affinity for subtypes containing the α3 subunit. As a full agonist at α3β2 nAChRs and a partial agonist at α3β4 nAChRs, this compound is a valuable tool for investigating the physiological and pathological roles of these specific receptor subtypes.[1][2] In preclinical research, this compound has shown efficacy in mouse models, notably in reversing opioid-induced constipation, highlighting its potential therapeutic applications.[1]
These application notes provide detailed protocols for the preparation and administration of this compound to mouse models, summarize available in vivo efficacy and in vitro binding data, and offer guidance on experimental design.
Data Presentation
In Vitro Receptor Binding and Potency
| Receptor Subtype | Binding Affinity (Ki, nM) | Agonist Activity | Potency (EC50, µM) |
| α3β4 | 0.62 | Partial Agonist | 1.7 |
| α3β2 | 25 | Full Agonist | 0.15 |
| α4β4 | 7.8 | Minimal Activity | Not Applicable |
| α4β2 | 55 | No Activation | Not Applicable |
Data compiled from in vitro studies on HEK293 cells.[1][2]
In Vivo Efficacy: Opioid-Induced Constipation in Mice
| Administration Route | Dosage Range | Vehicle | Key Findings |
| Not Specified in Abstract | Dose-dependent | Not Specified in Abstract | Enhanced fecal pellet expulsion in mice with long-term morphine treatment.[1] |
Further details on the experimental protocol are provided below.
Experimental Protocols
Formulation of this compound for In Vivo Administration
A suggested formulation for preparing this compound for in vivo administration in mice is as follows:
-
Prepare a stock solution of this compound in DMSO. The concentration of this stock solution will depend on the final desired dosage.
-
For administration, dilute the DMSO stock solution in a vehicle containing PEG300, Tween 80, and saline. A recommended vehicle composition is a mixture of PEG300, Tween 80, and saline, into which the DMSO stock is added.
Example Preparation:
To prepare a dosing solution, the following steps can be taken:
-
Dissolve the required amount of this compound fumarate in DMSO to create a concentrated stock solution.
-
For the final formulation, mix the DMSO stock with PEG300.
-
Add Tween 80 to the DMSO/PEG300 mixture and mix until clear.
-
Finally, add saline to the desired final volume and mix until the solution is clear.
It is crucial to ensure the final concentration of DMSO is well-tolerated by the animals, typically below 10% of the total injection volume.
Administration Protocols in Mouse Models
The choice of administration route depends on the experimental objective, such as achieving systemic exposure or targeting specific tissues. The following are general guidelines for common administration routes in mice.
1. Intraperitoneal (IP) Injection:
-
Purpose: To achieve rapid systemic circulation.
-
Procedure:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid injuring the bladder or cecum.
-
Insert a 25-27 gauge needle at a 30-45 degree angle.
-
Aspirate to ensure no fluid is drawn into the syringe, indicating correct placement in the peritoneal cavity.
-
Inject the this compound solution slowly.
-
The recommended maximum injection volume is 10 ml/kg.
-
-
Considerations: Warming the solution to room or body temperature can minimize animal discomfort.[3]
2. Subcutaneous (SC) Injection:
-
Purpose: For slower, more sustained absorption compared to IP injection.
-
Procedure:
-
Gently lift the loose skin over the shoulders to form a "tent".
-
Insert a 25-27 gauge needle into the base of the tented skin, parallel to the body.
-
Inject the solution, which will form a small bleb under the skin.
-
The recommended maximum injection volume per site is 5 ml/kg.[4]
-
-
Considerations: Varying the injection site for repeated dosing can reduce local skin reactions.[5]
3. Oral Gavage (PO):
-
Purpose: For oral administration to study gastrointestinal effects or first-pass metabolism.
-
Procedure:
-
Use a proper-sized, ball-tipped gavage needle.
-
Gently insert the needle into the esophagus and advance it into the stomach.
-
Administer the solution slowly.
-
-
Considerations: This method requires proper training to avoid injury to the esophagus or trachea.
Efficacy Study: Reversal of Opioid-Induced Constipation
This protocol is based on findings that this compound enhances fecal pellet expulsion in mice with chronic morphine treatment.[1]
-
Animal Model: Mice chronically treated with morphine to induce constipation.
-
Drug Administration:
-
Administer this compound at various doses to determine a dose-response relationship.
-
Include a vehicle control group and a positive control group (e.g., a known laxative).
-
-
Endpoint Measurement:
-
Collect and count the number of fecal pellets expelled over a defined period after this compound administration.
-
-
Statistical Analysis:
-
Compare the number of fecal pellets between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Toxicity and Safety Assessment
-
Acute Toxicity (Maximum Tolerated Dose - MTD):
-
Administer single, escalating doses of this compound to different groups of mice.
-
Observe the animals for at least 72 hours for clinical signs of toxicity (e.g., changes in behavior, posture, activity) and mortality.[6]
-
The MTD is the highest dose that does not cause unacceptable adverse effects.[6]
-
-
Sub-chronic Toxicity:
-
Administer this compound daily for an extended period (e.g., 28 days).
-
Monitor for changes in body weight, food and water consumption, and clinical signs of toxicity.
-
At the end of the study, perform hematological and biochemical analyses of blood samples and histopathological examination of major organs.[7][8]
-
Visualizations
Caption: Experimental workflow for in vivo studies of this compound in mouse models.
Caption: Simplified signaling pathway of this compound via α3-containing nAChRs.
References
- 1. This compound fumarate | TargetMol [targetmol.com]
- 2. ns-3861 — TargetMol Chemicals [targetmol.com]
- 3. uac.arizona.edu [uac.arizona.edu]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. researchanimaltraining.com [researchanimaltraining.com]
- 6. Toxicology | MuriGenics [murigenics.com]
- 7. Acute and sub-chronic (28-day) oral toxicity profiles of newly synthesized prebiotic butyl-fructooligosaccharide in ICR mouse and Wistar rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
Application Notes and Protocols for NS3861 in Synaptic Transmission Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS3861 is a potent and selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels crucial for synaptic transmission and plasticity throughout the central and peripheral nervous systems. Understanding the precise role of different nAChR subtypes in synaptic circuits is a key area of neuropharmacological research. This compound serves as a valuable pharmacological tool to dissect the contribution of specific nAChR subtypes to synaptic events.
These application notes provide a comprehensive overview of the use of this compound in studying synaptic transmission, including its mechanism of action, protocols for electrophysiological experiments, and expected outcomes based on its known receptor profile.
Mechanism of Action of this compound
This compound is a partial agonist at the human α3β4 nAChR and exhibits a distinct subtype selectivity profile.[1] It displays a preference for β2-containing nAChRs over β4-containing receptors and, notably, does not activate α4-containing nAChRs.[2][3] This unique profile allows for the targeted activation of specific nAChR populations within complex neuronal circuits.
Upon binding to the extracellular domain of susceptible nAChRs, this compound induces a conformational change in the receptor, leading to the opening of its intrinsic ion channel. This channel is permeable to cations, primarily Na+ and Ca2+, resulting in depolarization of the neuronal membrane. The influx of Ca2+ can further trigger various downstream signaling cascades, influencing neurotransmitter release and synaptic plasticity.
The signaling pathway for nAChR activation is depicted below:
nAChR Signaling Pathway. This diagram illustrates the binding of this compound to a nicotinic acetylcholine receptor, leading to channel opening, membrane depolarization, calcium influx, and subsequent downstream signaling events.
Data Presentation: Pharmacological Profile of this compound
The following tables summarize the quantitative data on the binding affinity and functional potency of this compound at various human nAChR subtypes.
Table 1: Binding Affinities (Ki) of this compound at Human nAChR Subtypes
| Receptor Subtype | Binding Ki (nM) |
| α3β4 | 0.62 |
| α3β2 | 25 |
| α4β4 | 7.8 |
| α4β2 | 55 |
Data sourced from MedchemExpress.[4]
Table 2: Functional Activity (EC50 and Emax) of this compound at Human nAChR Subtypes
| Receptor Subtype | EC50 (µM) | Emax (% of Acetylcholine response) |
| α3β2 | 1.3 | 95 |
| α3β4 | 0.28 | 45 |
| α4β2 | >100 | No effect |
| α4β4 | >100 | No effect |
Emax values are relative to the maximum response elicited by acetylcholine. Data derived from patch-clamp electrophysiology on Xenopus oocytes expressing human nAChR subtypes.
Experimental Protocols
The following protocols describe how to use this compound to study its effects on synaptic transmission in acute brain slices using whole-cell patch-clamp electrophysiology. These are generalized protocols and may require optimization for specific brain regions and neuronal populations.
Protocol 1: Investigating the Effect of this compound on Spontaneous Synaptic Activity
Objective: To determine if this compound modulates the frequency or amplitude of spontaneous excitatory or inhibitory postsynaptic currents (sEPSCs or sIPSCs). An increase in frequency is often indicative of a presynaptic effect (increased neurotransmitter release), while a change in amplitude suggests a postsynaptic mechanism.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Artificial cerebrospinal fluid (aCSF)
-
Acute brain slices (e.g., hippocampus, cortex)
-
Patch-clamp electrophysiology setup
Procedure:
-
Prepare Acute Brain Slices: Prepare 300-400 µm thick brain slices from the desired brain region using a vibratome in ice-cold, oxygenated slicing solution.
-
Slice Recovery: Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.
-
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Obtain Whole-Cell Recording: Establish a whole-cell patch-clamp recording from a neuron of interest.
-
Record Baseline Activity: Record sEPSCs or sIPSCs for a stable baseline period of 5-10 minutes. To isolate sEPSCs, hold the neuron at -70 mV in the presence of a GABAA receptor antagonist (e.g., picrotoxin). To isolate sIPSCs, hold the neuron at 0 mV in the presence of AMPA and NMDA receptor antagonists (e.g., CNQX and APV).
-
Bath Apply this compound: Perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 1-10 µM).
-
Record Drug Effect: Continue recording for 10-15 minutes to observe the effect of this compound on sEPSC/sIPSC frequency and amplitude.
-
Washout: Perfuse the slice with normal aCSF to wash out the drug and observe for recovery of baseline activity.
-
Data Analysis: Analyze the frequency and amplitude of sEPSCs/sIPSCs before, during, and after this compound application using appropriate software.
Protocol 2: Investigating the Effect of this compound on Evoked Synaptic Transmission
Objective: To determine if this compound modulates evoked excitatory or inhibitory postsynaptic currents (eEPSCs or eIPSCs). This allows for the study of this compound's effect on neurotransmitter release probability and postsynaptic receptor function in response to presynaptic stimulation.
Materials:
-
Same as Protocol 1, with the addition of a stimulating electrode.
Procedure:
-
Prepare Slices and Obtain Recording: Follow steps 1-4 from Protocol 1.
-
Position Stimulating Electrode: Place a stimulating electrode in a region that provides synaptic input to the recorded neuron (e.g., Schaffer collaterals for a CA1 pyramidal neuron).
-
Record Baseline Evoked Responses: Deliver brief electrical stimuli at a low frequency (e.g., 0.1 Hz) to evoke eEPSCs or eIPSCs. Record a stable baseline of evoked responses for 5-10 minutes.
-
Bath Apply this compound: Perfuse the slice with aCSF containing this compound.
-
Record Drug Effect: Continue to evoke and record synaptic responses for 10-15 minutes in the presence of this compound.
-
Washout: Wash out the drug with normal aCSF.
-
Data Analysis: Analyze the amplitude of the evoked responses. A change in the paired-pulse ratio (the ratio of the amplitude of the second response to the first in a pair of closely spaced stimuli) can provide further insight into presynaptic mechanisms.
Mandatory Visualizations
Experimental Workflow for Studying this compound Effects on Synaptic Transmission
Experimental Workflow. This flowchart outlines the key steps for investigating the effects of this compound on synaptic transmission using brain slice electrophysiology.
Logical Relationship of this compound's Effects on Synaptic Transmission
Logical Relationships. This diagram illustrates the potential presynaptic and postsynaptic effects of this compound on synaptic transmission.
Conclusion
This compound is a selective nAChR agonist that can be a powerful tool for elucidating the role of specific nAChR subtypes in synaptic transmission and plasticity. By employing the electrophysiological protocols outlined in these application notes, researchers can investigate the pre- and postsynaptic effects of activating defined nAChR populations. The distinct pharmacological profile of this compound makes it particularly useful for differentiating the contributions of β2-containing versus β4- and α4-containing nAChRs in modulating synaptic strength and neuronal excitability. As with any pharmacological tool, careful experimental design and appropriate controls are essential for the robust interpretation of results.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Modulation of GABA release by second messenger substances and NO in mouse brain stem slices under normal and ischemic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Presynaptic modulation of glutamate release targets different calcium channels in rat cerebrocortical nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and functional reorganization of inhibitory synapses by activity-dependent cleavage of neuroligin-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Functional Assays of NS3861 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS3861 is a potent and selective agonist of nicotinic acetylcholine receptors (nAChRs), demonstrating a unique subtype preference that makes it a valuable tool for neuroscience research and drug discovery.[1][2] These application notes provide detailed protocols for in vitro functional assays to characterize the activity of this compound on various nAChR subtypes. The primary techniques covered are patch-clamp electrophysiology for functional assessment and competitive binding assays for determining binding affinity.
Mechanism of Action
This compound acts as an agonist at heteromeric nAChRs, with a notable preference for α3-containing subtypes. It functions as a full agonist at α3β2 nAChRs and a partial agonist at α3β4 nAChRs.[3][4] Conversely, it exhibits minimal or no activity at nAChRs containing the α4 subunit.[2][3][4] The agonistic activity of this compound is primarily determined by its interaction with the ligand-binding domain of the nAChR subunits.[1]
Signaling Pathway of this compound at Nicotinic Acetylcholine Receptors
The binding of this compound to the extracellular domain of the nAChR triggers a conformational change in the receptor, leading to the opening of its intrinsic ion channel. This allows the influx of cations, primarily Na+ and Ca2+, into the neuron, resulting in membrane depolarization and the generation of an excitatory postsynaptic potential. This influx of ions can subsequently trigger downstream signaling cascades within the cell.
Caption: Signaling pathway of this compound at nAChRs.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound for various nAChR subtypes.
Table 1: Binding Affinity of this compound for nAChR Subtypes
| nAChR Subtype | Ki (nM) |
| α3β4 | 0.62[4][5] |
| α4β4 | 7.8[4][5] |
| α3β2 | 25[4][5] |
| α4β2 | 55[4][5] |
Table 2: Functional Activity of this compound at nAChR Subtypes
| nAChR Subtype | Agonist Activity | EC50 (µM) |
| α3β2 | Full Agonist | 1.6[4] |
| α3β4 | Partial Agonist | 1.0[4] |
Experimental Protocols
Patch-Clamp Electrophysiology for Functional Characterization
This protocol describes the use of two-electrode voltage-clamp (TEVC) recording in Xenopus oocytes to measure the functional activity of this compound on specific nAChR subtypes.
Experimental Workflow:
Caption: Workflow for patch-clamp electrophysiology.
Materials:
-
Xenopus laevis oocytes
-
cRNA for desired nAChR α and β subunits
-
Collagenase Type II
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)
-
Barth's solution
-
Microinjection setup
-
Two-electrode voltage-clamp amplifier and data acquisition system
-
Perfusion system
-
This compound stock solution (in DMSO) and serial dilutions in ND96
Protocol:
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.
-
cRNA Injection: Inject oocytes with a mixture of cRNA encoding the desired α and β nAChR subunits (e.g., α3 and β2, or α3 and β4).
-
Incubation: Incubate the injected oocytes in Barth's solution at 18°C for 2-7 days to allow for receptor expression.
-
TEVC Recording:
-
Place an oocyte in a recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).
-
Clamp the membrane potential at a holding potential of -70 mV.
-
-
This compound Application:
-
Prepare a series of concentrations of this compound in ND96 solution.
-
Apply each concentration to the oocyte via the perfusion system for a set duration, followed by a washout period with ND96.
-
-
Data Acquisition: Record the inward current elicited by the application of this compound.
-
Data Analysis:
-
Measure the peak current amplitude for each concentration of this compound.
-
Normalize the responses to the maximal response.
-
Plot the normalized current as a function of this compound concentration and fit the data to the Hill equation to determine the EC50 and Hill coefficient.
-
Competitive Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of this compound for different nAChR subtypes using a competitive binding assay with a radiolabeled ligand, such as [³H]epibatidine.
Experimental Workflow:
Caption: Workflow for competitive binding assay.
Materials:
-
Cell membranes from a cell line stably or transiently expressing the nAChR subtype of interest (e.g., HEK293 cells)
-
[³H]epibatidine (radiolabeled ligand)
-
This compound stock solution and serial dilutions
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Non-specific binding control (e.g., nicotine or unlabeled epibatidine at a high concentration)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Protocol:
-
Membrane Preparation: Homogenize cells expressing the target nAChR and prepare a membrane fraction by centrifugation.
-
Binding Reaction:
-
In a microcentrifuge tube, combine the cell membranes, a fixed concentration of [³H]epibatidine, and varying concentrations of this compound.
-
For total binding, omit this compound.
-
For non-specific binding, add a high concentration of a non-labeled competitor.
-
-
Incubation: Incubate the reaction mixtures at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixtures through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
These protocols provide a framework for the in vitro functional characterization of this compound. The patch-clamp electrophysiology assay is essential for determining the functional efficacy and potency of this compound as an nAChR agonist, while the competitive binding assay allows for the precise determination of its binding affinity to various nAChR subtypes. These assays are critical for understanding the pharmacological profile of this compound and for its application in neuroscience research and drug development.
References
- 1. Molecular determinants of subtype-selective efficacies of cytisine and the novel compound this compound at heteromeric nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [sigma-aldrich.cnreagent.com]
- 3. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound this compound at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound fumarate|Cas# 216853-60-0 [glpbio.cn]
- 5. ns-3861 — TargetMol Chemicals [targetmol.com]
Application Notes and Protocols for Molecular Docking Studies of NS3861 with Nicotinic Acetylcholine Receptors (nAChRs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS3861 is a potent and selective agonist for certain subtypes of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels integral to synaptic transmission in the nervous system.[1][2] As crucial drug targets for various neurological disorders, understanding the molecular interactions between ligands like this compound and nAChR subtypes is paramount for the development of novel therapeutics. Molecular docking serves as a powerful computational tool to predict the binding mode and affinity of small molecules at the receptor's binding site, providing insights that can guide drug design and optimization.
These application notes provide a comprehensive overview of the use of this compound in molecular docking studies of nAChRs, including its binding characteristics, detailed protocols for in silico docking, and the relevant signaling pathways.
Quantitative Data Summary
This compound exhibits distinct binding affinities and functional activities across different heteromeric nAChR subtypes. The following tables summarize the key quantitative data for this compound, facilitating the interpretation and validation of molecular docking results.
| Binding Affinity (Ki) of this compound for nAChR Subtypes | |||
| Receptor Subtype | α3β4 | α3β2 | α4β4 |
| Ki (nM) | 0.62[3][4][5] | 25[3][4][5] | 7.8[3][4][5] |
| Functional Activity (EC50) of this compound at nAChR Subtypes | |
| Receptor Subtype | EC50 (μM) |
| α3β2 | 1.6 - 1.7[2][3][4] |
| α3β4 | 0.15 - 1[2][3][4] |
Note: this compound is characterized as a full agonist at the α3β2 nAChR and a partial agonist at the α3β4 subtype, with minimal to no activity at α4-containing receptors.[1][2]
Experimental Protocols: Molecular Docking of this compound with nAChRs
This section outlines a detailed protocol for performing molecular docking of this compound with nAChR homology models. This protocol is a composite based on established methodologies for nAChR docking studies.
Receptor and Ligand Preparation
1.1. Homology Modeling of nAChR Subtypes:
-
Given the scarcity of high-resolution crystal structures for all nAChR subtypes, homology modeling is often the initial step.
-
Template Selection: Utilize the acetylcholine binding protein (AChBP) or existing cryo-EM structures of nAChR subtypes (e.g., α4β2, α7) as templates.[6][7]
-
Sequence Alignment: Align the target α and β subunit sequences with the template sequence.
-
Model Building: Employ modeling software such as MODELLER or SWISS-MODEL to generate the 3D structure of the ligand-binding domain (LBD) of the desired nAChR subtype (e.g., α3β2, α3β4).
-
Model Validation: Assess the quality of the generated model using tools like PROCHECK (Ramachandran plot analysis) and Verify3D.
1.2. Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database like PubChem.
-
Use a molecular modeling tool (e.g., AutoDock Tools) to:
-
Assign Gasteiger charges to the ligand atoms.
-
Define rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligand in the appropriate file format (e.g., PDBQT for AutoDock Vina).[8]
-
1.3. Receptor Preparation for Docking:
-
Load the homology model into a preparation tool (e.g., AutoDock Tools).
-
Remove any water molecules and non-essential ions.
-
Add polar hydrogens to the protein structure.
-
Assign partial charges (e.g., Kollman charges).
-
Define the grid box, which specifies the search space for the docking simulation. The grid box should encompass the known orthosteric binding site at the interface of the α and β subunits.[8]
-
Save the prepared receptor in the PDBQT format.
Molecular Docking Simulation
2.1. Docking Software:
-
Utilize a well-validated docking program such as AutoDock Vina, GOLD, or Glide.
2.2. Docking Parameters:
-
Algorithm: For AutoDock Vina, the Lamarckian Genetic Algorithm is commonly used.[9]
-
Number of Modes: Set the number of binding modes to be generated (e.g., 10-20) to explore a range of possible binding poses.
-
Exhaustiveness: Control the computational effort of the search (a higher value increases the thoroughness of the search).
2.3. Execution:
-
Run the docking simulation using the prepared receptor, ligand, and a configuration file specifying the docking parameters.
Analysis of Docking Results
3.1. Binding Pose Analysis:
-
Visualize the docked poses of this compound within the nAChR binding site using molecular visualization software (e.g., PyMOL, VMD).
-
Analyze the interactions between this compound and the amino acid residues of the receptor, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-cation interactions. A study on this compound docking suggests a hydrogen bond to a tryptophan residue is a key interaction.[3]
3.2. Scoring Function:
-
Rank the generated poses based on their predicted binding affinities (e.g., kcal/mol) provided by the docking software's scoring function. The pose with the lowest binding energy is typically considered the most favorable.
3.3. Comparison with Experimental Data:
-
Correlate the docking results with the known experimental binding affinities (Ki values) and structure-activity relationship (SAR) data to validate the docking protocol and the predicted binding mode.
Signaling Pathways and Experimental Workflows
nAChR Agonist Binding and Channel Activation
The binding of an agonist like this compound to the orthosteric site of an nAChR induces a conformational change in the receptor, leading to the opening of its central ion channel.[10] This allows for the influx of cations, primarily Na+ and Ca2+, resulting in depolarization of the cell membrane and initiation of downstream signaling cascades.[11]
Caption: Agonist binding to nAChR induces channel opening and cation influx.
Downstream Signaling of nAChR Activation
The influx of Ca2+ through activated nAChRs triggers a variety of intracellular signaling pathways that can modulate neuronal excitability, gene expression, and cell survival.[1][4] Key downstream pathways include the activation of protein kinase C (PKC), the phosphoinositide 3-kinase (PI3K)/Akt pathway, and the extracellular signal-regulated kinase (ERK) pathway.[1]
Caption: Downstream signaling cascades initiated by nAChR-mediated Ca2+ influx.
Molecular Docking Workflow
The following diagram illustrates the logical steps involved in a typical molecular docking study.
Caption: A generalized workflow for molecular docking studies.
References
- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Docking model of the nicotinic acetylcholine receptor and nitromethylene neonicotinoid derivatives with a longer chiral substituent and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuronal and Extraneuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinic receptor pharmacology in silico: Insights and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Docking to flexible nicotinic acetylcholine receptors: a validation study using the acetylcholine binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Structural Insights into Neonicotinoids and N-Unsubstituted Metabolites on Human nAChRs by Molecular Docking, Dynamics Simulations, and Calcium Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]
- 11. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Calcium Imaging Assays with NS3861 on Cultured Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS3861 is a potent and selective agonist for specific subtypes of nicotinic acetylcholine receptors (nAChRs), demonstrating high affinity for α3β4 and α3β2 subtypes.[1][2][3] These receptors are ligand-gated ion channels that play a crucial role in neuronal signaling. Notably, α3β4 and α3β2 nAChRs are permeable to calcium ions (Ca²⁺), making them amenable to study using calcium imaging techniques.[4][5][6][7] Activation of these receptors by an agonist like this compound leads to an influx of Ca²⁺, which can be visualized and quantified using fluorescent calcium indicators.
These application notes provide a comprehensive guide for utilizing this compound in calcium imaging assays with cultured neurons. The protocols detailed below are designed to enable researchers to characterize the dose-dependent effects of this compound on neuronal activity and to investigate the signaling pathways mediated by α3β4 and α3β2 nAChR activation.
Mechanism of Action and Signaling Pathway
This compound selectively binds to and activates α3-containing nAChRs, with a higher efficacy at the α3β2 receptor compared to the α3β4 receptor.[1][8] Upon binding, the receptor's ion channel opens, allowing the influx of cations, including Na⁺ and Ca²⁺.[4][5][6][7] The direct entry of Ca²⁺ through the nAChR, as well as the depolarization-induced opening of voltage-gated calcium channels (VGCCs), leads to a transient increase in intracellular calcium concentration ([Ca²⁺]i). This elevation in [Ca²⁺]i serves as a secondary messenger, triggering a cascade of downstream signaling events that can influence neurotransmitter release, gene expression, and synaptic plasticity.
Figure 1: this compound signaling pathway in cultured neurons.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) and potencies (EC50) of this compound for various nAChR subtypes. This data is crucial for designing dose-response experiments and interpreting the results.
| nAChR Subtype | Binding Affinity (Ki, nM) | Efficacy | Potency (EC50, μM) |
| α3β4 | 0.62[1][2][3] | Partial Agonist[1] | 0.15[1] |
| α3β2 | 25[1][2][3] | Full Agonist[8] | 1.7[1] |
| α4β4 | 7.8[1][2] | Minimal Activity[2] | - |
| α4β2 | 55[1][2][3] | Minimal Activity[2] | - |
Experimental Protocols
Protocol 1: Culturing Primary Neurons
This protocol describes the preparation of primary cortical neurons, which are known to express α3β4 and other nAChR subtypes.
Materials:
-
E18 rat or mouse embryos
-
Dissection medium (e.g., Hibernate-E)
-
Papain dissociation system
-
Plating medium (e.g., Neurobasal medium with B27 supplement, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated coverslips or imaging plates
Procedure:
-
Dissect cortical tissue from E18 embryos in chilled dissection medium.
-
Mince the tissue and incubate with papain solution according to the manufacturer's instructions to dissociate the cells.
-
Gently triturate the cell suspension to obtain single cells.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.
-
Plate the neurons onto coated coverslips or imaging plates at a suitable density.
-
Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.
-
Replace half of the medium every 3-4 days.
-
Allow neurons to mature for at least 10-14 days in vitro (DIV) before conducting calcium imaging experiments to ensure the development of functional synapses and receptor expression.
Protocol 2: Calcium Imaging using Fluo-4 AM
This protocol details the use of the chemical calcium indicator Fluo-4 AM to measure changes in intracellular calcium in response to this compound application.
Materials:
-
Mature primary neuron cultures (DIV 10-14)
-
Fluo-4 AM
-
Anhydrous DMSO
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution
-
This compound stock solution
-
Fluorescence microscope with a camera and appropriate filter sets (excitation ~494 nm, emission ~516 nm)
Procedure:
1. Dye Loading: a. Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO. b. On the day of the experiment, prepare the loading buffer. For a final concentration of 2-5 µM Fluo-4 AM, dilute the stock solution in HBSS. Add an equal volume of 20% Pluronic F-127 to aid in dye dispersion. c. Remove the culture medium from the neurons and wash once with HBSS. d. Add the Fluo-4 AM loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark. e. After incubation, wash the cells twice with HBSS to remove excess dye. f. Add fresh HBSS to the cells and allow them to de-esterify the dye for an additional 30 minutes at room temperature in the dark.
2. Image Acquisition: a. Place the coverslip or imaging plate on the stage of the fluorescence microscope. b. Identify a field of view with healthy neurons. c. Acquire a baseline fluorescence signal (F₀) for 1-2 minutes. d. Apply this compound at the desired concentration. For a dose-response curve, a range of concentrations from 10 nM to 10 µM is recommended based on the known EC50 values. e. Record the change in fluorescence intensity over time.
3. Data Analysis: a. Select regions of interest (ROIs) around individual neuronal cell bodies. b. For each ROI, calculate the change in fluorescence relative to the baseline (ΔF/F₀), where ΔF = F - F₀. c. Plot the peak ΔF/F₀ for each this compound concentration to generate a dose-response curve. d. Fit the dose-response curve using a suitable pharmacological model (e.g., four-parameter logistic equation) to determine the EC50 of this compound in your specific neuronal culture system.
Figure 2: Experimental workflow for calcium imaging with this compound.
Expected Results and Troubleshooting
-
Expected Results: Application of this compound should induce a rapid and transient increase in intracellular calcium in a dose-dependent manner in neurons expressing α3β4 and/or α3β2 nAChRs. The magnitude of the calcium response should correlate with the concentration of this compound applied.
-
Troubleshooting:
-
No response:
-
Confirm the viability of the neurons.
-
Verify that the neuronal culture expresses the target nAChR subtypes.
-
Check the concentration and integrity of the this compound stock solution.
-
Ensure proper loading of the calcium indicator.
-
-
High background fluorescence:
-
Ensure complete removal of excess Fluo-4 AM after loading.
-
Use phenol red-free imaging buffer.
-
-
Phototoxicity:
-
Minimize exposure to excitation light.
-
Use the lowest possible excitation intensity that provides a good signal-to-noise ratio.
-
-
Conclusion
Calcium imaging assays using this compound provide a robust method to investigate the function of α3β4 and α3β2 nicotinic acetylcholine receptors in cultured neurons. The protocols and data presented here offer a framework for researchers to design and execute experiments to characterize the effects of this compound on neuronal activity. These studies can contribute to a better understanding of the role of these specific nAChR subtypes in neuronal signaling and may aid in the development of novel therapeutics targeting these receptors.
References
- 1. Electrophysiology | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Calcium imaging analysis – how far have we come? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tracking the Molecular Evolution of Calcium Permeability in a Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A molecular link between inward rectification and calcium permeability of neuronal nicotinic acetylcholine alpha3beta4 and alpha4beta2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Molecular Link between Inward Rectification and Calcium Permeability of Neuronal Nicotinic Acetylcholine α3β4 and α4β2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ca2+ permeability of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of NS-398 in Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Initial Clarification: The compound "NS3861" is a neuronal nicotinic receptor agonist. However, the requested research applications align with the characteristics of NS-398 , a well-documented selective cyclooxygenase-2 (COX-2) inhibitor. This guide will focus on the experimental use of NS-398.
Introduction
NS-398, with the chemical name N-(2-cyclohexyloxy-4-nitrophenyl)methanesulfonamide, is a non-steroidal anti-inflammatory drug (NSAID) that exhibits high selectivity for the inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1).[1] COX-2 is an enzyme that is often overexpressed in various cancer tissues and plays a crucial role in inflammation and tumorigenesis by catalyzing the production of prostaglandins.[2][3] Due to its selective nature, NS-398 is a valuable tool for investigating the role of COX-2 in cancer biology and inflammation, with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1]
Data Presentation: Quantitative Analysis of NS-398 Efficacy
The following tables summarize the key quantitative data for NS-398, providing a comparative overview of its inhibitory potency and effects on cell proliferation.
Table 1: In Vitro Inhibitory Potency of NS-398 against COX-1 and COX-2
| Enzyme Source | IC₅₀ for COX-1 (µM) | IC₅₀ for COX-2 (µM) | Reference(s) |
| Human Recombinant | 75 | 1.77 | [4][5] |
| Ovine | >100 | 3.8 | [1][6] |
| Sheep Placenta | - | 3.8 | [1] |
| Ram Seminal Vesicles | >100 | - | [1] |
Table 2: In Vitro Anti-proliferative Activity of NS-398 (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| Colo320 | Colorectal Cancer | 54.8 ± 3.6 | [7][8] |
| THRC | Colorectal Cancer | 77.2 ± 4.9 | [7][8] |
| A549 | Lung Cancer | 20 | [6] |
Table 3: In Vivo Efficacy of NS-398
| Animal Model | Effect | Effective Dose (mg/kg) | Reference(s) |
| Rat (Endotoxin Shock Model) | Inhibition of PGE₂ production (ED₅₀) | 1.5 | [9] |
| Rat (Endotoxin Shock Model) | Inhibition of 6-keto PGF₁α (ED₅₀) | 0.35 | [9] |
| Rat (Endotoxin Shock Model) | Inhibition of TXB₂ (ED₅₀) | < 0.3 | [9] |
| Rat (Carrageenan-induced paw edema) | Anti-inflammatory effect (ED₃₀) | 1.14 | [6] |
| Rat (Adjuvant arthritis) | Therapeutic effect (ED₃₀) | 4.69 | [6] |
| Rat (Randall-Selitto test) | Analgesic activity (ED₅₀) | 1.65 | [6] |
| Rat (Yeast-induced fever) | Antipyretic effect (ED₅₀) | 1.84 | [6] |
| Mouse (Acetic acid-induced writhing) | Analgesic activity (ED₅₀) | 8.2 | [6] |
| Mouse (Burn Infection Model) | Improved survival, restored ANC | 10 | [10] |
| Mouse (H460 Tumor Xenograft) | Enhanced radiation effect | 36 | [11] |
Signaling Pathway
NS-398 primarily acts by inhibiting the COX-2 enzyme, which is a key component of the prostaglandin synthesis pathway. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into prostaglandin H₂ (PGH₂). PGH₂ serves as a precursor for various bioactive prostanoids, including prostaglandin E₂ (PGE₂), which is implicated in inflammation and cancer progression.[2][12]
Caption: Mechanism of action of NS-398 in the prostaglandin synthesis pathway.
Experimental Protocols
The following are detailed methodologies for key experiments involving NS-398.
In Vitro Cell Proliferation Assay (WST-1 Assay)
This protocol is adapted from studies on hepatocellular carcinoma cell lines.[13]
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., HepG2, Huh7) in appropriate media.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.
-
-
NS-398 Treatment:
-
Prepare a stock solution of NS-398 in dimethyl sulfoxide (DMSO).
-
Treat cells with various concentrations of NS-398 (e.g., 1, 10, 100 µM) for different time points (e.g., 24, 48, 72 hours).
-
Include a vehicle control group treated with an equivalent volume of DMSO.
-
-
Cell Viability Assessment:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is based on the investigation of NS-398's effects on the cell cycle in various cancer cell lines.[13][14][15]
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the desired concentration of NS-398 (e.g., 100 µM) for various time points.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells in 70% ethanol at -20°C overnight.
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol is a standard method to quantify apoptosis induced by NS-398.[7]
-
Cell Treatment and Harvesting:
-
Treat cells with NS-398 as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
In Vivo Tumor Xenograft Study
This protocol is a general guideline based on studies evaluating the in vivo efficacy of NS-398.[11][16]
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer NS-398 (e.g., 10-36 mg/kg) or a vehicle control intraperitoneally or orally, daily or as per the experimental design.
-
-
Efficacy Evaluation:
-
Measure tumor volume throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effects of NS-398 on cancer cells.
Caption: A typical experimental workflow for evaluating the effects of NS-398.
References
- 1. NS-398, a new anti-inflammatory agent, selectively inhibits prostaglandin G/H synthase/cyclooxygenase (COX-2) activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Apoptosis induced by NS-398, a selective cyclooxygenase-2 inhibitor, in human colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis Induced by NS‐398, a Selective Cyclooxygenase‐2 Inhibitor, in Human Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibition of cyclooxygenase-2 by NS-398 in endotoxin shock rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclooxygenase-2 inhibitor NS-398 improves survival and restores leukocyte counts in burn infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A selective cyclooxygenase-2 inhibitor, NS-398, enhances the effect of radiation in vitro and in vivo preferentially on the cells that express cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 13. Selective COX-2 inhibitor, NS-398, suppresses cellular proliferation in human hepatocellular carcinoma cell lines via cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A selective cyclooxygenase-2 inhibitor, NS398, inhibits cell growth and induces cell cycle arrest in the G2/M phase in human esophageal squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Specific COX-2 inhibitor NS398 induces apoptosis in human liver cancer cell line HepG2 through BCL-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The selective cyclooxygenase-2 inhibitor NS398 ameliorates cisplatin-induced impairments in mitochondrial and cognitive function - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Unstable Recordings with NS3861
Welcome to the technical support center for the NS3861 patch clamp amplifier. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to unstable electrophysiological recordings. The principles and techniques described here are broadly applicable to most patch clamp setups.
Section 1: Noise and Interference
High levels of noise can obscure small biological signals, compromising data quality. Identifying and eliminating the source of noise is a critical first step for any patch clamp experiment.
Frequently Asked Questions (Noise)
Q1: I'm seeing a prominent 50/60 Hz sine wave in my recording. What is it and how do I get rid of it?
A1: This is commonly known as "mains hum" or "line noise" and originates from the AC power supply.[1] It is one of the most common problems in electrophysiology.[2] The primary causes are improper grounding and electromagnetic interference from nearby equipment.[2][3]
Solutions:
-
Establish a Single-Point Ground: To prevent ground loops, which occur when multiple ground paths exist, all equipment in your setup (Faraday cage, microscope, manipulators, amplifier) should be connected to a single, common ground point.[2][4][5] This is often referred to as a "star" grounding configuration.[4]
-
Check the Faraday Cage: Ensure your Faraday cage is properly sealed and grounded to the central ground point. Any gaps or ungrounded conductive objects near your recording chamber can act as an antenna.[6]
-
Isolate Power Sources: Plug all equipment for the rig into a single power strip connected to one wall outlet. This ensures all devices share the same mains ground.[2] Avoid using the building's protective earth, as it can be a source of interference.[4]
-
Identify Offending Equipment: Systematically unplug and turn off nearby devices (monitors, centrifuges, light sources, mobile phones) to see if the noise disappears.[7] Cables, especially long or coiled ones, can also act as antennae.[8]
Q2: My recording has high-frequency "hissing" or intermittent popping noises. What are the likely sources?
A2: High-frequency noise can stem from digital electronics, dirty components, or a poor seal.
Solutions:
-
Clean the Pipette Holder and Headstage: A dirty or contaminated pipette holder is a significant source of electrical noise.[7] Clean it and the headstage connector pin regularly with ethanol, followed by a rinse with distilled water, and allow it to dry completely.[7]
-
Check Electrodes: Re-chloride your Ag/AgCl reference and recording electrode wires regularly (e.g., weekly) to ensure a stable electrochemical potential.[9] Oxidized or dirty electrodes can introduce noise.[7]
-
Filter Solutions: Ensure your intracellular (pipette) solution is filtered through a 0.22 µm filter to remove any particulates that could clog the pipette tip and affect seal quality.[10]
-
Reduce Pipette Capacitance: Keep the bath solution level as low as possible to minimize the immersion of the pipette.[7] Coating the pipette with a hydrophobic material like Sylgard can also reduce noise.[10]
Experimental Protocol: Systematic Noise Source Identification
This protocol provides a step-by-step method to isolate the source of electrical noise in your patch clamp rig.[7]
-
Establish a Baseline: Place a filled pipette in the bath and observe the noise using an oscilloscope or your data acquisition software.
-
Strip Down the Rig: Turn off and unplug all non-essential equipment both inside and outside the Faraday cage. This includes manipulators, cameras, light sources, and perfusion systems.[7]
-
Assess the Core System: Observe the noise with only the amplifier and headstage active. This is your minimal noise level.
-
Reintroduce Components Systematically: Reconnect and turn on each piece of equipment one by one, observing the effect on the noise level after each addition.
-
Isolate the Source: The component that causes a significant increase in noise is a primary source. You can then try to shield it (e.g., wrap its power cable in grounded aluminum foil), move it further away, or switch it off during recordings when possible.[7][8]
-
Re-evaluate: After eliminating a major noise source, repeat the process, as a larger noise source can mask smaller ones.[7]
Data Presentation: Common Noise Sources
| Noise Source | Typical Frequency | Characteristics | Common Solutions |
| Mains Power | 50/60 Hz and harmonics (100/120 Hz, etc.)[1][6] | Stable, high-amplitude sine wave | Star grounding, check Faraday cage, isolate power sources[2][4] |
| Digital Equipment (Computers, Monitors) | High frequency (>1 kHz) | Hissing, buzzing, or sharp, regular spikes | Move equipment away from rig, shield cables[7][8] |
| Perfusion System | Low frequency, irregular | Slow, drifting baseline or intermittent pops | Clean tubing, ensure stable flow, check for bubbles[7][11] |
| Unstable Ground/Reference Electrode | Low frequency, drifting | Unstable, fluctuating noise on a scale of milliseconds to seconds[8] | Re-chloride electrodes, check for salt bridges/spills[8][9] |
Visualization: Noise Troubleshooting Workflow
Caption: A logical workflow for systematically identifying and eliminating common sources of electrical noise.
Section 2: Seal Formation and Stability
A high-resistance "gigaseal" (≥1 GΩ) between the pipette tip and the cell membrane is essential for low-noise, stable recordings.
Frequently Asked Questions (Seal)
Q1: I'm having difficulty forming a gigaseal. The resistance plateaus in the hundreds of MΩ.
A1: Failure to form a gigaseal can be due to several factors related to the pipette, solutions, cell health, or the physical approach to the cell.
Solutions:
-
Pipette Preparation: Use clean, high-quality borosilicate glass.[12] Fire-polishing the pipette tip can create a smoother surface that facilitates sealing.[10] Ensure your internal solution is well-filtered, as debris can prevent a tight seal.[10][13]
-
Positive Pressure: Maintain a slight positive pressure as the pipette navigates the bath solution to keep the tip clean.[10][13] This pressure should be just enough to see a gentle outflow, clearing debris away from the cell surface upon approach.[13]
-
Cell Health and Osmolarity: Unhealthy cells will not seal well.[11] Ensure your slice or culture is healthy and properly oxygenated. Also, check the osmolarity of your solutions. A common practice is to have the internal solution be ~10 mOsm lower than the external solution to promote sealing.[9][14]
-
Pressure Control: A leak in your pressure tubing or a faulty seal in the pipette holder can prevent the precise control needed for sealing.[13] Check all connections and O-rings for leaks.[13]
Q2: My gigaseal forms, but it's unstable and the resistance fluctuates or drops over time.
A2: Seal instability is often caused by mechanical drift, poor cell health, or issues with the pipette-membrane interface.
Solutions:
-
Check for Mechanical Drift: Ensure the micromanipulator, headstage, and sample stage are all securely fastened.[9] Allow the rig to thermally equilibrate. Watch the pipette tip relative to the cell for 20-30 minutes before patching to check for drift.[9] Also, ensure cables and perfusion lines are not pulling on the headstage.[9]
-
Perfusion System: A turbulent or unstable perfusion flow can mechanically disrupt the seal.[11] Ensure a smooth, low-velocity flow (1-1.5 mL/min) and that there are no air bubbles in the line.[11] In some cases, stopping the perfusion after seal formation can improve stability.[7]
-
Pipette Shape: The geometry of the pipette is crucial. Pipettes with a longer, narrower taper may be more prone to instability than those with a shorter, wider cone.[15][16] Experiment with different puller settings.
Visualization: Path to a Stable Whole-Cell Recording
Caption: The experimental workflow from pipette approach to a stable whole-cell recording, with common failure points.
Section 3: Whole-Cell Configuration and Stability
Achieving and maintaining a stable whole-cell configuration is critical for high-quality voltage and current clamp recordings.
Frequently Asked Questions (Whole-Cell)
Q1: I have a stable gigaseal, but I can't rupture the membrane to go whole-cell.
A1: Difficulty breaking into the cell is a common issue, often related to pipette geometry and the suction applied.
Solutions:
-
Suction Pulses: Apply brief, sharp pulses of suction rather than slow, sustained suction.[11]
-
Pipette Resistance: Pipettes with very high resistance (>8 MΩ) have smaller tips and can be harder to break through with.[11] Conversely, very low resistance pipettes (<3 MΩ) may have tips that are too large, making sealing difficult.[9][11] A range of 3-7 MΩ is often a good starting point.[11]
-
Use the "Zap" Function: Most patch clamp amplifiers have a "zap" function that delivers a brief voltage pulse to help rupture the membrane patch.[11] Use this in combination with gentle suction.
Q2: I've achieved whole-cell mode, but my access resistance (Ra) is high or increases over time.
A2: High or increasing series/access resistance (Ra) will slow your recordings, introduce voltage errors, and indicates an unstable configuration.[17] An Ra > 25 MΩ is generally considered too high.[11]
Solutions:
-
Pipette Shape and Size: A narrow pipette tip or "throat" can become clogged by cytoplasm, causing Ra to increase.[15] Using a pipette with a wider opening and shorter shank can help.[15][16] Pipette resistance of 3-4 MΩ is often better for long recordings than 10 MΩ.[15]
-
Apply Slight Positive Pressure: After break-in, a very slight positive pressure (just enough to counteract capillary forces) can sometimes prevent cellular components from being drawn into and clogging the pipette tip.[15] Be cautious, as too much pressure can cause the cell to swell.[15]
-
Monitor and Compensate: Continuously monitor Ra throughout your experiment. If it changes significantly, the data may be unreliable. Use the amplifier's series resistance compensation, but be aware that it cannot correct for a physically unstable patch.
Q3: The recording is unstable after going whole-cell; the holding current drifts, and the cell dies quickly.
A3: This "rundown" can be caused by dialysis of essential intracellular components into the pipette, mechanical instability, or suboptimal solutions.
Solutions:
-
Internal Solution: Ensure your internal solution is fresh and contains ATP and GTP to support cell health.[14]
-
Perforated Patch: For long recordings where preserving the intracellular environment is critical, consider using the perforated patch technique (e.g., with amphotericin or nystatin). This allows electrical access while preventing the dialysis of larger molecules.[17] However, be aware that this technique typically results in higher access resistance.[17]
-
Mechanical Stability: As with seal stability, any mechanical drift will compromise a whole-cell recording. Re-verify that the entire rig is mechanically stable.[9]
References
- 1. blog.a-msystems.com [blog.a-msystems.com]
- 2. Molecular Devices Support Portal [support.moleculardevices.com]
- 3. Signal Amplification and Noise Reduction in Electrophysiology Data [labx.com]
- 4. Grounding Guide - NPI Electronic [npielectronic.com]
- 5. researchgate.net [researchgate.net]
- 6. electrophysiology/source/troubleshooting.rst at master · campagnola/electrophysiology · GitHub [github.com]
- 7. scientifica.uk.com [scientifica.uk.com]
- 8. Hunting for Electrical Noise on an Electrophysiology Rig – Part 3/3 - [neurogig.com]
- 9. scientifica.uk.com [scientifica.uk.com]
- 10. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. researchgate.net [researchgate.net]
- 13. scientifica.uk.com [scientifica.uk.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. bitesizebio.com [bitesizebio.com]
- 17. scientifica.uk.com [scientifica.uk.com]
How to address NS3861 solubility issues in aqueous buffers
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals experiencing solubility issues with NS3861 in aqueous buffers. The following sections offer a series of frequently asked questions, step-by-step procedures, and decision-making workflows to ensure successful experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its form important for solubility?
This compound is a potent neuronal nicotinic acetylcholine receptor (nAChR) agonist.[1][2] It functions as a full agonist at α3β2 subunit-containing nAChRs and a partial agonist at α3β4-containing receptors.[3][4] It is crucial for researchers to identify which form of the compound they are using, as this significantly impacts its solubility profile. The two common forms are:
-
This compound (Base): The free base form of the molecule.
-
This compound Fumarate: A salt form, which is generally engineered to have improved solubility in aqueous solutions.[3]
Q2: What is the recommended solvent for creating a high-concentration stock solution of this compound?
The universally recommended solvent for preparing initial high-concentration stock solutions of this compound (both the base and fumarate salt forms) is dimethyl sulfoxide (DMSO).[1][2][3] Several suppliers also report solubility in ethanol and methanol.[1][2] For the fumarate salt, water is also a viable solvent.[3]
Q3: My this compound precipitated when I diluted my DMSO stock into my aqueous buffer. Why did this happen and what can I do?
This is a common issue known as "crashing out" or precipitation. It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is diluted into an aqueous buffer where its solubility is much lower. The organic solvent concentration is no longer high enough to keep the compound dissolved.
Immediate Troubleshooting Steps:
-
Vortex Vigorously: Immediately and vigorously vortex the solution upon adding the DMSO stock to the aqueous buffer. This rapid mixing can prevent the formation of micro-precipitates.
-
Gentle Warming: Try warming the aqueous buffer to 37°C before adding the stock solution.[5][6] Maintain this temperature during dilution, as increased temperature can enhance solubility.
-
Reduce Final Concentration: The target concentration in your aqueous buffer may be above the solubility limit of this compound. Attempt to prepare a more dilute solution.
-
Check Co-Solvent Percentage: Ensure the final concentration of DMSO in your aqueous solution is kept to a minimum, typically below 1%, as higher concentrations can be toxic to cells.[6] However, for some compounds, a slightly higher percentage (e.g., up to 2%) might be necessary and tolerable for the experimental system.
Q4: How can I determine the maximum soluble concentration of this compound in my specific experimental buffer?
You can determine the empirical solubility limit in your buffer by performing a simple serial dilution test. This involves creating a range of concentrations and visually inspecting for precipitation. See the protocols section below for a detailed method.
Q5: Are there any advanced techniques to improve the solubility of this compound?
Yes, if standard methods fail, you can explore several advanced strategies. However, you must validate each method to ensure the solubilizing agent does not interfere with your experimental assay.
-
Adjusting pH: The solubility of compounds with ionizable groups can be pH-dependent. Systematically adjusting the pH of your buffer (e.g., from 6.0 to 8.0) may increase solubility.
-
Using Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help maintain compound solubility.
-
Employing Cyclodextrins: Encapsulating agents like β-cyclodextrins can form inclusion complexes with hydrophobic molecules, significantly increasing their aqueous solubility.
Data Presentation
Table 1: this compound Properties and Forms
| Property | This compound (Base) | This compound Fumarate |
| CAS Number | 216853-59-7[1] | 216853-60-0[3] |
| Molecular Formula | C₁₂H₁₄BrNS[2] | C₁₂H₁₄BrNS · C₄H₄O₄[3] |
| Molecular Weight | 284.2 g/mol [2] | 400.29 g/mol [3] |
Table 2: Reported Solubility of this compound
| Form | Solvent | Maximum Concentration | Source |
| This compound (Base) | DMSO | "Soluble" (concentration not specified) | Cayman Chemical[2] |
| This compound (Base) | Ethanol | "Soluble" (concentration not specified) | Cayman Chemical[2] |
| This compound (Base) | Methanol | "Soluble" (concentration not specified) | Cayman Chemical[2] |
| This compound Fumarate | Water | ~20 mg/mL (50 mM) | Tocris Bioscience [3] |
| This compound Fumarate | DMSO | ~40 mg/mL (100 mM) | Tocris Bioscience [3] |
Visualizations and Workflows
Signaling Pathway
Caption: Agonistic action of this compound on a postsynaptic nAChR.
Experimental Workflow
Caption: Workflow for preparing an this compound working solution.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Fumarate Stock Solution in DMSO
Materials:
-
This compound Fumarate (MW: 400.29 g/mol )
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated scale and vortex mixer
Methodology:
-
Tare a sterile microcentrifuge tube on the scale.
-
Carefully weigh 4.0 mg of this compound Fumarate solid into the tube.
-
Add 100 µL of DMSO to the tube. This calculation is based on the formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L)).
-
Cap the tube tightly.
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist if needed.[5]
-
This yields a 100 mM stock solution. Store this solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]
Protocol 2: Enhanced Dilution into Aqueous Buffer to Avoid Precipitation
This protocol is adapted from methods designed for hydrophobic compounds.[6]
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile aqueous buffer of choice (e.g., PBS, HBSS, cell culture medium)
-
Sterile conical tubes
-
Vortex mixer and water bath
Methodology:
-
Pre-warm the required volume of your aqueous buffer to 37°C in a water bath.[8]
-
Calculate the volume of stock solution needed for your final desired concentration (e.g., for a 100 µM final concentration in 10 mL, you will need 10 µL of the 100 mM stock).
-
Place the tube containing the pre-warmed buffer on a vortex mixer set to a medium-high speed.
-
While the buffer is actively being vortexed, slowly add the calculated volume of the this compound DMSO stock solution drop-by-drop into the vortex.
-
Continue vortexing for an additional 30-60 seconds after the addition is complete to ensure thorough mixing.
-
Visually inspect the solution against a dark background to check for any signs of precipitation (cloudiness, particles, or film).
-
Use the final working solution immediately. Do not store dilute aqueous solutions for long periods.[9]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. NS 3861 | Nicotinic Receptors (Other Subtypes) | Tocris Bioscience [tocris.com]
- 4. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound this compound at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.tocris.com [documents.tocris.com]
- 6. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Optimizing NS3861 concentration to avoid off-target effects
This guide provides troubleshooting and optimization strategies for researchers using NS3861, focusing on achieving optimal on-target effects while minimizing potential off-target activities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an agonist of nicotinic acetylcholine receptors (nAChRs).[1] It functions as a full agonist at the α3β2 nAChR subtype and a partial agonist at the α3β4 subtype.[2][3][4] Its primary action is to bind to these receptors, causing a conformational change that opens the ion channel, leading to cation influx and neuronal depolarization.
Q2: What are the potential "off-target" effects of this compound?
For this compound, "off-target" effects primarily relate to its activity on nAChR subtypes other than the intended one. The compound exhibits a distinct selectivity profile, with high affinity for several subtypes but varied efficacy.[1][3] It shows minimal activation at α4-containing receptors, such as α4β2 and α4β4.[2][3][4] Therefore, an unexpected biological response could be due to the activation of a low-efficacy but high-affinity receptor subtype, especially at higher concentrations.
Q3: How should I determine the starting concentration for my experiments?
A good starting point is to use a concentration range that brackets the reported EC₅₀ values for your target receptor subtype. For α3β4 and α3β2 receptors, the EC₅₀ values are 1.0 µM and 1.6 µM, respectively.[3][4] A preliminary dose-response experiment ranging from 10 nM to 100 µM is recommended to determine the optimal concentration for your specific cell line and assay conditions.
Q4: My results are inconsistent. What are some common causes?
Inconsistent results can stem from several factors:
-
Compound Stability: Ensure your stock solutions are prepared correctly and stored properly to avoid degradation. Once prepared, it is recommended to aliquot and store solutions at -80°C for up to six months to prevent inactivation from repeated freeze-thaw cycles.[5]
-
Cell Health and Confluency: Variations in cell density or health can significantly impact receptor expression and signaling response. Maintain consistent cell culture practices.
-
Assay Conditions: Factors like incubation time, temperature, and buffer composition can influence results. Standardize these parameters across all experiments.
Data Presentation: this compound Receptor Binding and Potency
The following tables summarize the binding affinity (Kᵢ) and potency (EC₅₀) of this compound across different nAChR subtypes.
Table 1: Binding Affinity (Kᵢ) of this compound
| Receptor Subtype | Kᵢ (nM) |
|---|---|
| α3β4 | 0.62[3][4][6][7] |
| α4β4 | 7.8[3][4][6][7] |
| α3β2 | 25[3][4][6][7] |
Table 2: Agonist Potency (EC₅₀) of this compound
| Receptor Subtype | Agonist Activity | EC₅₀ (µM) |
|---|---|---|
| α3β4 | Partial Agonist | 1.0[3][4] |
| α3β2 | Full Agonist | 1.6[3][4] |
| α4β2 | Minimal Activity | N/A[3][4] |
| α4β4 | Minimal Activity | N/A[3][4] |
Troubleshooting Guide
Problem: I am observing unexpected cellular responses that don't align with the known activity of my target nAChR subtype.
-
Possible Cause: This could be an off-target effect, likely due to the activation of a different, endogenously expressed nAChR subtype. This compound has high affinity for several subtypes, and at high concentrations, it may activate receptors for which it has lower potency.
-
Suggested Solution:
-
Confirm Receptor Expression: Use RT-PCR or Western blotting to confirm which nAChR subtypes are expressed in your cell model.
-
Use a Lower Concentration: Re-run the experiment using a concentration closer to the EC₅₀ of your primary target. This minimizes the risk of engaging lower-potency off-targets.
-
Employ a Structurally Different Agonist: If another agonist for the same target produces the same phenotype, it increases confidence that the effect is on-target.[8]
-
Knockdown/Knockout Controls: Use techniques like siRNA, shRNA, or CRISPR to deplete the target receptor. The resulting phenotype should be rescued or mimicked by the application of this compound, confirming the on-target effect.[8]
-
Problem: I am not observing any effect at my initial concentration.
-
Possible Cause: The concentration may be too low, the target receptor may not be present or functional in your cell line, or the downstream signaling pathway may be inactive.
-
Suggested Solution:
-
Increase Concentration: Perform a dose-response experiment with a wider concentration range.
-
Verify Target Expression: Confirm that your cells express the target nAChR subtype (e.g., α3β2 or α3β4).
-
Pathway Activation Check: Ensure the downstream signaling pathway is active in your cells. Use a known positive control agonist for your target receptor to validate the assay system.[8][9]
-
Visualizations
Caption: Signaling pathway of this compound acting on target nAChRs.
References
- 1. Molecular determinants of subtype-selective efficacies of cytisine and the novel compound this compound at heteromeric nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound this compound at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tocris.com [tocris.com]
- 4. This compound fumarate|Cas# 216853-60-0 [glpbio.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound fumarate | TargetMol [targetmol.com]
- 7. ns-3861 — TargetMol Chemicals [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
NS3861 stability in solution and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and proper storage of NS3861. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C for long-term stability.[1][2] Some suppliers may also recommend storage at 2-8°C. For the fumarate salt version, desiccating at room temperature is also suggested. Always refer to the manufacturer's instructions provided with your specific product. When stored as a solid at -20°C, this compound has been shown to be stable for at least 4 years.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare stock solutions and aliquot them into tightly sealed vials for storage at -20°C. These solutions are generally usable for up to one month.[2] Long-term storage of this compound in solution is not advised.[2] To avoid degradation from repeated freeze-thaw cycles, use fresh aliquots for each experiment.[3] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening.[2]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in DMSO, ethanol, and methanol.[1] The fumarate salt of this compound is also soluble in water.
Q4: I received my solid this compound at room temperature. Is it still viable?
A4: Yes. This compound is typically shipped at room temperature for continental US deliveries.[1] Short periods of exposure to temperatures higher than the recommended storage temperature (less than one week) are not expected to significantly impact the product's efficacy or shelf life.[2]
Q5: My this compound solution appears to have precipitated. What should I do?
A5: Precipitation can occur if the solubility limit is exceeded or if the solution has been stored for an extended period. For DMSO solutions, gentle warming to 60°C may help redissolve the compound. If precipitation persists, it is recommended to prepare a fresh stock solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution due to improper storage or repeated freeze-thaw cycles. | Prepare fresh stock solutions from solid compound. Aliquot stock solutions and use a fresh aliquot for each experiment. Ensure solutions are stored at -20°C and used within one month.[2] |
| Difficulty dissolving the compound | The solubility limit in the chosen solvent has been exceeded. | Refer to the solubility data table below. For DMSO, solubility can be increased by warming the solution to 60°C. Consider using a different solvent if higher concentrations are required. |
| Change in the color of the solid compound | The compound is described as a white to beige powder. Significant color change may indicate degradation. | If you observe a significant deviation from the expected color, it is advisable to use a new batch of the compound to ensure the integrity of your results. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Form | Solvent | Solubility | Reference |
| Free Base | DMSO | 2 mg/mL (clear) | |
| Free Base | DMSO | ≥5 mg/mL (with warming to 60°C) | |
| Free Base | Ethanol | Soluble | [1] |
| Free Base | Methanol | Soluble | [1] |
| Fumarate Salt | Water | 20.01 mg/mL | |
| Fumarate Salt | DMSO | 40.03 mg/mL |
Table 2: Storage and Stability of this compound
| Form | Storage Condition | Duration | Reference |
| Solid | -20°C | ≥ 4 years | [1] |
| Solid | 2-8°C | See manufacturer's recommendation | |
| Solution | -20°C (in aliquots) | Up to 1 month | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Determine the required mass: Based on the molecular weight of your specific batch of this compound (free base: ~284.22 g/mol ), calculate the mass needed for your desired volume of a 10 mM stock solution.
-
Weigh the compound: Carefully weigh the calculated amount of solid this compound in a suitable container.
-
Add solvent: Add the appropriate volume of DMSO to the solid compound.
-
Dissolve: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming to 60°C can be applied to aid dissolution if necessary.
-
Aliquot and store: Dispense the stock solution into single-use aliquots in tightly sealed vials. Store the aliquots at -20°C.
Visualizations
Caption: Workflow for preparing and storing this compound solutions.
Caption: Troubleshooting guide for common this compound solution problems.
References
Interpreting unexpected results from NS3861 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with NS3861. Our goal is to help you interpret unexpected results and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an agonist of nicotinic acetylcholine receptors (nAChRs).[1][2] It binds to and activates these ion channels, which are involved in various physiological processes in the central and peripheral nervous systems.
Q2: I am not observing any response in my cellular assay after applying this compound. Is my compound inactive?
A2: Not necessarily. This compound exhibits significant subtype selectivity. It is a full agonist at α3β2 nAChRs and a partial agonist at α3β4 nAChRs, but it has minimal to no activity at α4β2 and α4β4 receptors.[3][4] Ensure your experimental system (e.g., cell line) expresses the appropriate α3-containing nAChR subtypes. The lack of activation at α4-containing receptors is an expected result.[1]
Q3: Why does this compound show different maximal efficacy at different nAChR subtypes?
A3: The maximal efficacy of this compound is primarily determined by the ligand-binding domain of the nAChR.[1] It has been shown to be a full agonist at α3β2 receptors and a partial agonist at α3β4 receptors.[3] This difference in efficacy is due to specific molecular interactions between this compound and the amino acid residues within the binding pocket of each receptor subtype.
Q4: What are the binding affinities (Ki) and half-maximal effective concentrations (EC50) of this compound for different nAChR subtypes?
A4: The binding affinities and potency of this compound vary across different nAChR subtypes. Please refer to the data summary table below for specific values.
Data Presentation: this compound Activity Profile
| Receptor Subtype | Agonist Activity | EC50 (µM) | Ki (nM) |
| α3β2 | Full Agonist | 1.6 | 25 |
| α3β4 | Partial Agonist | 1 | 0.62 |
| α4β2 | Minimal Activity | - | 55 |
| α4β4 | Minimal Activity | - | 7.8 |
Data compiled from multiple sources.[3][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No response or unexpectedly low potency | 1. Incorrect nAChR subtype: Your cells may primarily express α4-containing nAChRs, at which this compound has minimal activity.[3][4]2. Compound degradation: Improper storage or handling may have led to the degradation of this compound.3. Incorrect concentration: The concentration of this compound used may be too low to elicit a response. | 1. Verify receptor expression: Confirm the expression of α3β2 or α3β4 nAChR subunits in your experimental system using techniques like RT-PCR, Western blot, or immunocytochemistry.2. Use fresh compound: Prepare fresh solutions of this compound from a properly stored stock. For example, store stock solutions at -80°C for up to 6 months.[5]3. Perform a dose-response curve: Test a wide range of this compound concentrations to determine the optimal effective concentration for your system. |
| High background signal or apparent non-specific activity | 1. Off-target effects: Like many small molecules, this compound could potentially interact with other receptors or cellular components at high concentrations.2. Cell health: Unhealthy or dying cells can exhibit altered membrane potential and signaling, leading to high background. | 1. Use the lowest effective concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect.2. Use a negative control: Include a cell line that does not express the target nAChR to identify non-specific effects.3. Assess cell viability: Perform a cell viability assay (e.g., trypan blue exclusion, MTT assay) to ensure your cells are healthy. |
| High variability between experimental replicates | 1. Inconsistent cell plating: Uneven cell density can lead to variability in receptor expression levels.2. Inconsistent compound application: Variations in the timing or method of compound addition can affect the observed response.3. Fluctuations in experimental conditions: Changes in temperature, pH, or buffer composition can impact receptor function. | 1. Ensure uniform cell seeding: Use proper cell counting and mixing techniques to achieve consistent cell density across wells.2. Automate liquid handling: If possible, use automated liquid handlers for precise and consistent compound addition.3. Maintain stable experimental conditions: Carefully control all environmental parameters throughout the experiment. |
Experimental Protocols
General Protocol for a Cell-Based Calcium Flux Assay
This protocol describes a general method for measuring the activation of nAChRs by this compound using a fluorescent calcium indicator in a cell line endogenously or recombinantly expressing the target receptor (e.g., SH-SY5Y cells for endogenous α3-containing nAChRs, or transfected HEK293 cells).
Materials:
-
Cells expressing the nAChR of interest (e.g., SH-SY5Y, transfected HEK293)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well black-walled, clear-bottom microplate
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating:
-
Seed cells into a 96-well microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Aspirate the cell culture medium from the wells and add the loading buffer.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells gently with HBSS to remove excess dye.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in HBSS to achieve the desired final concentrations.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader and allow the temperature to equilibrate.
-
Set the plate reader to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
-
Establish a stable baseline fluorescence reading for each well.
-
Use the plate reader's injector to add the this compound dilutions to the wells.
-
Continue recording the fluorescence to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the response to a positive control (e.g., a saturating concentration of acetylcholine or epibatidine).
-
Plot the normalized response against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50.
-
Visualizations
Caption: Signaling pathway of this compound at target nAChRs.
Caption: General workflow for a cell-based calcium flux assay.
Caption: Troubleshooting decision tree for a "no response" result.
References
- 1. Molecular determinants of subtype-selective efficacies of cytisine and the novel compound this compound at heteromeric nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ns-3861 — TargetMol Chemicals [targetmol.com]
- 3. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound this compound at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound fumarate|Cas# 216853-60-0 [glpbio.cn]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: NS3861 Application in Nicotinic Acetylcholine Receptor Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing NS3861 in their experiments. The information is tailored for researchers, scientists, and drug development professionals working with nicotinic acetylcholine receptors (nAChRs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent agonist for certain subtypes of nicotinic acetylcholine receptors (nAChRs).[1][2] It functions by binding to the orthosteric site (the same site as the endogenous agonist, acetylcholine) and activating the receptor, leading to ion channel opening. It is not a positive allosteric modulator (PAM) designed to prevent desensitization. In fact, as an agonist, prolonged application of this compound will induce receptor desensitization.
Q2: Which nAChR subtypes are most sensitive to this compound?
This compound exhibits selectivity for α3-containing nAChRs. It acts as a full agonist at α3β2 nAChRs and a partial agonist at α3β4 nAChRs.[2] It shows minimal activity at α4β2 and α4β4 subtypes. This selectivity profile makes it a useful tool for distinguishing between different nAChR populations in your experimental system.
Q3: Can this compound be used to prevent receptor desensitization?
No, this is a common misconception. This compound is an agonist and will cause receptor desensitization upon sustained application, a characteristic feature of nAChR activation.[3][4] To study receptor function while minimizing desensitization, it is crucial to use short application times or employ specific experimental techniques. If the experimental goal is to prevent desensitization, a positive allosteric modulator (PAM) that specifically reduces desensitization, such as PNU-120596 for α7 nAChRs, would be a more appropriate tool.[5][6]
Q4: How should I prepare a stock solution of this compound?
For this compound (molecular weight: 400.29 g/mol ), it is recommended to prepare stock solutions in a suitable solvent like DMSO.[7] For example, to make a 10 mM stock solution, dissolve 4.0 mg of this compound in 1 mL of DMSO. Store the stock solution at -20°C or -80°C. Further dilutions to the final working concentration should be made in the appropriate experimental buffer or medium just before use to minimize precipitation. Always refer to the manufacturer's datasheet for batch-specific molecular weight and solubility information.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No observable response to this compound application. | 1. The experimental system (e.g., cell line, tissue) does not express nAChR subtypes sensitive to this compound (e.g., α3β2, α3β4).2. The concentration of this compound is too low.3. The stock solution has degraded.4. The receptor is in a desensitized state from prior agonist application. | 1. Verify the expression of target nAChR subunits using techniques like qPCR, Western blot, or immunohistochemistry.2. Perform a concentration-response experiment to determine the optimal concentration for your system.[8]3. Prepare a fresh stock solution of this compound.4. Ensure a sufficient washout period between agonist applications to allow for recovery from desensitization. |
| The response to this compound rapidly diminishes with repeated applications. | 1. Receptor desensitization due to prolonged or repeated exposure to the agonist.2. "Washout" of essential intracellular components in whole-cell patch-clamp recordings. | 1. Reduce the duration of this compound application.2. Increase the time interval between applications to allow for full recovery from desensitization.3. Include essential intracellular components (e.g., ATP, GTP) in your patch pipette solution. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions (e.g., passage number, confluency).2. Inconsistent preparation of this compound working solutions.3. Fluctuation in experimental parameters (e.g., temperature, pH). | 1. Maintain consistent cell culture practices.2. Prepare fresh working solutions for each experiment from a validated stock.3. Carefully control and monitor all experimental parameters. |
| Unexpected off-target effects are observed. | 1. At high concentrations, this compound may interact with other receptors or ion channels.2. The observed effect may be downstream of nAChR activation and not a direct effect of this compound. | 1. Use the lowest effective concentration of this compound.2. Use a selective antagonist for the target nAChR to confirm that the observed effect is mediated by that receptor.3. Investigate downstream signaling pathways that may be activated by nAChR stimulation. |
Quantitative Data for this compound
The following table summarizes the binding affinities (Ki) and potencies (EC50) of this compound for various human nAChR subtypes.
| nAChR Subtype | Ki (nM) | EC50 (µM) | Agonist Activity | Reference |
| α3β4 | 0.62 | 1 | Partial Agonist | [7] |
| α3β2 | 25 | 1.6 | Full Agonist | |
| α4β4 | 7.8 | - | Minimal Activity | |
| α4β2 | 55 | - | Minimal Activity | [7] |
Experimental Protocols
Protocol: Characterizing this compound Effects using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol provides a general framework for expressing nAChRs in Xenopus oocytes and characterizing the effects of this compound.
1. Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
Inject oocytes with cRNA encoding the desired human nAChR subunits (e.g., α3 and β2) at a 1:1 ratio.
-
Incubate the injected oocytes at 16-18°C in Barth's solution for 2-7 days to allow for receptor expression.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with Ringer's solution.
-
Impale the oocyte with two glass microelectrodes (filled with 3 M KCl) to clamp the membrane potential at a holding potential of -60 mV.
-
Record baseline current.
3. This compound Application and Data Acquisition:
-
Prepare a series of dilutions of this compound in Ringer's solution.
-
Apply a known concentration of a control agonist (e.g., acetylcholine) to elicit a reference current response.
-
Following a washout period to allow for recovery from desensitization, apply different concentrations of this compound for a short duration (e.g., 5-10 seconds) to activate the receptors.
-
Record the peak inward current elicited by each concentration of this compound.
-
Ensure a sufficient washout period (e.g., 2-5 minutes) between applications to allow the receptors to recover from the desensitized state.
4. Data Analysis:
-
Normalize the peak current response for each this compound concentration to the maximum response elicited by a saturating concentration of acetylcholine.
-
Plot the normalized current versus the logarithm of the this compound concentration.
-
Fit the data to a Hill equation to determine the EC50 and Hill slope.
Visualizations
Signaling Pathway Diagram
Caption: Agonist-induced activation and subsequent desensitization of a nicotinic acetylcholine receptor.
Experimental Workflow Diagram
Caption: General experimental workflow for characterizing the effects of this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting a lack of response to this compound.
References
- 1. Molecular determinants of subtype-selective efficacies of cytisine and the novel compound this compound at heteromeric nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound this compound at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Desensitization of the nicotinic acetylcholine receptor: molecular mechanisms and effect of modulators [pubmed.ncbi.nlm.nih.gov]
- 4. Desensitization of the nicotinic acetylcholine receptor: Molecular mechanisms and effect of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A positive allosteric modulator of α7 nAChRs augments neuroprotective effects of endogenous nicotinic agonists in cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound fumarate | TargetMol [targetmol.com]
- 8. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in NS3861 dose-response curves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in dose-response curves observed during experiments with NS3861. Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a neuronal nicotinic acetylcholine receptor (nAChR) agonist.[1] It functions as a full agonist at the α3β2 nAChR subtype and a partial agonist at the α3β4 subtype.[2] It exhibits minimal activity at α4β2 and α4β4 subtypes.[3] this compound's subtype selectivity is determined by specific amino acid interactions within the ligand-binding domain of the nAChR subunits.[4]
Q2: What are the reported EC50 and Ki values for this compound?
The reported potency of this compound can vary depending on the experimental setup. Below is a summary of reported values:
| Receptor Subtype | Reported Potency (EC50/Ki) | Reference |
| α3β2 | EC50: 1.6 µM (full agonist) | [1] |
| α3β2 | EC50: 0.15 µM | [5][6] |
| α3β4 | EC50: 1 µM (partial agonist) | [1] |
| α3β4 | EC50: 1.7 µM | [5][6] |
| α3β4 | Ki: 0.62 nM | [7] |
| α3β2 | Ki: 25 nM | [7] |
| α4β4 | Ki: 7.8 nM | [7] |
| α4β2 | Ki: 55 nM | [7] |
Note: Discrepancies in EC50 values can arise from different expression systems (e.g., Xenopus oocytes vs. mammalian cells) and specific experimental conditions.[1][6]
Q3: How should I prepare and store stock solutions of this compound?
This compound is soluble in water, DMSO, and ethanol.[1] For stock solutions, it is recommended to desiccate the compound at room temperature. The molecular weight may vary between batches due to hydration, so always refer to the batch-specific information on the Certificate of Analysis for preparing precise concentrations. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution and store it at -80°C for long-term use (up to 6 months).[6] For in-vivo experiments, it is recommended to prepare fresh working solutions daily.[6]
Troubleshooting Guide for Dose-Response Variability
Variability in dose-response curves can manifest as shifts in EC50 values, changes in the maximal response, or poor curve fits. Below are common causes and troubleshooting steps.
Issue 1: Inconsistent EC50 values across experiments.
| Potential Cause | Recommended Action |
| Cellular System Variability: The expression levels and stoichiometry of nAChR subtypes can vary between cell passages and batches. | Regularly perform quality control on your cell line to ensure consistent expression of the target receptor subtypes (α3β2 and α3β4). |
| Assay Temperature: Ion channel activity is sensitive to temperature fluctuations.[8] | Maintain a consistent and controlled temperature throughout the experiment. If possible, perform assays at near-physiological temperatures for more repeatable data.[8] |
| Voltage Protocol (for electrophysiology): The voltage pulse protocol used to activate the channels can significantly impact the measured potency of a compound.[8] | Standardize the voltage-clamp protocol across all experiments. A step-ramp protocol may provide more consistent results than a simple step-pulse.[8] |
| Compound Stability: this compound in solution may degrade over time, affecting its effective concentration. | Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[6] |
Issue 2: Low maximal response or no response.
| Potential Cause | Recommended Action |
| Incorrect Receptor Subtype: this compound has minimal activity at α4β2 and α4β4 nAChRs.[3] Your cellular model may predominantly express these non-responsive subtypes. | Verify the nAChR subtype expression profile of your experimental system (e.g., via qPCR or Western blot). |
| Poor Compound Solubility: At higher concentrations, this compound may precipitate out of solution, leading to a lower than expected effective concentration. | Visually inspect your solutions for any precipitation. Consider using a different solvent or adjusting the final solvent concentration in your assay buffer. |
| Cell Health: Unhealthy or dying cells will not respond appropriately to stimuli. | Monitor cell viability and ensure cells are in a healthy, logarithmic growth phase before starting the experiment. |
Issue 3: High background signal or "noisy" data.
| Potential Cause | Recommended Action |
| Non-specific Binding: The compound may bind to other proteins or plastics in the assay system, reducing the free concentration available to bind to the target receptor. | Consider using low-binding plates and tips. In some cases, the inclusion of a small amount of serum albumin in the assay buffer can help reduce non-specific binding, but be aware this can also impact the free concentration of the drug.[9] |
| Assay Buffer Composition: The ionic composition and pH of the buffer can influence ion channel function. | Ensure the assay buffer is prepared consistently for every experiment and that the pH is stable. |
| Automated Patch-Clamp System Variability: Automated systems can introduce variability.[10] | If using an automated platform, ensure regular maintenance and calibration. Standardize the experimental methods as much as possible, including the voltage protocol.[10] |
Experimental Protocols & Methodologies
Standard Patch-Clamp Electrophysiology Protocol for nAChR Activation
This protocol is a general guideline and should be optimized for your specific cellular system and equipment.
-
Cell Preparation: Culture cells expressing the nAChR subtype of interest on glass coverslips. Use cells during the logarithmic growth phase.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.
-
This compound Solutions: Prepare a stock solution in an appropriate solvent (e.g., DMSO). Serially dilute the stock solution in the external solution to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all conditions and does not exceed a level that affects cell health (typically <0.1%).
-
-
Electrophysiological Recording:
-
Obtain whole-cell patch-clamp recordings using an appropriate amplifier and data acquisition system.
-
Hold the cell membrane potential at -70 mV.
-
Apply voltage steps or ramps to activate the nAChRs. A recommended step-ramp protocol may consist of a step to a depolarized potential followed by a ramp back to the holding potential.[8]
-
Perfuse the cells with the external solution containing different concentrations of this compound.
-
-
Data Analysis:
-
Measure the peak inward current elicited by this compound at each concentration.
-
Normalize the responses to the maximal response.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a Hill equation to determine the EC50 and Hill coefficient.
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound this compound at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound fumarate|Cas# 216853-60-0 [glpbio.cn]
- 4. Molecular determinants of subtype-selective efficacies of cytisine and the novel compound this compound at heteromeric nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound fumarate | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ns-3861 — TargetMol Chemicals [targetmol.com]
- 8. Variability in the measurement of hERG potassium channel inhibition: effects of temperature and stimulus pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. Assessing hERG Data Variability with Action Potential Waveforms [metrionbiosciences.com]
How to minimize non-specific binding of NS3861 in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize non-specific binding of NS3861 in their assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which types of assays is it commonly used?
This compound is an agonist of nicotinic acetylcholine receptors (nAChRs) and binds with high affinity to heteromeric α3β4 and α4β2 nAChRs.[1][2][3] It is a small molecule that can be used in various assays, including:
-
Binding Assays: To determine the affinity and selectivity of this compound for different nAChR subtypes.
-
Functional Assays: To characterize the agonistic properties of this compound on cells expressing specific nAChRs, often measured by electrophysiology or second messenger analysis.
-
High-Throughput Screening (HTS): To identify other molecules that bind to the same site as this compound.
Q2: What are the common causes of non-specific binding in assays using small molecules like this compound?
Non-specific binding of small molecules can be attributed to several factors:
-
Hydrophobic Interactions: The molecule may non-specifically adhere to plastic surfaces of assay plates or other hydrophobic regions of proteins.[4][5][6]
-
Ionic Interactions: Electrostatic attraction between the charged parts of the molecule and oppositely charged surfaces or macromolecules can lead to non-specific binding.[4][5][6]
-
Aggregation: Small molecules can sometimes form aggregates that trap other proteins or stick non-specifically.
Q3: How can I reduce non-specific binding of this compound in my assay?
Several strategies can be employed to minimize non-specific binding:[4][5][6]
-
Optimize Buffer Conditions: Adjusting the pH and salt concentration of your assay buffer can help reduce ionic interactions.[4][5][6]
-
Use Blocking Agents: Including proteins like Bovine Serum Albumin (BSA) or casein in your buffers can block non-specific binding sites on surfaces.[4][5][7]
-
Add Surfactants: Low concentrations of non-ionic detergents, such as Tween-20 or Triton X-100, can help to disrupt hydrophobic interactions.[4][5][6]
-
Proper Washing: Increasing the number and stringency of wash steps can help remove non-specifically bound molecules.
Troubleshooting Guide
Problem: High background signal in my this compound binding assay.
High background is a common indicator of non-specific binding. The following troubleshooting workflow can help identify and resolve the issue.
Caption: Troubleshooting workflow for high background signal in this compound assays.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) of this compound for various nAChR subtypes. This data is crucial for designing experiments and interpreting results.
| nAChR Subtype | Ki (nM) |
| α3β4 | 0.62 |
| α4β4 | 7.8 |
| α3β2 | 25 |
| α4β2 | 55 |
| Data sourced from GlpBio.[8] |
Detailed Experimental Protocol: Radioligand Binding Assay for this compound
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for a specific nAChR subtype expressed in a cell line.
1. Materials and Reagents:
-
Cell Membranes: Prepared from a cell line stably expressing the nAChR subtype of interest.
-
Radioligand: A tritiated antagonist with known high affinity for the target receptor (e.g., [³H]-Epibatidine).
-
This compound Stock Solution: 10 mM in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
Blocking Agent: Bovine Serum Albumin (BSA).
-
Scintillation Cocktail.
-
96-well Filter Plates.
2. Experimental Procedure:
-
Assay Buffer with Blocking Agent: Prepare the Assay Buffer and supplement it with 0.5% BSA to reduce non-specific binding.
-
Serial Dilution of this compound: Perform a serial dilution of the this compound stock solution in the Assay Buffer to obtain a range of concentrations for the competition curve.
-
Assay Plate Setup:
-
Total Binding: Add 50 µL of Assay Buffer, 25 µL of radioligand at a final concentration equal to its Kd, and 25 µL of cell membranes.
-
Non-Specific Binding (NSB): Add 50 µL of a high concentration of a known non-radioactive competitor, 25 µL of radioligand, and 25 µL of cell membranes.
-
Competition: Add 50 µL of each this compound dilution, 25 µL of radioligand, and 25 µL of cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the 96-well filter plate using a cell harvester.
-
Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding and competition counts.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC₅₀ of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.
This protocol provides a starting point, and optimization of incubation times, membrane concentration, and radioligand concentration may be necessary for each specific nAChR subtype.
References
- 1. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound this compound at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular determinants of subtype-selective efficacies of cytisine and the novel compound this compound at heteromeric nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ns-3861 — TargetMol Chemicals [targetmol.com]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound fumarate|Cas# 216853-60-0 [glpbio.cn]
Best practices for handling and storing solid NS3861
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper handling, storage, and use of the solid nicotinic acetylcholine receptor (nAChR) agonist, NS3861.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a chemical compound that acts as a selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs). It functions as a full agonist at the α3β2 nAChR subtype and a partial agonist at the α3β4 subtype.[1][2] It exhibits minimal activity at α4β2 and α4β4 receptors.[1] Its primary action is to bind to and activate these ion channels, leading to the influx of cations and subsequent cellular responses.
2. What are the recommended storage conditions for solid this compound?
For long-term stability, solid this compound should be stored desiccated at room temperature.
3. How should I prepare stock solutions of this compound?
This compound is soluble in both water and dimethyl sulfoxide (DMSO). To prepare stock solutions, dissolve the solid compound in the desired solvent to the required concentration. For example, a 10 mM stock solution can be prepared by dissolving the appropriate mass of this compound in DMSO.
4. What are the recommended storage conditions for this compound stock solutions?
Prepared stock solutions of this compound should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
5. What are the key safety precautions to take when handling this compound?
As with any chemical compound, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Ensure work is conducted in a well-ventilated area. Avoid inhalation of dust or direct contact with the skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, it is always best to consult a comprehensive Safety Data Sheet (SDS) for the specific product.
Quantitative Data Summary
| Parameter | Value | Receptor Subtype | Reference |
| EC₅₀ (full agonist) | 1.6 µM | α3β2 | [1] |
| EC₅₀ (partial agonist) | 1 µM | α3β4 | [1] |
| Ki | 25 nM | α3β2 | [1] |
| Ki | 0.62 nM | α3β4 | [1] |
| Ki | 55 nM | α4β2 | [1] |
| Ki | 7.8 nM | α4β4 | [1] |
| Max Solubility in Water | 20.01 mg/mL (50 mM) | N/A | |
| Max Solubility in DMSO | 40.03 mg/mL (100 mM) | N/A |
Experimental Protocols
Protocol: In Vitro Cell-Based Calcium Influx Assay
This protocol describes a method to assess the agonist activity of this compound on nAChR-expressing cells using a fluorescent calcium indicator.
Materials:
-
This compound
-
Cell line expressing the nAChR subtype of interest (e.g., SH-SY5Y cells endogenously expressing α3 and β4 subunits)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Fluo-4 AM or other calcium-sensitive fluorescent dye
-
Pluronic F-127
-
Microplate reader with fluorescence detection capabilities
Methodology:
-
Cell Culture: Culture the cells in appropriate medium and conditions until they reach the desired confluency for plating.
-
Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom microplate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 1 hour at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare a series of dilutions of this compound in HBSS at 2x the final desired concentrations.
-
-
Calcium Influx Measurement:
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
Place the microplate in the plate reader and set the instrument to measure fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well.
-
Add 100 µL of the 2x this compound dilutions to the corresponding wells.
-
Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Subtract the baseline fluorescence from the peak fluorescence to obtain the net change in fluorescence.
-
Plot the net change in fluorescence as a function of the this compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
-
Troubleshooting Guides
Issue 1: Inconsistent or No Cellular Response to this compound
Caption: Troubleshooting workflow for lack of cellular response.
Possible Causes and Solutions:
-
Incorrect Concentration: Double-check all calculations for dilutions of the stock solution.
-
Compound Degradation: this compound solutions, especially at low concentrations, may degrade over time. Prepare fresh dilutions from a frozen stock for each experiment.
-
Cell Health: Ensure cells are healthy, within a low passage number, and not overgrown. Stressed or unhealthy cells may not respond optimally.
-
Receptor Expression: Verify that the cell line used expresses the target nAChR subtypes at sufficient levels. Expression levels can decrease with repeated passaging.
-
Assay Conditions: Review the assay protocol for any deviations. Ensure that incubation times, temperatures, and reagent concentrations are correct.
Issue 2: High Background Signal or Non-Specific Effects
Caption: Troubleshooting workflow for high background signal.
Possible Causes and Solutions:
-
Solvent Effects: High concentrations of solvents like DMSO can have non-specific effects on cells. Ensure the final concentration of the solvent in the assay is low (typically <0.5%) and include a solvent-only control.
-
Dye Overloading or Insufficient Washing: If using fluorescent dyes, overloading the cells or not washing away excess dye can lead to high background fluorescence. Optimize the dye concentration and ensure thorough washing steps.
-
Compound Purity: Impurities in the this compound solid could contribute to non-specific activity. Use a high-purity grade of the compound.
Signaling Pathway
Upon binding of this compound to the α3β2 or α3β4 nicotinic acetylcholine receptor, the ion channel opens, leading to an influx of sodium (Na⁺) and calcium (Ca²⁺) ions. This influx causes membrane depolarization and activates various downstream signaling cascades. A key pathway activated by the rise in intracellular calcium is the PI3K-Akt pathway, which is involved in promoting cell survival and neuroprotection.
Caption: Simplified signaling pathway of this compound via nAChRs.
References
Common pitfalls in experiments using nAChR agonists like NS3861
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for experiments involving the nicotinic acetylcholine receptor (nAChR) agonist, NS3861.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent agonist of neuronal nicotinic acetylcholine receptors (nAChRs).[1] It demonstrates subtype selectivity, acting as a full agonist at α3β2-containing nAChRs and a partial agonist at α3β4-containing nAChRs.[1][2] It exhibits minimal activity at α4β2 and α4β4 subtypes and a complete lack of activation at α4-containing receptors.[2][3][4] this compound binds with high affinity to several heteromeric nAChRs.[3][5]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO (up to 100 mM), water (up to 50 mM), ethanol, and methanol.[1][2][6] For long-term storage, the solid compound should be stored at -20°C, where it is stable for at least four years.[1] Once dissolved, it is recommended to prepare aliquots of your stock solution to prevent degradation from repeated freeze-thaw cycles.[7]
Q3: What are the key differences between EC50, IC50, and Ki values reported for this compound?
A3: These values describe different aspects of this compound's interaction with nAChRs:
-
Ki (Inhibition Constant): Measures binding affinity—how tightly the compound binds to a receptor. A lower Ki value indicates a higher binding affinity.[8][9] this compound has high affinity for α3β4 (Ki = 0.62 nM).[2]
-
EC50 (Half-maximal Effective Concentration): Measures the concentration of the agonist required to elicit 50% of its maximum biological response (e.g., receptor activation).[10][11] It is a measure of the compound's potency. This compound has an EC50 of 1.6 µM for human α3β2 and 1.0 µM for human α3β4 receptors.[1]
-
IC50 (Half-maximal Inhibitory Concentration): Measures the concentration of an antagonist or inhibitor needed to block a biological response by 50%. This is less relevant for an agonist like this compound unless studying its effect on other processes.[9][10]
Troubleshooting Guide
Q4: I am not observing any response after applying this compound in my cell-based assay. What are the possible causes?
A4: A lack of response can stem from several factors:
-
Incorrect Agonist Concentration: The effective concentration of this compound is highly dependent on the nAChR subtype expressed in your system. Consult the quantitative data table below and perform a dose-response curve to determine the optimal concentration for your specific model.
-
Low or Absent Target Receptor Expression: The cell line or primary culture you are using may not express the specific nAChR subtypes that this compound targets (primarily α3β2 and α3β4). Verify the expression of these subunits using techniques like qPCR, Western blot, or immunocytochemistry.
-
Receptor Desensitization: Prolonged exposure to an agonist can cause nAChRs to enter a desensitized, non-responsive state.[12][13] This is especially true for certain subtypes. Try using a shorter application time or a U-tube delivery system for rapid application and removal of the agonist.[14]
-
Compound Degradation or Solubility Issues: Ensure your stock solution was prepared correctly and has not undergone multiple freeze-thaw cycles.[7] Confirm that the final concentration of the solvent (e.g., DMSO) in your assay medium is low (typically <0.5%) and not causing cellular stress.
Q5: My results are inconsistent across experiments. What could be causing this variability?
A5: Inconsistent results are often due to subtle variations in experimental conditions:
-
Cell Passage Number and Density: The expression levels of nAChRs can change as cells are passaged. Use cells within a consistent, low passage number range and seed them at a uniform density for all experiments.
-
Assay Conditions: Factors like temperature, pH, and incubation times must be strictly controlled.[15] For electrophysiology, ensure the composition of your intracellular and extracellular solutions is identical across experiments.
-
Agonist Application Time: As mentioned above, receptor desensitization is a key factor.[13] Precise and consistent timing of agonist application is critical for reproducible results, especially in kinetic assays.
Q6: I am observing unexpected cellular responses that may be off-target effects. How can I confirm this and mitigate the issue?
A6: Off-target effects are a common pitfall when using any pharmacological agent.[16][17]
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that produces the desired on-target effect from a dose-response curve and use this concentration for subsequent experiments.[18][19] Higher concentrations are more likely to engage lower-affinity, off-target receptors.
-
Use a Structurally Unrelated Agonist: To confirm that the observed effect is mediated by the target nAChR, use another agonist with a different chemical structure but similar receptor profile (e.g., Acetylcholine with a muscarinic antagonist to isolate nicotinic effects).
-
Employ a Specific Antagonist: Pre-incubating your cells with a specific antagonist for the target receptor (e.g., a selective α3β4 antagonist) should block the effect of this compound. If the effect persists, it is likely an off-target phenomenon.
-
Use a Negative Control Cell Line: If possible, use a cell line that does not express the target nAChR subunits. This provides a clean baseline to identify non-specific effects of the compound or vehicle.
Quantitative Data for this compound
The following table summarizes the binding affinity (Ki) and potency (EC50) of this compound for various human nAChR subtypes.
| nAChR Subtype | Parameter | Value | Reference(s) |
| α3β4 | Ki | 0.62 nM | [2][8] |
| EC50 | 1.0 µM | [1] | |
| Efficacy | Partial Agonist | [2][8] | |
| α3β2 | Ki | 25 nM | [2][8] |
| EC50 | 1.6 µM | [1] | |
| Efficacy | Full Agonist | [2] | |
| α4β4 | Ki | 7.8 nM | [2][8] |
| EC50 | Minimal Activity | [2] | |
| Efficacy | Inactive | [2] | |
| α4β2 | Ki | 55 nM | [2][8] |
| EC50 | Minimal Activity | [2] | |
| Efficacy | Inactive | [2][3] |
Experimental Protocols
Key Protocol: Cell-Based Functional Assay (Membrane Potential Dye)
This protocol describes a method to measure nAChR activation in a cell line stably expressing a target subtype (e.g., human α3β4) using a fluorescent membrane potential-sensitive dye.
Materials:
-
Cells stably expressing the nAChR subtype of interest (e.g., SH-EP1 cells).[20]
-
Black, clear-bottom 96- or 384-well microplates.
-
Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Positive control agonist (e.g., Nicotine).[20]
-
Antagonist for control wells (e.g., Mecamylamine).
-
Fluorescence plate reader with liquid handling capabilities.
Methodology:
-
Cell Plating: Seed the cells into the microplate at a pre-determined optimal density and culture overnight to allow for adherence.
-
Dye Loading: The next day, remove the culture medium and add the membrane potential dye, prepared according to the manufacturer's instructions in Assay Buffer. Incubate for 1 hour at 37°C.
-
Compound Plate Preparation: During the incubation, prepare a separate compound plate. Serially dilute this compound, the positive control (e.g., nicotine), and any antagonists in Assay Buffer to the desired final concentrations (e.g., 5X the final assay concentration).
-
Assay Measurement: a. Place the cell plate into the fluorescence plate reader, which is set to the appropriate excitation/emission wavelengths for the dye. b. Set the instrument to record a baseline fluorescence reading for 10-20 seconds. c. Configure the instrument's liquid handler to add the compounds from the compound plate to the cell plate. d. Continue recording the fluorescence signal for 2-5 minutes to capture the full activation and potential desensitization phases.
-
Data Analysis: a. The response is typically measured as the change in fluorescence intensity (ΔF) from the baseline. b. Normalize the data: set the average response of vehicle-only wells to 0% and the average response to a saturating concentration of a full agonist (e.g., nicotine) to 100%. c. Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
Visualizations
Caption: A typical workflow for an in-vitro functional assay.
Caption: Simplified nAChR agonist-induced signaling cascade.
References
- 1. caymanchem.com [caymanchem.com]
- 2. NS 3861 | Nicotinic Receptors (Other Subtypes) | Tocris Bioscience [tocris.com]
- 3. Molecular determinants of subtype-selective efficacies of cytisine and the novel compound this compound at heteromeric nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ns-3861 — TargetMol Chemicals [targetmol.com]
- 5. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound this compound at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labsolu.ca [labsolu.ca]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound fumarate | TargetMol [targetmol.com]
- 9. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. Pharmacodynamics | Basicmedical Key [basicmedicalkey.com]
- 12. Influence of Subunit Composition on Desensitization of Neuronal Acetylcholine Receptors at Low Concentrations of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Merging old and new perspectives on nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Choline and Selective Antagonists Identify Two Subtypes of Nicotinic Acetylcholine Receptors that Modulate GABA Release from CA1 Interneurons in Rat Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. horizondiscovery.com [horizondiscovery.com]
- 17. Critical off-target effects of the widely used Rac1 inhibitors NSC23766 and EHT1864 in mouse platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 20. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Selectivity of NS3861 and Cytisine for Neuronal Nicotinic Acetylcholine Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two prominent nicotinic acetylcholine receptor (nAChR) ligands: NS3861 and cytisine. Understanding the distinct interactions of these compounds with various nAChR subtypes is crucial for advancing research in neuroscience and developing targeted therapeutics for a range of neurological and psychiatric disorders. This document synthesizes experimental data on binding affinities and functional potencies, presents the methodologies used to obtain this data, and visualizes key concepts for enhanced comprehension.
Quantitative Comparison of Binding Affinities and Functional Potencies
The selectivity of this compound and cytisine for different nAChR subtypes has been characterized through radioligand binding assays and functional electrophysiological studies. The following tables summarize the key quantitative data, providing a direct comparison of their binding affinities (Ki) and potencies (EC50).
Table 1: Binding Affinities (Ki) of this compound and Cytisine for nAChR Subtypes
| Compound | α3β4 (nM) | α3β2 (nM) | α4β4 (nM) | α4β2 (nM) | α7 (nM) | Muscle (α1β1δγ) (nM) |
| This compound | 0.62[1][2][3] | 25[1][2][3] | 7.8[1][2] | 55[1][2][3] | - | - |
| Cytisine | - | - | - | 0.17 - 0.8[4][5] | 4200[5] | 430[6] |
Note: A dash (-) indicates that data was not available in the cited sources.
Table 2: Functional Potency (EC50) and Efficacy of this compound and Cytisine
| Compound | Receptor Subtype | EC50 (µM) | Efficacy |
| This compound | α3β2 | 1.6 - 1.7[1] | Full Agonist[7] |
| α3β4 | 0.15 - 1[1] | Partial Agonist[1][7] | |
| α4-containing | - | No Activation[7][8] | |
| Cytisine | α4β2 | - | Partial Agonist[9][10][11] |
| β4-containing | - | Full Agonist[7][8][11] | |
| β2-containing | - | No Efficacy[7] |
Key Selectivity Insights
This compound and cytisine exhibit markedly different and, in some cases, opposing selectivity profiles for nAChR subtypes.
-
This compound demonstrates a clear preference for α3-containing receptors over α4-containing receptors, where it shows a complete lack of activation.[7] It displays a higher affinity for the α3β4 subtype in binding assays but greater efficacy at the α3β2 subtype.[1][7] This unique profile makes this compound a valuable tool for probing the function of α3-containing nAChRs.
-
Cytisine , in contrast, shows high affinity for the α4β2 subtype, which is a key target in smoking cessation therapies.[5][9] Functionally, cytisine acts as a partial agonist at α4β2 receptors and a full agonist at receptors containing the β4 subunit.[7][11] Notably, it has very low affinity for the α7 subtype and moderate affinity for the muscle-type nAChR.[5][6]
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies. Below are detailed descriptions of the key protocols used in the cited research.
Radioligand Binding Assays
These assays determine the affinity of a ligand for a specific receptor by measuring the displacement of a radiolabeled compound.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and cytisine for various nAChR subtypes.
General Procedure:
-
Membrane Preparation: Cell membranes expressing the specific nAChR subtype of interest are prepared from transfected cell lines (e.g., HEK293) or native tissues.[6][12]
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]-epibatidine for α4β2 and α3β4 subtypes, or [¹²⁵I]-α-bungarotoxin for α7 subtypes) and varying concentrations of the unlabeled test compound (this compound or cytisine).[6][13]
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[13]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique measures the ion flow through the receptor channel upon agonist application, providing information on the functional potency (EC50) and efficacy of a compound.
Objective: To characterize the functional properties of this compound and cytisine at specific nAChR subtypes.
General Procedure:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired α and β nAChR subunits.
-
Receptor Expression: The oocytes are incubated for several days to allow for the expression of functional nAChRs on the cell surface.
-
Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes to clamp the membrane potential at a holding potential (typically -70 mV).
-
Agonist Application: The test compound (this compound or cytisine) is applied to the oocyte at various concentrations.
-
Current Measurement: The resulting ion current flowing through the activated nAChR channels is recorded.
-
Data Analysis: Concentration-response curves are generated by plotting the current amplitude against the agonist concentration. The EC50 (the concentration that elicits a half-maximal response) and the maximum efficacy (Emax) are determined by fitting the data to the Hill equation.[7]
Visualizing nAChR Signaling and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate a simplified nAChR signaling pathway and the general workflow of the experimental protocols.
Caption: Simplified signaling pathway of a neuronal nicotinic acetylcholine receptor (nAChR).
Caption: General experimental workflows for determining ligand binding affinity and functional potency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound fumarate | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cytisine binds with similar affinity to nicotinic alpha4beta2 receptors on the cell surface and in homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound this compound at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular determinants of subtype-selective efficacies of cytisine and the novel compound this compound at heteromeric nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probing Binding Interactions of Cytisine Derivatives to the α4β2 Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Probing Binding Interactions of Cytisine Derivatives to the α4β2 Nicotinic Acetylcholine Receptor [authors.library.caltech.edu]
- 11. Cytisine-Based Nicotinic Partial Agonists as Novel Antidepressant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to NS3861 and Epibatidine as Nicotinic Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NS3861 and epibatidine, two potent agonists of nicotinic acetylcholine receptors (nAChRs). By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows, this document aims to facilitate a comprehensive understanding of their respective pharmacological profiles.
Introduction
Epibatidine, an alkaloid isolated from the skin of the Ecuadorian poison frog Epipedobates tricolor, is a highly potent nAChR agonist with analgesic properties significantly greater than morphine.[1] However, its therapeutic potential is severely limited by its high toxicity.[2] this compound is a novel synthetic compound that demonstrates a more selective profile for specific nAChR subtypes. This guide will explore the key differences between these two agonists in terms of their binding affinity, functional potency, and subtype selectivity.
Data Presentation: Quantitative Comparison
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and epibatidine at various human nAChR subtypes. It is important to note that the data are compiled from multiple studies and experimental conditions may vary.
Table 1: Binding Affinity (Ki, nM) of this compound and Epibatidine at Human nAChR Subtypes
| Compound | α3β4 | α3β2 | α4β4 | α4β2 | α7 | Reference(s) |
| This compound | 0.62 | 25 | 7.8 | 55 | - | [3][4] |
| (±)-Epibatidine | ~0.0006 | - | - | ~0.02 - 0.04 | ~20 - 233 | [5][6][7] |
Table 2: Functional Potency (EC50, µM) of this compound and Epibatidine at Human nAChR Subtypes
| Compound | α3β4 | α3β2 | α4-containing | α7 | Reference(s) |
| This compound | 0.15 (partial agonist) | 1.7 (full agonist) | No activation | - | [3][8] |
| (±)-Epibatidine | - | - | - | Weak agonist (~µM range) | [1][9] |
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies. Below are detailed descriptions of the key techniques used to characterize the interaction of this compound and epibatidine with nAChR subtypes.
Radioligand Binding Assay
Radioligand binding assays are utilized to determine the binding affinity (Ki) of a compound by measuring its ability to compete with a radiolabeled ligand for the same binding site on the receptor.
Protocol for [³H]Epibatidine Competition Binding Assay:
-
Membrane Preparation: Membranes from cells (e.g., HEK293) or tissues stably expressing the nAChR subtype of interest are prepared through homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
Incubation: The prepared membranes are incubated in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) with a fixed concentration of a radiolabeled ligand, such as [³H]epibatidine.
-
Competition: Varying concentrations of the unlabeled test compound (this compound or epibatidine) are added to the incubation mixture to compete for binding with the radioligand.
-
Equilibration: The mixture is incubated for a specific duration (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound (free) radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) that trap the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[10]
Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is a powerful technique used to measure the functional activity (e.g., EC50, efficacy) of a compound at an ion channel receptor like the nAChR. It directly measures the ion flow through the channel in response to agonist binding.
Protocol for Whole-Cell Voltage-Clamp Recordings:
-
Cell Preparation: Cells (e.g., Xenopus oocytes or mammalian cell lines like HEK293) expressing the desired nAChR subtype are cultured on a suitable substrate.
-
Pipette Preparation: A glass micropipette with a very fine tip (around 1 µm in diameter) is fabricated and filled with an intracellular solution that mimics the ionic composition of the cell's interior.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and a gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp: The membrane potential of the cell is held constant at a specific voltage (the "holding potential") by a voltage-clamp amplifier.
-
Compound Application: The test compound (this compound or epibatidine) is applied to the cell at various concentrations via a perfusion system.
-
Current Measurement: The binding of the agonist to the nAChRs opens the ion channels, resulting in an inward current (at negative holding potentials) that is measured by the amplifier.
-
Data Analysis: The magnitude of the current is measured and plotted against the concentration of the compound to generate a concentration-response curve, from which the EC50 and maximal efficacy can be determined.[11]
Mandatory Visualizations
Signaling Pathways
The binding of an agonist to a nicotinic acetylcholine receptor initiates a cascade of intracellular signaling events. The primary event is the influx of cations, which can lead to the activation of various downstream pathways, including the PI3K/Akt and MAPK/ERK pathways, ultimately influencing cellular processes like proliferation, survival, and differentiation.
Caption: nAChR signaling pathway.
Experimental Workflow
The characterization of a novel nAChR agonist typically follows a standardized workflow, starting from initial binding assays to more complex functional and in vivo studies.
Caption: Workflow for nAChR agonist characterization.
Logical Relationships: Subtype Selectivity
The subtype selectivity of this compound and epibatidine can be visualized as a logical relationship based on their binding affinities and functional potencies.
Caption: Subtype selectivity of this compound and epibatidine.
References
- 1. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound this compound at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Epibatidine Binds to Four Sites on the Torpedo Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Perspectives on the α5 nicotinic acetylcholine receptor in lung cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. docs.axolbio.com [docs.axolbio.com]
Validating NS3861 Selectivity: A Comparative Guide for Nicotinic Acetylcholine Receptor Research
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a pharmacological tool is paramount. This guide provides a comprehensive comparison of NS3861, a notable nicotinic acetylcholine receptor (nAChR) agonist, with alternative compounds. While the gold standard for validating receptor selectivity often involves the use of receptor knockout models, the current body of publicly available research on this compound primarily utilizes chimeric and mutant receptor constructs to delineate its selectivity profile. This guide will present the available experimental data for this compound and compare it with findings for other nAChR agonists, including those that have been characterized in knockout systems.
This compound: A Profile of a Selective nAChR Agonist
This compound has emerged as a valuable research tool due to its distinct selectivity for α3-containing nAChR subtypes over α4-containing subtypes. It exhibits a pronounced preference for the α3β2 receptor, acting as a full agonist, while demonstrating partial agonism at the α3β4 subtype.[1] This selectivity profile is somewhat reciprocal to that of the well-known nAChR agonist, cytisine, which shows a preference for β4-containing receptors.
Comparative Analysis of this compound and Alternative nAChR Agonists
To provide a clear perspective on this compound's performance, the following tables summarize its binding affinity and functional potency in comparison to other commonly used nAChR agonists.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference(s) |
| This compound | α3β4 | Not explicitly reported | |
| α4β2 | Not explicitly reported | ||
| Cytisine | α4β2 | ~1.3 | [2] |
| α3β4 | ~300 | [2] | |
| α7 | >10,000 | [2] | |
| Varenicline | α4β2 | 0.4 | [2] |
| α3β4 | 125 | [2] | |
| α7 | 125 | [2] | |
| A-85380 | α4β2 | ~0.06 | [3][4] |
| α3β4 | ~10 | [3] | |
| α7 | ~200 | [3] | |
| 3-Bromocytisine | α4β2 | Potent | [1] |
| α3β4 | Potent | [1] | |
| α7 | Potent | [1] |
| Compound | Receptor Subtype | Functional Potency (EC50, µM) | Efficacy (% of ACh max response) | Reference(s) |
| This compound | α3β2 | ~0.15 | Full agonist | [1] |
| α3β4 | ~1.7 | Partial agonist | [1] | |
| α4β2 | Inactive | 0% | ||
| Cytisine | α4β2 | ~0.1 | Partial (~40%) | [2] |
| α3β4 | ~1.0 | Full | [5] | |
| α7 | ~10 | Full | [5] | |
| Varenicline | α4β2 | ~0.2 | Partial (~45%) | [2] |
| Dianicline | α4β2 | ~0.03 | Partial (~20%) | [2] |
| A-85380 | α4β2 | ~0.03 | Full | [4] |
The Role of Receptor Knockout Models in Validating Selectivity
The use of receptor knockout models, where a specific receptor subunit gene is deleted, provides the most definitive method for validating the selectivity of a compound.[6][7] By comparing the compound's effect in wild-type animals or cells with those lacking the target receptor, researchers can unequivocally attribute the observed pharmacological activity to that specific receptor. For instance, studies in β2 knockout mice have been instrumental in confirming the role of β2-containing nAChRs in the antidepressant-like effects of nicotinic agents.[5] Similarly, α7 knockout mice have been used to verify the involvement of the α7 nAChR in the analgesic effects of certain agonists.[8]
While direct knockout validation for this compound is not yet published, the extensive characterization using chimeric receptors, where domains of different receptor subunits are swapped, provides strong evidence for its selectivity. This technique allows for the precise identification of the molecular determinants responsible for a compound's specific binding and functional activity.
Experimental Protocols
To facilitate the replication and further investigation of this compound and its alternatives, detailed methodologies for key experiments are provided below.
Whole-Cell Patch-Clamp Electrophysiology on HEK293 Cells
This technique is used to measure the ion flow through nAChRs upon agonist application, providing data on the potency and efficacy of the compound.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are transiently transfected with cDNAs encoding the desired nAChR subunits (e.g., α3 and β2) using a suitable transfection reagent.
2. Electrophysiological Recording:
-
Transfected cells are transferred to a recording chamber on the stage of an inverted microscope.
-
The extracellular solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.
-
Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an intracellular solution containing (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 Mg-ATP, with the pH adjusted to 7.2.
-
Whole-cell recordings are established by forming a gigaseal between the pipette tip and the cell membrane, followed by gentle suction to rupture the membrane patch.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
The test compound (e.g., this compound) is applied to the cell via a rapid perfusion system.
3. Data Analysis:
-
The resulting currents are amplified, filtered, and digitized.
-
Dose-response curves are generated by plotting the peak current amplitude against the logarithm of the agonist concentration.
-
The EC50 (concentration for 50% of maximal response) and the maximal efficacy (relative to a saturating concentration of acetylcholine) are determined by fitting the data to the Hill equation.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by assessing its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
HEK293 cells expressing the nAChR subtype of interest are harvested and homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Reaction:
-
The membrane preparation is incubated with a fixed concentration of a radiolabeled nAChR ligand (e.g., [³H]epibatidine) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
The incubation is carried out at a specific temperature and for a sufficient duration to reach equilibrium.
3. Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes while allowing the unbound radioligand to pass through.
-
The filters are washed with cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Mechanisms
To better understand the context in which this compound and other nAChR agonists function, the following diagrams illustrate the nAChR signaling pathway and a typical experimental workflow for validating compound selectivity.
References
- 1. Neuronal nicotinic receptors as analgesic targets: It’s a winding road - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective α4β2 nicotinic acetylcholine receptor agonists target epigenetic mechanisms in cortical GABAergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective α4β2 Nicotinic Acetylcholine Receptor Agonists Target Epigenetic Mechanisms in Cortical GABAergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytisine-Based Nicotinic Partial Agonists as Novel Antidepressant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of knockout technology to resolve pharmacological problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knock-out and knock-in mice to investigate the role of nicotinic receptors in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NS3861 and Varenicline on α3β2 Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological and functional properties of two nicotinic acetylcholine receptor (nAChR) ligands, NS3861 and varenicline, with a specific focus on their interactions with the α3β2 nAChR subtype. The information presented is supported by experimental data from peer-reviewed scientific literature.
Overview of Compounds
This compound is a novel agonist of nicotinic acetylcholine receptors that demonstrates a unique selectivity profile. It preferentially activates nAChRs containing the α3 subunit over those with the α4 subunit.[1]
Varenicline is a well-established smoking cessation aid.[2][3] It acts as a partial agonist at α4β2 nAChRs, the primary subtype implicated in nicotine addiction.[2][3] Its activity extends to other nAChR subtypes, including α3β2, albeit with different efficacy.[1][2]
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters of this compound and varenicline at the α3β2 nAChR.
Table 1: Binding Affinity (Ki) at α3β2 nAChR
| Compound | Ki (nM) | Species | Radioligand | Source |
| This compound | 25 | Not Specified | Not Specified | [1] |
| Varenicline | Data Not Available | - | - | - |
Table 2: Functional Potency (EC50) and Efficacy at α3β2 nAChR
| Compound | EC50 (µM) | Efficacy (Relative to Acetylcholine) | Experimental System | Source |
| This compound | 1.6 - 1.7 | Full Agonist | Not Specified | [1] |
| Varenicline | Data Not Available | < 10% (Weak Partial Agonist) | Rat nAChRs expressed in Xenopus laevis oocytes | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway of α3β2 nAChRs upon agonist binding and a typical experimental workflow for characterizing ligand-receptor interactions.
Figure 1. Simplified signaling cascade of the α3β2 nicotinic acetylcholine receptor.
Figure 2. General workflow for characterizing the pharmacological properties of ligands at nAChRs.
Detailed Experimental Protocols
The following are generalized protocols for the key experimental techniques used to characterize the interaction of this compound and varenicline with α3β2 nAChRs. Specific parameters may vary between individual studies.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human α3β2 nAChR.
-
Radioligand (e.g., [³H]epibatidine or a specific α3β2 ligand).
-
Test compound (this compound or varenicline) at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Incubate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. This separates the bound radioligand-receptor complexes from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5][6][7]
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes
This technique is used to measure the functional response (ion channel activation) of the α3β2 receptor to an agonist, allowing for the determination of EC50 and efficacy.
Materials:
-
Mature female Xenopus laevis frogs.
-
cRNA encoding the human α3 and β2 nAChR subunits.
-
Oocyte incubation solution (e.g., modified Barth's solution).
-
Recording solution (e.g., Ba²⁺-containing frog Ringer's solution).
-
Test compound (this compound or varenicline) at various concentrations.
-
Two-electrode voltage clamp setup (amplifier, micromanipulators, perfusion system).
-
Glass microelectrodes filled with a conducting solution (e.g., 3 M KCl).
Procedure:
-
Oocyte Preparation and Injection: Harvest oocytes from an anesthetized frog and enzymatically defolliculate them. Inject the oocytes with a mixture of the α3 and β2 cRNAs. Incubate the injected oocytes for 2-7 days to allow for receptor expression.[8][9]
-
Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes, one for voltage clamping and the other for current recording. Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).[8][9]
-
Compound Application: Apply the test compound at various concentrations to the oocyte via the perfusion system. Record the resulting inward current, which is a measure of ion flow through the activated nAChR channels.
-
Data Analysis: Construct a concentration-response curve by plotting the peak current response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response equation to determine the EC50 (the concentration that elicits a half-maximal response) and the maximum response (Emax). The efficacy of the test compound is often expressed as a percentage of the maximal response elicited by a saturating concentration of the endogenous agonist, acetylcholine (ACh).[2]
Comparative Summary
This compound acts as a full agonist at the α3β2 nAChR with a relatively high potency (EC50 in the low micromolar range).[1] Its high efficacy suggests that it can fully activate the receptor to a level comparable to the endogenous neurotransmitter, acetylcholine.
The distinct pharmacological profiles of this compound and varenicline at the α3β2 receptor highlight the structural and functional diversity of nAChR ligands. These differences have significant implications for their potential therapeutic applications and for understanding the role of the α3β2 subtype in various physiological and pathological processes.
References
- 1. ClinPGx [clinpgx.org]
- 2. Varenicline is a partial agonist at alpha4beta2 and a full agonist at alpha7 neuronal nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. The smoking cessation drug varenicline improves deficient P20-N40 inhibition in DBA/2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell Layers, and Fast Solution Changes in Electrophysiological Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of NS3861 Activity Across Nicotinic Acetylcholine Receptor Subtypes
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological activity of NS3861, a potent agonist of nicotinic acetylcholine receptors (nAChRs), across various heteromeric nAChR subtypes. The data presented here, primarily derived from in-depth electrophysiological studies, serves as a cross-validation of its subtype-selective efficacy. This information is critical for researchers investigating the pharmacology of nAChRs and for professionals in drug development targeting specific receptor populations.
Data Summary: this compound Activity at a Glance
The following tables summarize the quantitative data on this compound's binding affinity (Ki) and functional potency (EC50) at different nAChR subtypes. These values have been determined through rigorous experimental protocols in heterologous expression systems.
Table 1: Binding Affinity (Ki) of this compound for various nAChR Subtypes
| Receptor Subtype | Ki (nM) |
| α3β4 | 0.62[1][2] |
| α4β4 | 7.8[1] |
| α3β2 | 25[1][2] |
| α4β2 | 55[1][2] |
Table 2: Functional Agonist Activity (EC50 and Efficacy) of this compound at various nAChR Subtypes
| Receptor Subtype | Agonist Activity | EC50 (µM) | Maximal Efficacy (Emax) |
| α3β2 | Full Agonist | 1.6[1] | High |
| α3β4 | Partial Agonist | 1[1] | Partial |
| α4β2 | Minimal Activity | - | Very Low / None[1][3] |
| α4β4 | Minimal Activity | - | Very Low / None[1] |
Experimental Protocols
The data presented in this guide were primarily generated using patch-clamp electrophysiology on whole cells expressing specific nAChR subtypes.
Heterologous Expression of nAChR Subunits
-
Cell Lines: Human Embryonic Kidney 293 (HEK293) cells or Xenopus laevis oocytes are commonly used for the expression of recombinant nAChRs.[3] These systems allow for the controlled expression of specific α and β subunit combinations.
-
Transfection/Injection:
-
HEK293 Cells: Cells are transiently transfected with plasmids containing the cDNA for the desired nAChR α and β subunits.
-
*Xenopus Oocytes: Oocytes are injected with cRNA encoding the specific nAChR subunits.[3]
-
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in response to the application of a ligand like this compound.
-
Cell Preparation: A single transfected/injected cell is selected and a glass micropipette with a very fine tip is brought into contact with the cell membrane.
-
Seal Formation: A high-resistance "giga-seal" is formed between the micropipette and the cell membrane.
-
Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured, allowing for electrical access to the entire cell. The voltage across the cell membrane is then clamped to a specific holding potential.
-
Compound Application: this compound is applied to the cell at various concentrations.
-
Data Acquisition: The resulting inward currents, generated by the influx of cations through the activated nAChRs, are recorded.
-
Data Analysis: The peak current amplitude at each concentration is measured and plotted to generate a concentration-response curve. The EC50 (the concentration that elicits a half-maximal response) and the Emax (the maximum response) are then determined by fitting the data to the Hill equation.
Visualizing the Process and Pathway
To better understand the experimental workflow and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for assessing this compound activity.
References
On-Target Efficacy of NS3861 in Cellular Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the on-target effects of NS3861, a selective nicotinic acetylcholine receptor (nAChR) agonist. We present a comparative analysis with the alternative compound, cytisine, alongside detailed experimental protocols and data to facilitate robust validation of this compound's activity in cellular models.
Introduction to this compound
This compound is a potent agonist of neuronal nicotinic acetylcholine receptors (nAChRs), a diverse family of ligand-gated ion channels crucial for synaptic transmission. What distinguishes this compound is its remarkable subtype selectivity. It acts as a full agonist at the α3β2 nAChR subtype and a partial agonist at the α3β4 subtype. Critically, this compound displays minimal to no activity at nAChRs containing the α4 subunit. This selectivity profile makes this compound a valuable tool for dissecting the physiological roles of specific nAChR subtypes.
In contrast, the well-known nAChR agonist, cytisine, exhibits a different selectivity pattern, showing a preference for β4-containing receptors over β2-containing ones. This differential selectivity makes cytisine an excellent comparator for validating the specific on-target effects of this compound.
Data Presentation: this compound vs. Cytisine
The following tables summarize the key pharmacological parameters of this compound and cytisine at various nAChR subtypes, providing a quantitative basis for comparison.
Table 1: Agonist Potency (EC50) at Human nAChR Subtypes
| Compound | nAChR Subtype | Agonist Activity | EC50 (µM) |
| This compound | α3β2 | Full Agonist | 1.6 |
| α3β4 | Partial Agonist | 1.0 | |
| α4β2 | No Activity | >100 | |
| α4β4 | No Activity | >100 | |
| Cytisine | α3β4 | Full Agonist | ~0.1 |
| α4β2 | Partial Agonist | ~11.6[1] | |
| α7 | Partial Agonist | - |
Table 2: Binding Affinity (Ki) at Human nAChR Subtypes
| Compound | nAChR Subtype | Ki (nM) |
| This compound | α3β4 | 0.62 |
| α3β2 | 25 | |
| α4β4 | 7.8 | |
| α4β2 | 55 | |
| Cytisine | α4β2 | - |
| α1-containing (muscle) | 430[2] |
Mandatory Visualization
Diagram 1: this compound Signaling Pathway
Caption: Agonist binding of this compound to specific nAChR subtypes.
Diagram 2: Experimental Workflow for On-Target Validation
References
- 1. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of NS3861 and Other α3-Containing nAChR Agonists
For researchers and professionals in drug development, understanding the nuanced differences between nicotinic acetylcholine receptor (nAChR) agonists is paramount for targeted therapeutic design. This guide provides an objective comparison of NS3861, a notable α3-containing nAChR agonist, with other relevant compounds, supported by experimental data on their binding affinities, potency, and efficacy.
Quantitative Comparison of Agonist Efficacy
The following table summarizes the binding affinity (Ki), potency (EC50), and maximum efficacy (Emax) of this compound and other key α3-containing nAChR agonists. This data facilitates a direct comparison of their pharmacological profiles at various nAChR subtypes.
| Agonist | Receptor Subtype | Binding Affinity (Ki, nM) | Potency (EC50, μM) | Efficacy (Emax) |
| This compound | α3β4 | 0.62[1] | 0.15 - 1[1] | Partial agonist[1] |
| α3β2 | 25[1] | 1.6 - 1.7[1] | Full agonist | |
| α4β4 | 7.8[1] | Minimal activity | Minimal activity | |
| α4β2 | 55[1] | Minimal activity | Minimal activity | |
| Cytisine | α3β4 | - | - | Full agonist[2] |
| α4β2 | - | ~1 | Partial agonist | |
| Varenicline | α3β4 | - | 1.8 - 26.3[3] | Full agonist (96% of ACh)[3] |
| α4β2 | - | - | Partial agonist | |
| α3β2 | - | - | Partial agonist | |
| AT-1001 | α3β4 | 2.6[4] | 0.37 - 1.7[5] | Partial agonist (35% of ACh; 65-70% of nicotine)[5][6] |
| α4β2 | >90-fold selective for α3β4[4] | 1.5[5] | Partial agonist (6% of ACh; 18% of nicotine)[5][6] | |
| A-85380 | α3β4 (ganglionic) | - | 0.8 | Full agonist[7] |
| α4β2 | 0.05[7] | 0.7 | Full agonist[7] |
Key Observations
This compound demonstrates a unique selectivity profile, acting as a potent partial agonist at α3β4 nAChRs and a full agonist at α3β2 nAChRs, while exhibiting minimal activity at α4-containing subtypes. This is in contrast to cytisine, which is a full agonist at α3β4* receptors and a partial agonist at α4β2* receptors.[2] Varenicline acts as a full agonist at the α3β4 subtype and a partial agonist at α4β2 and α3β2 nAChRs.[3][8] AT-1001 is a high-affinity partial agonist at human α3β4 nAChRs with significantly lower efficacy at α4β2 nAChRs.[5][6] A-85380 is a potent full agonist at both α4β2 and ganglionic (presumed α3β4) nAChRs.[7]
Experimental Methodologies
The data presented in this guide are derived from standard and robust experimental protocols commonly used in pharmacology and neuroscience research.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a compound to a specific receptor subtype.
-
Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of cells or tissues expressing the receptor. The ability of an unlabeled test compound (e.g., this compound) to displace the radioligand is measured, and from this, the Ki of the test compound is calculated.
-
Protocol Outline:
-
Receptor Preparation: Membranes from cells (e.g., HEK293) stably expressing the nAChR subtype of interest (e.g., α3β4) or from specific brain regions are isolated.
-
Incubation: The receptor preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]epibatidine) and varying concentrations of the competing unlabeled agonist.
-
Separation: Bound and free radioligand are separated via rapid filtration.
-
Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to measure the functional properties (potency and efficacy) of an agonist by recording the ion currents evoked by the agonist upon receptor activation.
-
Principle: Xenopus oocytes are injected with cRNA encoding the nAChR subunits of interest. Two microelectrodes are inserted into the oocyte, one to measure the membrane potential and the other to inject current to "clamp" the voltage at a set holding potential. The current flowing through the ion channels upon application of an agonist is then recorded.
-
Protocol Outline:
-
Oocyte Preparation: Oocytes are harvested from Xenopus laevis frogs and injected with cRNAs for the desired nAChR subunits.
-
Recording: After a few days to allow for receptor expression, an oocyte is placed in a recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
Agonist Application: The oocyte is perfused with solutions containing different concentrations of the test agonist.
-
Data Acquisition: The resulting inward currents are recorded and measured.
-
Data Analysis: Concentration-response curves are generated by plotting the current amplitude against the agonist concentration. From these curves, the EC50 (potency) and Emax (maximum efficacy relative to a standard agonist like acetylcholine) are determined.
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytisine, a partial agonist of high affinity nicotinic acetylcholine receptors, has antidepressant-like properties in male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Functional characterization of AT-1001, an α3β4 nicotinic acetylcholine receptor ligand, at human α3β4 and α4β2 nAChR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Varenicline, an α4β2 nicotinic acetylcholine receptor partial agonist, selectively decreases ethanol consumption and seeking - PMC [pmc.ncbi.nlm.nih.gov]
NS3861 as a Negative Control for α4β2 Nicotinic Acetylcholine Receptor Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NS3861 with other common ligands for the α4β2 nicotinic acetylcholine receptor (nAChR), supporting its use as a negative control in functional studies. The data presented is compiled from various in vitro experiments, and detailed protocols are provided to assist in the replication and validation of these findings.
Introduction
The α4β2 nicotinic acetylcholine receptor is a crucial subtype of nAChR in the central nervous system, implicated in various physiological processes and pathological conditions, including nicotine addiction, cognitive function, and neurodegenerative diseases. In vitro studies of this receptor often require precise pharmacological tools to dissect its function, including reliable positive and negative controls. This compound, a compound known to bind with high affinity to α4β2 nAChRs but lacking agonist activity at this subtype, presents itself as a viable candidate for a negative control in functional assays.[1] This guide aims to objectively compare the pharmacological profile of this compound with established α4β2 nAChR agonists and antagonists.
Comparative Pharmacological Data
The following tables summarize the binding affinities and functional potencies of this compound and other relevant compounds at the α4β2 nAChR. It is important to note that values can vary between studies due to different experimental conditions, such as the expression system used (e.g., Xenopus oocytes, HEK cells), the specific radioligand in binding assays, and the functional assay methodology (e.g., two-electrode voltage clamp, patch-clamp, calcium flux).
Table 1: Binding Affinity (Ki) of Selected Ligands for the α4β2 nAChR
| Compound | Ligand Type | Ki (nM) | Radioligand Used | Expression System/Tissue | Reference(s) |
| This compound | Antagonist (at α4β2) | 55 | [3H]-Epibatidine | HEK293 cells | [2] |
| Epibatidine | Agonist | 0.04 | [3H]-Epibatidine | - | [3] |
| (-)-Nicotine | Agonist | 0.2 - 1.0 | [3H]-Cytisine / [3H]-Nicotine | Rat brain membranes | |
| Acetylcholine | Agonist | - | - | - | - |
| Dihydro-β-erythroidine (DHβE) | Antagonist | 0.82 - 20 | [3H]-Epibatidine / [3H]-Cytisine | HEK293 cells / Rat brain | [4] |
| Mecamylamine | Antagonist | 1530 | [3H]-Mecamylamine | Rat whole brain membranes | [5] |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Functional Potency (EC50/IC50) of Selected Ligands at the α4β2 nAChR
| Compound | Ligand Type | Potency (µM) | Assay Type | Expression System | Reference(s) |
| This compound | Antagonist (at α4β2) | No activation observed | Electrophysiology | HEK293 cells | [2] |
| Acetylcholine | Agonist (EC50) | 1.6 - 100 | Electrophysiology | HEK293 cells / Xenopus oocytes | [6][7] |
| (-)-Nicotine | Agonist (EC50) | 1.6 - 81.1 | Electrophysiology / Calcium flux | HEK293 cells / Neuroblastoma-2a cells | [8][9] |
| Epibatidine | Agonist (EC50) | Partial agonist, complex dose-response | Electrophysiology | Cell line | [10] |
| Dihydro-β-erythroidine (DHβE) | Antagonist (IC50) | 0.08 | Electrophysiology | HEK293 cells | [8] |
| Mecamylamine | Antagonist (IC50) | 2.5 | Electrophysiology | Xenopus oocytes | [5] |
Note: EC50 represents the concentration for 50% of maximal activation for agonists. IC50 represents the concentration for 50% inhibition for antagonists.
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the experimental context, the following diagrams illustrate the α4β2 nAChR signaling pathway and standardized workflows for binding and functional assays.
Caption: α4β2 nAChR Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Whole-Cell Patch-Clamp Electrophysiology Workflow.
Experimental Protocols
1. Radioligand Binding Assay (Competitive Inhibition)
This protocol is adapted from studies determining the binding affinity of ligands for the α4β2 nAChR.
-
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from the α4β2 nAChR.
-
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human α4β2 nAChR.
-
Radioligand: [3H]-Epibatidine (specific activity ~50-80 Ci/mmol).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Wash Buffer: Ice-cold PBS.
-
Test compound (this compound) and reference compounds.
-
Non-specific binding control: (-)-Nicotine (100 µM).
-
96-well microplates, glass fiber filters, scintillation vials, and scintillation fluid.
-
-
Procedure:
-
Membrane Preparation: Culture and harvest HEK293-α4β2 cells. Homogenize cells in ice-cold assay buffer and centrifuge at 4°C. Wash the resulting membrane pellet and resuspend in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add in triplicate:
-
50 µL of assay buffer.
-
50 µL of [3H]-Epibatidine (final concentration ~1 nM).
-
50 µL of various concentrations of the test compound (e.g., this compound) or reference compounds. For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of 100 µM (-)-Nicotine.
-
Start the reaction by adding 50 µL of the membrane preparation (final protein concentration ~10-20 µ g/well ).
-
-
Incubation: Incubate the plate at room temperature for 2-4 hours to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethylenimine using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Whole-Cell Patch-Clamp Electrophysiology
This protocol is based on methods used for the functional characterization of α4β2 nAChRs expressed in HEK293 cells.[8]
-
Objective: To measure ion currents mediated by α4β2 nAChRs in response to the application of agonists and antagonists.
-
Materials:
-
HEK293 cells stably or transiently expressing the human α4β2 nAChR.
-
External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose, pH 7.3 with NaOH.
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1.1 EGTA, 2 Mg-ATP, 0.1 Na-GTP, pH 7.3 with KOH.
-
Patch pipettes (2-5 MΩ resistance).
-
Patch-clamp amplifier, data acquisition system, and analysis software.
-
Agonists (e.g., Acetylcholine, (-)-Nicotine) and antagonists (e.g., DHβE, Mecamylamine, this compound).
-
-
Procedure:
-
Cell Culture: Plate HEK293-α4β2 cells on glass coverslips 24-48 hours before recording.
-
Recording Setup: Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with external solution.
-
Whole-Cell Configuration: Approach a single cell with a patch pipette filled with internal solution. Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane. Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Data Acquisition: Clamp the cell membrane potential at a holding potential of -60 mV.
-
Drug Application: Apply drugs via a rapid perfusion system.
-
To determine agonist potency (EC50), apply increasing concentrations of the agonist (e.g., Acetylcholine) for a short duration (e.g., 2 seconds) and record the peak inward current.
-
To assess this compound as a negative control, apply this compound alone at various concentrations and record any current response.
-
To determine antagonist potency (IC50), pre-apply the antagonist (e.g., DHβE) for a defined period (e.g., 1-2 minutes) before co-applying the antagonist with a fixed concentration of agonist (e.g., EC50 of Acetylcholine).
-
-
Data Analysis: Measure the peak amplitude of the current responses. For agonists, normalize the responses to the maximal response and fit the concentration-response data to the Hill equation to determine the EC50. For antagonists, plot the percentage of inhibition against the antagonist concentration and fit the data to determine the IC50.
-
Conclusion
The data presented in this guide demonstrates that this compound is a high-affinity ligand for the α4β2 nAChR that does not elicit a functional response at this receptor subtype. This pharmacological profile makes it an excellent negative control for in vitro functional assays, such as electrophysiology and calcium imaging, to ensure that observed responses are specifically mediated by α4β2 nAChR activation. However, due to its high binding affinity, it is important to recognize that this compound will act as a competitive ligand in radioligand binding assays. Researchers should carefully consider the specific experimental question and choose the appropriate controls accordingly. The detailed protocols provided herein should facilitate the standardized use of this compound and other pharmacological tools in the study of α4β2 nicotinic acetylcholine receptors.
References
- 1. Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound this compound at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discriminative Stimulus Effects of Epibatidine in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of epibatidine and nicotine on the output of dopamine in the dorsal and ventral striatum of freely-moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Determinants for Competitive Inhibition of α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the NS3861 Binding Site on Nicotinic Acetylcholine Receptors: A Comparative Guide to Mutagenesis and Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental validation of the binding site for NS3861, a subtype-selective agonist of nicotinic acetylcholine receptors (nAChRs). By leveraging site-directed mutagenesis and radioligand binding assays, researchers can elucidate the molecular determinants of this compound's interaction with its target receptors. This guide compares this compound with other well-characterized nAChR agonists and provides detailed protocols for the key experiments, facilitating the design and execution of similar validation studies.
Comparative Analysis of this compound and Alternative nAChR Agonists
This compound exhibits a distinct pharmacological profile, showing selectivity for β2- and β4-containing nAChR subtypes, with a notable lack of activity at α4-containing receptors.[1] This contrasts with other nAChR agonists like cytisine and varenicline. The following tables summarize the binding affinities and functional potencies of this compound and comparable ligands across various nAChR subtypes.
Table 1: Comparative Binding Affinities (Ki, nM) of nAChR Agonists
| Compound | α3β2 | α3β4 | α4β2 | α4β4 | α7 |
| This compound | 25 | 0.62 | 55 | 7.8 | - |
| Cytisine | High Affinity | Lower Affinity | High Affinity | - | Lower Affinity |
| Varenicline | - | High Affinity | High Affinity | - | Lower Affinity |
| AT-1001 | - | High Affinity | Lower Affinity | - | - |
Data for this compound from radioligand binding experiments using [3H]epibatidine.[1] Qualitative affinities for other compounds are based on multiple studies.
Table 2: Comparative Functional Potencies (EC50, µM) and Efficacy of nAChR Agonists
| Compound | α3β2 | α3β4 | α4β2 |
| This compound | 1.6 (Full Agonist) | 1.0 (Partial Agonist) | No Activation |
| Cytisine | Partial Agonist | Full Agonist | Partial Agonist |
| Varenicline | Partial Agonist | Partial Agonist | Partial Agonist |
Data for this compound from patch-clamp electrophysiology.[1] Functional profiles for other compounds are based on established literature.
Validating the Binding Site: A Mutagenesis-Based Approach
While direct mutagenesis data for this compound is not extensively published, molecular docking studies have provided a strong hypothetical model of its binding site at the α3β4 and α3β2 interfaces.[1] This model can be experimentally validated by introducing point mutations in the putative binding pocket residues and assessing the impact on this compound's binding affinity and functional efficacy. Based on studies of analogous compounds and the receptor subtypes targeted by this compound, key residues in both the principal (α) and complementary (β) subunits are predicted to be critical.
Key Putative Interacting Residues for this compound (based on molecular modeling):
-
Principal (α) Subunit: A serine to threonine substitution in the α4 subunit is suggested to be responsible for the lack of this compound activation at α4-containing receptors.[1]
-
Complementary (β) Subunit: Specific, yet undisclosed, residues on the β2 and β4 subunits are proposed to determine the differential efficacy of this compound.[1]
To validate these hypotheses, site-directed mutagenesis studies targeting these and other conserved residues within the agonist binding pocket of α3β2 and α3β4 receptors are essential. A significant shift in the binding affinity (Ki) or functional potency (EC50) of this compound upon mutation of a specific residue would provide strong evidence for its involvement in the binding site.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to guide researchers in validating the this compound binding site or studying similar ligand-receptor interactions.
Site-Directed Mutagenesis of nAChR Subunits
This protocol describes the introduction of point mutations into nAChR subunit cDNAs for subsequent expression in Xenopus oocytes or mammalian cell lines like HEK293.
Materials:
-
Wild-type nAChR subunit cDNA (e.g., human α3, β2, β4) in a suitable expression vector (e.g., pCDNA3.1)
-
Mutagenic primers (forward and reverse) containing the desired mutation
-
High-fidelity DNA polymerase (e.g., PfuUltra or Q5 High-Fidelity DNA Polymerase)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., DH5α)
-
LB agar plates with appropriate antibiotic
-
Miniprep kit
-
DNA sequencing reagents
Procedure:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired point mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.
-
PCR Amplification:
-
Set up a PCR reaction containing the plasmid DNA template, mutagenic primers, high-fidelity DNA polymerase, and dNTPs.
-
Perform PCR with an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension. The annealing temperature and extension time should be optimized based on the primers and plasmid size.
-
-
DpnI Digestion: Digest the parental, methylated template DNA by adding DpnI directly to the PCR product and incubating at 37°C for 1-2 hours.
-
Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Selection and Plasmid Preparation: Plate the transformed bacteria on selective LB agar plates and incubate overnight at 37°C. Select single colonies, grow them in liquid culture, and isolate the plasmid DNA using a miniprep kit.
-
Sequence Verification: Verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing of the entire open reading frame of the subunit.
Expression of nAChRs in Xenopus Oocytes or HEK293 Cells
For Xenopus Oocytes:
-
Linearize the expression plasmids containing the wild-type or mutant nAChR subunit cDNAs.
-
Synthesize capped cRNAs using an in vitro transcription kit.
-
Harvest and prepare mature Xenopus laevis oocytes.
-
Inject the oocytes with a mixture of the α and β subunit cRNAs (typically in a 1:1 ratio).
-
Incubate the injected oocytes for 2-7 days to allow for receptor expression.
For HEK293 Cells:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS.
-
Transfect the cells with the expression plasmids containing the wild-type or mutant nAChR subunit cDNAs using a suitable transfection reagent (e.g., Lipofectamine).
-
For stable cell lines, co-transfect with a selection marker and select for resistant cells.
-
Allow 24-48 hours for transient expression before performing assays.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for wild-type and mutant nAChRs expressed in HEK293 cells.
Materials:
-
HEK293 cells expressing the nAChR of interest
-
Radioligand (e.g., [3H]epibatidine)
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
96-well plates
-
Cell harvester
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Cell Preparation: Harvest the transfected HEK293 cells and prepare a whole-cell suspension or membrane homogenates in binding buffer.
-
Assay Setup: In a 96-well plate, add the cell suspension or membranes, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of unlabeled this compound. To determine non-specific binding, a high concentration of a known nAChR ligand (e.g., nicotine) is added to a set of wells.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 1-4 hours).[1]
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the functional response of nAChRs expressed in Xenopus oocytes to the application of agonists, allowing for the determination of EC50 and maximal efficacy.
Materials:
-
Xenopus oocytes expressing the nAChR of interest
-
TEVC setup (amplifier, headstage, microelectrode puller, micromanipulators)
-
Glass microelectrodes filled with 3 M KCl
-
Recording solution (e.g., ND96)
-
Agonist solutions (e.g., this compound in varying concentrations)
Procedure:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).
-
Apply the agonist solutions at different concentrations to the oocyte and record the resulting inward current.
-
Construct a dose-response curve by plotting the peak current response against the logarithm of the agonist concentration.
-
Fit the curve to the Hill equation to determine the EC50 and the maximal current response (Imax).
Visualizing the Process
To better understand the concepts and workflows described, the following diagrams have been generated.
Caption: Signaling pathway of nAChR activation by an agonist.
Caption: Experimental workflow for validating a ligand binding site.
Caption: Logical relationship in binding site validation.
References
A Comparative Literature Review of NS3861 and Other Key Nicotinic Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the nicotinic acetylcholine receptor (nAChR) ligand, NS3861, with other prominent nicotinic ligands, including cytisine, epibatidine, ABT-594, and varenicline. The information is collated from peer-reviewed literature and is intended to serve as a valuable resource for researchers in the field of neuroscience and drug development. This document summarizes quantitative data in structured tables, details experimental methodologies for key assays, and provides visualizations of relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a novel agonist of nicotinic acetylcholine receptors (nAChRs) that has garnered interest due to its unique selectivity and efficacy profile.[1] Unlike many other nicotinic ligands, this compound demonstrates a distinct preference for certain nAChR subtypes, which could translate to more targeted therapeutic effects with potentially fewer side effects. This guide will delve into the specific binding and functional characteristics of this compound and compare them directly to other well-established nicotinic ligands to highlight its unique pharmacological profile.
Comparative Analysis of Nicotinic Ligands
The following sections present a detailed comparison of this compound with cytisine, epibatidine, ABT-594, and varenicline in terms of their binding affinity, functional efficacy, and potency at various nAChR subtypes.
Binding Affinity (Ki)
Binding affinity, typically represented by the inhibition constant (Ki), is a measure of how tightly a ligand binds to a receptor. A lower Ki value indicates a higher binding affinity. The table below summarizes the Ki values for this compound and other selected nicotinic ligands at various nAChR subtypes.
| Ligand | α3β2 (nM) | α3β4 (nM) | α4β2 (nM) | α4β4 (nM) | α7 (nM) | α1β1δγ (nM) |
| This compound | 25[2][3] | 0.62[2][3] | 55[2][3] | 7.8[2][3] | - | - |
| Cytisine | ~12.2[1] | ~250[1] | 0.17[4] | 0.3[1] | 4200[4] | 430[5] |
| Epibatidine | - | - | 0.04[6] | - | 20[6] | 2.7[7] |
| ABT-594 | - | - | 0.055[7] | - | - | 10,000[7] |
| Varenicline | - | - | 0.06[4] | - | 322[4] | >8000[5] |
Functional Efficacy (Emax) and Potency (EC50)
Functional efficacy (Emax) refers to the maximal response a ligand can produce upon binding to a receptor, while potency (EC50) is the concentration of a ligand that produces 50% of its maximal effect. The following table compares the Emax and EC50 values for this compound and other nicotinic ligands.
| Ligand | Receptor Subtype | Emax (% of ACh response) | EC50 (µM) |
| This compound | α3β2 | Full agonist[1][3] | 1.6[3] |
| α3β4 | Partial agonist[1][3] | 1[3] | |
| α4β2 | Minimal activity[1][3] | - | |
| α4β4 | Minimal activity[1][3] | - | |
| Cytisine | α3β4 | Full agonist[1] | - |
| α4β2 | Partial agonist[8] | - | |
| ABT-594 | α4β2 | 130% (of nicotine)[7] | 0.14 |
| α3β4-like (IMR-32 cells) | 126% (of nicotine)[7] | 0.34[7] | |
| α7 | 83% (of nicotine)[7] | 56[7] | |
| Varenicline | α4β2 | Partial agonist[9] | - |
| α6β2* | Partial agonist (49% of nicotine)[10] | 0.007[10] | |
| α7 | Full agonist[11] | - |
Signaling Pathways and Experimental Workflows
To understand the functional consequences of ligand binding, it is crucial to consider the downstream signaling pathways activated by nAChRs. The following diagrams, created using the DOT language, illustrate a simplified nAChR signaling cascade and a typical experimental workflow for characterizing nicotinic ligands.
Caption: Simplified nAChR signaling pathway.
Caption: Experimental workflow for nAChR ligand characterization.
Detailed Experimental Protocols
Radioligand Competition Binding Assay for Ki Determination
This protocol is a representative method for determining the binding affinity (Ki) of a test compound for a specific nAChR subtype.
-
Receptor Preparation: Membranes are prepared from cells (e.g., HEK293) stably expressing the nAChR subtype of interest. Cells are homogenized in an ice-cold buffer and centrifuged to pellet the membranes. The pellet is then resuspended in an appropriate assay buffer.[12]
-
Incubation: The membrane preparation is incubated with a known concentration of a high-affinity radioligand (e.g., [3H]epibatidine) and varying concentrations of the unlabeled test compound.[12]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.[12]
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.[12]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Whole-Cell Patch-Clamp Electrophysiology for Emax and EC50 Determination
This protocol describes a standard method for assessing the functional activity of a ligand at a specific nAChR subtype.
-
Cell Preparation: Cells stably or transiently expressing the nAChR subtype of interest are cultured on coverslips.[13]
-
Recording Setup: A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution. A glass micropipette with a tip diameter of ~1-2 µm, filled with an intracellular solution, is used as the recording electrode.[14][15]
-
Whole-Cell Configuration: The micropipette is brought into contact with the cell membrane, and a high-resistance seal (giga-seal) is formed. The membrane patch under the pipette tip is then ruptured by applying a brief pulse of suction, establishing the whole-cell recording configuration. This allows for the control of the cell's membrane potential (voltage-clamp) and the measurement of the total ion current flowing across the cell membrane.[14][15]
-
Ligand Application: The test ligand is applied to the cell at various concentrations using a rapid solution exchange system.[13]
-
Data Acquisition and Analysis: The ion currents elicited by the ligand are recorded and measured. A dose-response curve is generated by plotting the peak current amplitude against the logarithm of the ligand concentration. The Emax (maximal current response) and EC50 (concentration for half-maximal response) are determined by fitting the dose-response curve with the Hill equation.[1]
Conclusion
This compound exhibits a distinct pharmacological profile compared to other well-characterized nicotinic ligands. Its high affinity and full agonist activity at the α3β2 nAChR, coupled with partial agonism at the α3β4 subtype and minimal activity at α4-containing receptors, marks it as a uniquely selective compound.[1][3] This selectivity profile is notably different from ligands like cytisine, which shows a preference for β4-containing receptors, and broad-spectrum high-affinity agonists like epibatidine. The data presented in this guide, including binding affinities, functional efficacies, and detailed experimental protocols, provides a valuable resource for researchers investigating the therapeutic potential of subtype-selective nicotinic ligands. The unique properties of this compound may offer a promising avenue for the development of novel therapeutics with improved efficacy and reduced side-effect profiles for a range of neurological and psychiatric disorders.
References
- 1. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound this compound at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ns-3861 — TargetMol Chemicals [targetmol.com]
- 3. NS 3861 | Nicotinic Receptors (Other Subtypes) | Tocris Bioscience [tocris.com]
- 4. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of nicotine, varenicline, and cytisine on schedule-controlled responding in mice: differences in α4β2 nicotinic receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Varenicline: An oral partial nicotine agonist for smoking cessation" by Brett Feret and Orr [digitalcommons.uri.edu]
- 10. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. benchchem.com [benchchem.com]
- 13. jneurosci.org [jneurosci.org]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Safety Operating Guide
Essential Safety and Disposal Guidance for NS3861
Immediate attention for researchers, scientists, and drug development professionals: The proper disposal of NS3861, a neuronal nicotinic acetylcholine receptor (nAChR) agonist, requires adherence to specific safety protocols. A complete, publicly available Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not available. The manufacturer, Cayman Chemical, states that this material should be considered hazardous and provides a comprehensive SDS directly to the purchasing institution.[1] It is imperative to consult the SDS provided by your supplier and contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Disposal of this compound must be conducted in accordance with official regulations. As a research chemical with potential hazards, it should not be disposed of down the drain or in regular trash.[2] Pharmaceutical waste, in general, should be managed as chemical waste.[2]
Key Information for this compound:
| Property | Value/Information | Source |
| Chemical Name | 3-(3-bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene | Cayman Chemical |
| CAS Number | 216853-59-7 | Cayman Chemical[1] |
| Molecular Formula | C12H14BrNS | Cayman Chemical[1] |
| Physical Form | Solid | Cayman Chemical[1] |
| Solubility | Methanol, Ethanol, DMSO | Cayman Chemical[1] |
| Storage | -20°C | Cayman Chemical[1] |
| Primary Hazard | To be considered hazardous until further information is available. | Cayman Chemical[1] |
General Disposal Workflow for Hazardous Research Chemicals:
The following diagram outlines a general procedure for the disposal of hazardous laboratory chemicals like this compound. This workflow is a general guide and must be adapted to the specific requirements of your institution's EHS protocols and the information provided in the manufacturer's SDS.
Caption: General workflow for the safe disposal of this compound.
Experimental Protocols Cited:
While no experimental protocols for the disposal of this compound were found, the product information from Cayman Chemical indicates its use in laboratory procedures as a solid that can be dissolved in solvents such as methanol, ethanol, and DMSO to create a stock solution.[1] Any unused solutions or contaminated materials from such procedures should be treated as hazardous waste.
Disclaimer: This information is intended as a general guide. The absence of a publicly available, detailed SDS for this compound necessitates a cautious approach. Always prioritize the information provided by the chemical supplier and your institution's established safety protocols.
References
Personal protective equipment for handling NS3861
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling NS3861 (CAS 216853-59-7), a neuronal nicotinic acetylcholine receptor (nAChR) agonist. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound. This information is summarized from the official Safety Data Sheet (SDS).
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses | Must be worn at all times. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[1] |
| Face Shield | Recommended when there is a risk of splashing. | |
| Hand Protection | Gloves | Handle with compatible chemical-resistant gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[1] |
| Skin and Body Protection | Lab Coat | A standard laboratory coat should be worn. |
| Protective Clothing | Impervious clothing may be necessary for larger quantities or spill response. | |
| Respiratory Protection | Respirator | A NIOSH-approved respirator is required if ventilation is inadequate or for spill cleanup of dusts. |
Operational and Disposal Plans
Strict adherence to the following operational and disposal protocols is essential for the safe management of this compound in a laboratory setting.
Handling and Storage
-
Handling: For research use only. Not for human or veterinary use.[2] Avoid contact with skin and eyes.[1] Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[1]
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is -20°C.[2]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |
Disposal Plan
Dispose of contents and container to an approved waste disposal plant.[3] Do not let product enter drains.[1] Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]
Experimental Protocols
This compound is a neuronal nicotinic acetylcholine receptor (nAChR) agonist. It is a full agonist at α3β2 nAChRs and a partial agonist at α3β4 nAChRs. Detailed experimental protocols involving this compound will be specific to the research being conducted. Users should consult relevant scientific literature for established methodologies.
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the essential steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
